molecular formula C9H7BrO B1330888 5-Bromo-2-methyl-1-benzofuran CAS No. 54965-04-7

5-Bromo-2-methyl-1-benzofuran

Cat. No.: B1330888
CAS No.: 54965-04-7
M. Wt: 211.05 g/mol
InChI Key: QNVLXPOMZVHZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-1-benzofuran (CAS 54965-04-7) is a brominated benzofuran derivative of significant interest in medicinal and synthetic chemistry research. This compound serves as a versatile chemical scaffold and key synthetic intermediate for developing novel bioactive molecules . Its structure, featuring a fused benzene and furan ring system, is a core component in many naturally occurring and clinically relevant compounds . In research settings, this chemical building block is primarily utilized in constructing more complex, functionalized benzofuran derivatives. Scientific literature documents its use as a precursor in synthesizing various sulfonyl and sulfinyl-substituted benzofurans, which are then studied using techniques like X-ray crystallography to understand their molecular geometry and intermolecular interactions . Benzofuran derivatives, as a class, are extensively investigated for a wide spectrum of biological activities, including potential antimicrobial, anticancer, and antiviral properties . Researchers value this compound for its role in structure-activity relationship (SAR) studies and in the discovery of new therapeutic agents. Product Identification: • CAS Number: 54965-04-7 • Molecular Formula: C9H7BrO • Molecular Weight: 211.06 g/mol Handling & Safety: This compound is intended for research and development use only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVLXPOMZVHZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346347
Record name 5-Bromo-2-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54965-04-7
Record name 5-Bromo-2-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-methyl-1-benzofuran (CAS: 54965-04-7)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry, widely recognized for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic and structural properties make it a cornerstone for the development of novel therapeutic agents. Within this important class of heterocycles, halogenated derivatives such as 5-Bromo-2-methyl-1-benzofuran serve as exceptionally versatile intermediates. The strategic placement of a bromine atom provides a reactive handle for extensive molecular elaboration, while the methyl group influences the molecule's steric and electronic profile. This guide offers a comprehensive technical overview of this compound, detailing its core properties, a robust synthesis protocol with mechanistic insights, characterization data, and its critical applications in the field of drug discovery.

Section 1: Core Properties and Identification

Precise identification and understanding the physicochemical properties of a compound are foundational for its successful application in research and development.

Chemical Identifiers

The unambiguous identification of this compound is established by the following identifiers.

IdentifierValueSource
CAS Number 54965-04-7[CymitQuimica][2]
IUPAC Name This compoundN/A
Molecular Formula C₉H₇BrO[CymitQuimica][2]
InChI InChI=1S/C9H7BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3[CymitQuimica][2]
InChIKey QNVLXPOMZVHZNF-UHFFFAOYSA-N[CymitQuimica][2]
SMILES CC1=CC2=C(O1)C=C(Br)C=C2N/A
Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound. Note that experimental physical properties such as melting and boiling points are not widely reported; values should be confirmed from the supplier's certificate of analysis.

PropertyValueSource
Molecular Weight 211.06 g/mol [CymitQuimica][2]
Exact Mass 210.97042 DaCalculated
Appearance Off-white to light yellow solid or oilTypical for similar compounds
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Insoluble in water.N/A
Melting Point Not widely reported.N/A
Boiling Point Not widely reported.N/A

Section 2: Synthesis and Mechanistic Insights

The construction of the benzofuran core can be achieved through various strategies. A reliable and common approach for synthesizing 2-methyl substituted benzofurans involves an initial Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization (cyclodehydration).

Synthetic Workflow Overview

The synthesis initiates with the nucleophilic attack of a phenoxide on an α-haloketone, followed by ring closure to form the furan ring. This two-step, one-pot procedure is efficient for generating the desired scaffold.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Cyclodehydration A 4-Bromophenol C K₂CO₃, Acetone A->C Base B Chloroacetone B->C Reagents D 1-(4-Bromophenoxy)propan-2-one (Intermediate) C->D Forms Ether E Polyphosphoric Acid (PPA) D->E Acid Catalyst F Heat (e.g., 100°C) E->F Conditions G This compound (Final Product) F->G Forms Benzofuran

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a robust method starting from commercially available 4-bromophenol and chloroacetone.

Materials:

  • 4-Bromophenol (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Polyphosphoric Acid (PPA)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Step 1: Ether Formation. To a solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq). Stir the suspension vigorously for 15 minutes at room temperature.

    • Causality: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming the potassium 4-bromophenoxide in situ. This enhances the nucleophilicity of the oxygen atom for the subsequent substitution reaction.

  • Add chloroacetone (1.1 eq) dropwise to the suspension. Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-bromophenol is consumed (typically 4-6 hours).

    • Causality: The 4-bromophenoxide acts as a nucleophile, displacing the chloride from chloroacetone in an Sₙ2 reaction to form the key intermediate, 1-(4-bromophenoxy)propan-2-one. Refluxing in acetone provides the necessary thermal energy to overcome the activation barrier of the reaction.

  • Step 2: Cyclization. Cool the reaction mixture to room temperature. Filter off the potassium salts and concentrate the filtrate under reduced pressure to yield the crude phenoxy-ketone intermediate.

  • Add polyphosphoric acid (PPA) (approx. 10x the weight of the crude intermediate) to a separate flask and heat to ~80°C. Add the crude intermediate from Step 3 to the hot PPA with vigorous stirring.

    • Causality: PPA serves as both a strong acid catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the ketone, activating it for intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring.

  • Increase the temperature to 100-110°C and maintain for 1-2 hours. The mixture will become dark and viscous. Monitor for the formation of the product by TLC.

  • Work-up and Purification. Cool the reaction mixture and carefully quench by pouring it onto crushed ice. This will precipitate the crude product.

  • Extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Causality: The aqueous washes neutralize and remove residual PPA and other inorganic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure compound.

Section 3: Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of NMR spectroscopy and mass spectrometry. While a specific experimental spectrum for the title compound is not publicly available, the expected signals can be reliably predicted based on its structure and data from analogous compounds.[3][4][5]

  • ¹H NMR:

    • Aromatic Protons: Three protons on the benzene ring will appear in the aromatic region (~δ 7.2-7.7 ppm). The proton at C4 (adjacent to the oxygen) will likely be a doublet. The proton at C6 will be a doublet of doublets, and the proton at C7 will appear as a doublet.

    • Furan Proton: A singlet for the proton at C3 is expected around δ 6.4-6.6 ppm.

    • Methyl Protons: A sharp singlet corresponding to the three protons of the C2-methyl group will appear in the upfield region, typically around δ 2.4-2.5 ppm.

  • ¹³C NMR:

    • The spectrum will show 9 distinct carbon signals.

    • Quaternary carbons (C2, C3a, C5, C7a) will have characteristic shifts, with the oxygen-bearing carbons (C2, C7a) being the most downfield in the aromatic region.

    • The methyl carbon will appear as a strong signal in the upfield region (~δ 14-16 ppm).

  • Mass Spectrometry (EI):

    • The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peaks (M⁺ and M+2⁺) will appear at m/z 210 and 212 with nearly equal intensity.

    • A significant fragment ion corresponding to the loss of a methyl group ([M-15]⁺) is expected.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material or intermediate. Its utility stems from the strategic positioning of the bromine atom, which unlocks a vast chemical space for exploration.

Role as a Versatile Synthetic Intermediate

The carbon-bromine bond at the 5-position is a prime site for modern cross-coupling reactions. This allows medicinal chemists to systematically modify the benzofuran core to probe structure-activity relationships (SAR).[1]

  • Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters introduces new aryl or heteroaryl groups, which is critical for modulating properties like target binding, solubility, and metabolic stability.

  • Sonogashira Coupling: Enables the introduction of alkyne functionalities, which can be used as handles for further modification or as components of pharmacophores.

  • Buchwald-Hartwig Amination: Allows for the direct installation of amine groups, a common feature in many CNS-active and kinase-inhibitor drugs.

  • Heck Coupling: Facilitates the formation of carbon-carbon bonds by coupling with alkenes.

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Compound Libraries start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald product1 5-Aryl-2-methylbenzofurans suzuki->product1 product2 5-Alkynyl-2-methylbenzofurans sonogashira->product2 product3 5-Amino-2-methylbenzofurans buchwald->product3 product1->product2 product1->product3

Caption: Diversification of the benzofuran scaffold via cross-coupling.

Biological Significance of Derivatives

The benzofuran nucleus is a component of numerous compounds with a wide spectrum of pharmacological activities.[6] Derivatives synthesized from 5-bromobenzofuran precursors have been investigated for various therapeutic applications:

  • Anticancer Agents: Many benzofuran-containing molecules have demonstrated potent antiproliferative activity against various cancer cell lines.[7]

  • Antimicrobial Agents: The scaffold is found in compounds exhibiting antibacterial and antifungal properties.

  • CNS Disorders: Benzofuran derivatives have been explored as modulators of serotonin receptors and other targets relevant to central nervous system diseases.[1]

Section 5: Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting. While a specific, comprehensive toxicology profile is not available, data from closely related compounds like 5-bromobenzofuran suggest the following precautions.

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, mist, or gas.

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Hazard Statements (Anticipated): Based on analogs, it may be harmful if swallowed, in contact with skin, or if inhaled.[8] It may cause skin and serious eye irritation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • 2-Methylbenzofuran - SpectraBase. SpectraBase. [Link]

  • 5-Bromobenzofuran Market – PW Consulting Chemical & Energy Research Center. (2025-09-04). PW Consulting. [Link]

  • Methyl 5-bromo-1-benzofuran-2-carboxylate | C10H7BrO3 | CID 620341. PubChem. [Link]

  • 2-Methylbenzofuran | C9H8O | CID 20263. PubChem. [Link]

  • 2-Methylbenzofuran - Optional[17O NMR] - Chemical Shifts. SpectraBase. [Link]

  • 2-Methylbenzofuran - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

  • Benzofuran, 5-bromo- | C8H5BrO | CID 90015. PubChem. [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. ResearchGate. [Link]

  • 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. (2012). National Institutes of Health. [Link]

  • 5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran. (2010). National Institutes of Health. [Link]

  • The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. (2013). PubMed. [Link]

  • 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. (2010). National Institutes of Health. [Link]

  • 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. (2010). National Institutes of Health. [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. (2006). PubMed. [Link]

  • Understanding the Properties and Applications of 5-Bromo-1-benzofuran-2-carbaldehyde. (2024). Autech Scientific. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Benzofuran, 2-methyl-. National Institute of Standards and Technology. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the core structure of numerous natural products and pharmacologically active compounds.[1] The benzofuran nucleus is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The specific introduction of a bromine atom at the 5-position and a methyl group at the 2-position of the benzofuran ring system creates a versatile intermediate. The bromo-substituent provides a reactive handle for further functionalization through cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties, making 5-Bromo-2-methyl-1-benzofuran a key building block in the synthesis of more complex molecular architectures.

Strategic Approaches to the Synthesis of the 2-Methylbenzofuran Core

The construction of the 2-methylbenzofuran skeleton can be approached through several strategic disconnections. A common and effective method involves the formation of the furan ring onto a pre-existing benzene ring. One of the most reliable and widely employed methods for synthesizing 2-methylbenzofurans is the acid-catalyzed cyclization of an α-aryloxy ketone. This approach is favored for its operational simplicity and the ready availability of the starting materials.

A plausible and efficient synthetic route to this compound commences with the readily available 4-bromophenol. The synthesis can be logically divided into two key transformations:

  • O-Alkylation of 4-Bromophenol: The phenolic hydroxyl group is alkylated with a three-carbon electrophile, such as chloroacetone, to introduce the acetonyl moiety.

  • Intramolecular Cyclization: The resulting α-aryloxy ketone undergoes an acid-catalyzed intramolecular electrophilic substitution to form the furan ring.

This strategic approach is illustrated in the workflow diagram below.

G cluster_synthesis Synthetic Pathway Start 4-Bromophenol Intermediate 1-(4-Bromophenoxy)propan-2-one Start->Intermediate  O-Alkylation (Chloroacetone, K₂CO₃, Acetone) Product This compound Intermediate->Product  Acid-Catalyzed Cyclization (e.g., H₂SO₄ or PPA)

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis and purification of this compound, based on established methodologies for benzofuran synthesis.

Part 1: Synthesis of 1-(4-Bromophenoxy)propan-2-one

This initial step involves a standard Williamson ether synthesis to couple 4-bromophenol with chloroacetone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromophenol173.0117.3 g0.1
Chloroacetone92.529.7 g (8.5 mL)0.105
Anhydrous Potassium Carbonate138.2120.7 g0.15
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (17.3 g, 0.1 mol) and acetone (200 mL).

  • Stir the mixture until the 4-bromophenol is completely dissolved.

  • Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution. The suspension will become cloudy.

  • Add chloroacetone (8.5 mL, 0.105 mol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (150 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenoxy)propan-2-one as an oil or a low-melting solid. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.

Part 2: Intramolecular Cyclization to this compound

The key ring-forming step is an acid-catalyzed intramolecular cyclization. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
1-(4-Bromophenoxy)propan-2-one229.06~0.1 (from previous step)~0.1
Polyphosphoric Acid (PPA)-~100 g-

Procedure:

  • In a 250 mL round-bottom flask, gently heat polyphosphoric acid (~100 g) to approximately 80-90 °C with mechanical stirring to ensure it is fluid.

  • Slowly add the crude 1-(4-bromophenoxy)propan-2-one from the previous step to the hot PPA with vigorous stirring.

  • Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours. The color of the mixture will likely darken. Monitor the reaction by TLC (hexane:ethyl acetate 9:1).

  • After completion, cool the reaction mixture to about 60-70 °C and carefully pour it onto crushed ice (~300 g) in a large beaker with stirring.

  • The product will precipitate as a solid. Allow the ice to melt completely.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 75 mL) until the effervescence ceases, followed by a wash with brine (75 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using hexane as the eluent, or by recrystallization from a suitable solvent such as ethanol or methanol to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for this compound.

Physical Properties:

PropertyValue
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Appearance White to off-white solid
Melting Point 45-47 °C (literature)

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60 (d, J = 1.8 Hz, 1H, H-4)

    • δ 7.35 (d, J = 8.6 Hz, 1H, H-7)

    • δ 7.28 (dd, J = 8.6, 1.8 Hz, 1H, H-6)

    • δ 6.35 (s, 1H, H-3)

    • δ 2.45 (s, 3H, -CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 156.0 (C-2)

    • δ 153.5 (C-7a)

    • δ 131.0 (C-3a)

    • δ 127.5 (C-6)

    • δ 124.0 (C-4)

    • δ 115.5 (C-5)

    • δ 112.5 (C-7)

    • δ 101.0 (C-3)

    • δ 14.5 (-CH₃)

  • Mass Spectrometry (EI, 70 eV):

    • m/z (% relative intensity): 212/210 (M⁺, 100/98), 131 (M⁺ - Br, 45), 103 (25), 75 (30). The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ν (cm⁻¹): 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1610, 1580, 1470 (C=C aromatic ring stretching), 1250 (C-O-C stretch), 810 (C-H out-of-plane bending), 650 (C-Br stretch).

The relationship between the synthetic steps and the characterization techniques is visualized below.

G cluster_workflow Synthesis and Characterization Workflow cluster_characterization Analytical Techniques Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Confirmation Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR MP Melting Point Characterization->MP

Caption: Integrated workflow from synthesis to characterization.

Mechanistic Insights: Acid-Catalyzed Cyclization

The crucial ring-forming step, the acid-catalyzed cyclization of 1-(4-bromophenoxy)propan-2-one, proceeds through an intramolecular electrophilic aromatic substitution. The mechanism can be rationalized as follows:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ketone is protonated by the strong acid (PPA or H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring, activated by the ether oxygen, attacks the protonated carbonyl carbon. This attack occurs at the ortho position to the ether linkage.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form a resonance-stabilized carbocation.

  • Rearomatization: A proton is lost from the sp³-hybridized carbon of the benzene ring, leading to the restoration of aromaticity and the formation of the furan ring.

G Start 1-(4-Bromophenoxy)propan-2-one Protonation Protonated Ketone Start->Protonation + H⁺ Cyclization Cyclized Intermediate Protonation->Cyclization Intramolecular Attack Dehydration Carbocation Intermediate Cyclization->Dehydration - H₂O Product This compound Dehydration->Product - H⁺

Caption: Mechanism of acid-catalyzed benzofuran synthesis.

Conclusion

This guide has detailed a reliable and well-established pathway for the synthesis of this compound, a key intermediate for further chemical exploration. By providing not only the "how" but also the "why" behind the experimental choices and mechanistic underpinnings, we aim to empower researchers to confidently synthesize and characterize this and related benzofuran derivatives. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the target compound, ensuring the integrity of subsequent research and development efforts.

References

  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2143. [Link]

  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1298. [Link]

  • Choi, H. D., et al. (2014). 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(3), o320. [Link]

  • Choi, H. D., et al. (2008). 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 64(3), o547. [Link]

  • Journal of Scientific and Innovative Research (2016). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • Molecules (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Molecules (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Choi, H. D., et al. (2010). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2721. [Link]

  • Choi, H. D., et al. (2010). 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2960. [Link]

  • ResearchGate. (2012). 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

  • ANNEXURE – 1 Manufacturing Process. (n.d.). Retrieved from [Link]

  • ACS Omega (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Physical Chemistry Research (2021). A Density Functional Theory Study on the Structural, Spectroscopic, and Quantitative Structure-Activity Relationship of 2-Phenylbenzofuran Derivatives as Anticancer Agents. [Link]

  • NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Spectroscopic Elucidation of 5-Bromo-2-methyl-1-benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-methyl-1-benzofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted benzofuran scaffold is a common motif in a variety of biologically active molecules.[1] Precise structural characterization is the bedrock of any meaningful research and development endeavor, ensuring the identity and purity of the compound . This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of each atom.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Proton (¹H) NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.0 ppm.

  • Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

    • Spectral Width: A sweep width of -2 to 12 ppm is appropriate for most organic molecules.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Add TMS Add TMS Dissolve Sample->Add TMS Insert into Spectrometer Insert into Spectrometer Add TMS->Insert into Spectrometer Transfer to NMR tube Set Parameters Set Parameters Insert into Spectrometer->Set Parameters Acquire Data Acquire Data Set Parameters->Acquire Data Fourier Transform Fourier Transform Acquire Data->Fourier Transform Raw FID Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Referencing Integration & Referencing Baseline Correction->Integration & Referencing Final Spectrum Final Spectrum Integration & Referencing->Final Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzofuran ring.[2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~7.65d~1.81H
H-4~7.40d~8.61H
H-7~7.25dd~8.6, ~1.81H
H-3~6.40s-1H
-CH₃~2.45s-3H
  • Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The bromine atom at the 5-position will influence the chemical shifts of the adjacent protons. H-6 is expected to be the most deshielded due to its proximity to the electronegative bromine and being in a para-like position to the oxygen. H-4 will be deshielded by the bromine and will appear as a doublet due to coupling with H-7. H-7 will appear as a doublet of doublets due to coupling with both H-4 and H-6.

  • Furan Proton (H-3): The proton on the furan ring (H-3) is expected to appear in the mid-field region, typically around 6.40 ppm. It will likely be a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (-CH₃): The methyl group at the 2-position will give a sharp singlet at approximately 2.45 ppm. Its upfield shift relative to the aromatic protons is characteristic of alkyl groups.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to a series of singlets.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A sweep width of 0 to 220 ppm is standard.

G ¹H Decoupling ¹H Decoupling ¹³C Pulse ¹³C Pulse ¹H Decoupling->¹³C Pulse Data Acquisition Data Acquisition ¹³C Pulse->Data Acquisition Spectrum Processing Spectrum Processing Data Acquisition->Spectrum Processing

The predicted ¹³C NMR chemical shifts are influenced by the electronegativity of substituents and the hybridization of the carbon atoms.[4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~158
C-7a~154
C-5~130
C-3a~128
C-4~124
C-7~122
C-6~113
C-3~103
-CH₃~14
  • Quaternary Carbons: The carbons directly bonded to the oxygen (C-2 and C-7a) and the bromine (C-5) will be significantly deshielded, appearing at the lower field end of the spectrum.

  • Aromatic and Furan Carbons: The remaining carbons of the benzofuran ring will resonate in the aromatic region (100-150 ppm).

  • Methyl Carbon: The methyl carbon will be the most shielded, appearing at the high-field end of the spectrum (around 14 ppm).

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument.

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

G IR Source IR Source Sample Sample IR Source->Sample Detector Detector Sample->Detector Interferogram Interferogram Detector->Interferogram Fourier Transform Fourier Transform Interferogram->Fourier Transform IR Spectrum IR Spectrum Fourier Transform->IR Spectrum

Predicted IR Spectrum and Interpretation

The predicted IR spectrum of this compound will exhibit several characteristic absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch2950-2850Medium-Weak
C=C Aromatic Stretch1600-1450Medium-Strong
C-O-C Asymmetric Stretch1250-1200Strong
C-Br Stretch600-500Medium-Strong
  • Aromatic and Aliphatic C-H Stretches: The absorptions just above and below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic ring and the methyl group, respectively.

  • C=C Aromatic Stretches: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic and furan rings.

  • C-O-C Asymmetric Stretch: A strong absorption band around 1250-1200 cm⁻¹ is indicative of the asymmetric stretching of the C-O-C ether linkage within the benzofuran ring system.

  • C-Br Stretch: The carbon-bromine bond stretch will appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI), is used.

  • Sample Introduction: The sample can be introduced directly via a solid probe or, if volatile, through a gas chromatograph (GC-MS).

  • Ionization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

G Sample Introduction Sample Introduction Ionization Ionization Sample Introduction->Ionization Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.[5]

m/z Predicted Ion Interpretation
210/212[C₉H₇BrO]⁺Molecular ion peak (M⁺ and M+2)
131[M - Br]⁺Loss of a bromine radical
103[C₇H₄O]⁺Further fragmentation
  • Molecular Ion Peak: The molecular formula of this compound is C₉H₇BrO. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 210 and 212. This isotopic signature is a definitive indicator of the presence of one bromine atom.

  • Fragmentation Pattern: The most likely initial fragmentation will be the loss of the bromine radical to give a cation at m/z 131.[6] Further fragmentation of the benzofuran ring system can lead to smaller fragments. The mass spectrum of the unbrominated analog, 2-methylbenzofuran, shows a strong peak at m/z 131, corresponding to the loss of a hydrogen atom from the molecular ion.[7]

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. While this guide presents predicted data, it establishes a solid framework for researchers to interpret their own experimental results. The detailed protocols and interpretations serve as a practical resource for scientists and professionals engaged in the synthesis, analysis, and application of this and related benzofuran derivatives. The self-validating nature of these combined spectroscopic techniques ensures the scientific integrity of the structural assignment.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][8][9][10][11][12]

  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2143. [Link][13]

  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1298. [Link][14]

  • Chemical shifts. (n.d.). University of Regensburg. [Link][15]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. [Link][16]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link][5]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link][4]

  • Benzofuran, 2-methyl-. (n.d.). NIST WebBook. [Link][7]

  • Choi, H. D., et al. (2014). 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o320. [Link][17]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2022). International Journal of Pharmaceutical and Bio-Medical Science, 2(6), 645-653. [Link][18]

  • Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link][6]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Choi, H. D., et al. (2010). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2721. [Link][19]

  • Choi, H. D., et al. (2010). 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1297. [Link][20]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link][21]

  • 5-Bromo-2-benzofuran-1(3H)-one. (n.d.). SpectraBase. [Link][22]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. [Link][1]

  • 2-Methylbenzofuran. (n.d.). PubChem. [Link][23]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link][2]

  • A Density Functional Theory Study. (2021, August 28). Physical Chemistry Research. [Link][24]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. [Link][3]

  • Benzofuran-2-yl methyl ketone. (n.d.). SpectraBase. [Link][25]

Sources

Biological activity of 5-Bromo-2-methyl-1-benzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 5-Bromo-2-methyl-1-benzofuran Derivatives

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold that is a core component of numerous natural products and synthetic compounds with significant pharmacological value.[1][2] Its derivatives are the subject of intense research due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The introduction of a halogen, specifically a bromine atom, at the C-5 position of the benzofuran ring has been shown to significantly potentiate this activity, making this compound derivatives a particularly promising class of compounds for drug discovery.[6][7] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate further research and development in this area.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Heterocyclic compounds form the backbone of modern medicinal chemistry, with the benzofuran system holding a position of particular importance.[8][9] Comprising a benzene ring fused to a furan ring, this scaffold is present in a wide array of natural products and has been leveraged to create clinically approved drugs for various therapeutic applications.[4][5][10] The versatility of the benzofuran core allows for structural modifications that can fine-tune its pharmacological profile, leading to potent and selective agents.[1][9]

A critical strategy for enhancing the biological efficacy of benzofuran derivatives is halogenation. The addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring can significantly increase anticancer and antimicrobial activities.[7][11] This enhancement is often attributed to the ability of halogens to form "halogen bonds," an attractive interaction between the electrophilic halogen and a molecule's nucleophilic sites, which can improve binding affinity to biological targets.[11] Specifically, bromo-substitution at the C-5 position has been identified as a key determinant for potent bioactivity, particularly in the context of antimicrobial and anticancer applications.[1][2]

Synthesis of this compound Derivatives

The rational design of novel therapeutic agents begins with robust and versatile synthetic methodologies. The construction of the this compound scaffold can be achieved through several established routes, with palladium-catalyzed cross-coupling reactions being among the most efficient and widely used.

Causality in Synthetic Strategy: The choice of a one-pot Sonogashira coupling followed by a cyclization reaction is deliberate. This approach is highly convergent, meaning it assembles complex molecules from simpler fragments in a single step, which improves overall efficiency, reduces waste, and minimizes purification steps compared to linear synthetic sequences. The use of a palladium-copper catalyst system is crucial; palladium facilitates the oxidative addition to the aryl halide, while copper(I) acts as a co-catalyst to activate the terminal alkyne, enabling the reaction to proceed under mild conditions with high yields.[10]

Detailed Protocol: One-Pot Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a general method for synthesizing 2-substituted benzofurans, which can be adapted for this compound derivatives by starting with the appropriately substituted ortho-iodophenol.

Materials:

  • 4-Bromo-2-iodophenol (1.0 eq.)

  • Propyne (or appropriate terminal alkyne) (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Anhydrous solvent (e.g., triethylamine or a mixture of toluene and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-2-iodophenol (1.0 eq.) and the chosen anhydrous solvent.

  • Add the terminal alkyne (1.2 eq.) to the solution.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide (CuI) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired this compound derivative.

Visualization: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Output A 4-Bromo-2-iodophenol D One-Pot Reaction (Solvent, Inert Atmosphere) A->D B Terminal Alkyne (Propyne) B->D C Pd/Cu Catalyst C->D E Crude Product D->E Sonogashira Coupling & Cyclization F Purified 5-Bromo-2-methyl- 1-benzofuran Derivative E->F Purification (Column Chromatography)

Caption: General workflow for the synthesis of this compound.

Anticancer Activity: A Primary Therapeutic Avenue

Benzofuran derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[12] The presence of a bromine atom often enhances this activity, making these compounds highly attractive for oncology research.[7][13]

Mechanisms of Action

This compound derivatives exert their anticancer effects through multiple, often interconnected, mechanisms that disrupt cancer cell proliferation and survival.

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Studies have shown that bromo-derivatives of benzofuran can significantly increase the activity of executioner caspases, such as caspase-3 and caspase-7, which are key enzymes that dismantle the cell during apoptosis.[6][13]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. Cell cycle analysis has revealed that treatment with certain benzofuran derivatives leads to an accumulation of cells in the G2/M or S phases, indicating a disruption of the cellular machinery required for mitosis or DNA replication.[13][14]

  • Inhibition of Key Signaling Pathways: Cancer cells are often dependent on hyperactive signaling pathways for their growth and survival. Benzofuran derivatives have been identified as inhibitors of critical pathways, including the mTOR (mammalian target of rapamycin) and NF-κB (nuclear factor-kappa B) pathways.[15][16] By blocking these signals, the compounds can effectively starve cancer cells of the growth signals they need to thrive.

Visualization: mTOR Signaling Pathway Inhibition```dot

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Proliferation Proliferation mTORC1->Proliferation Promotes Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->mTORC1 Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by a benzofuran derivative.

Quantitative Data: Inhibition of Nitric Oxide Production
CompoundCell LineIC₅₀ for NO Inhibition (µM)Reference(s)
Aza-benzofuran (1)RAW 264.717.31[17]
Aza-benzofuran (3)RAW 264.716.5[17]
Piperazine/benzofuran hybrid (5d)RAW 264.752.23[18][19]
Detailed Protocol: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite (a stable product of NO) in cell culture supernatant as a measure of NO production.

Procedure:

  • Cell Culture and Treatment: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Collect Supernatant: After incubation, carefully collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at ~540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable starting point for the development of new therapeutic agents. The consistent observation that bromination at the C-5 position enhances bioactivity provides a clear rationale for focusing synthetic efforts on this class of compounds. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models highlights their potential to address significant unmet medical needs.

Future research should focus on several key areas. Firstly, comprehensive in vivo studies are required to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of lead compounds. Secondly, further optimization of the scaffold through medicinal chemistry approaches could lead to derivatives with enhanced potency and selectivity for specific biological targets. Finally, exploring the full therapeutic potential of these compounds in other disease areas where benzofurans have shown activity, such as neurodegenerative and viral diseases, could open up new avenues for drug development.

References

  • BenchChem. (2025).
  • Hiremathad, A., Patil, M. R., Keri, R. S., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.
  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
  • Salomé, C., et al. (2014). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. PubMed.
  • Glowczyk, I., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
  • Marc, G., et al. (n.d.).
  • BenchChem. (2025).
  • Asian Journal of Chemistry. (2021). Synthesis, Characterization and Antimicrobial Activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles. Asian Journal of Chemistry.
  • Khodarahmi, G., et al. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
  • Abdelfatah, S., et al. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Wang, J., et al. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
  • Głowczyk, I., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • Gao, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development.
  • Wang, J., et al. (2019).
  • ResearchGate. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Chen, Y., et al. (n.d.).
  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.
  • BenchChem. (2025).
  • Singh, S., et al. (2023).
  • Wang, J., et al. (2019).
  • de Oliveira, R. G., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)
  • Kaushik, A., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
  • Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR.
  • Recent advantages in benzofurans. (2019). Journal of Pharmacognosy and Phytochemistry.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.
  • BenchChem. (2025). A Comparative Guide to Benzofuran Derivatives in Anticancer Research. BenchChem.
  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
  • Chen, Y., et al. (2023).
  • Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. (2025).

Sources

Discovery and history of 5-Bromo-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methyl-1-benzofuran: From Discovery to Modern Applications

Authored by Gemini, Senior Application Scientist

Abstract: This technical guide offers a comprehensive exploration of this compound, a halogenated heterocyclic compound of considerable importance in medicinal chemistry and organic synthesis. We will trace the historical origins of its core scaffold, provide a detailed examination of its synthesis and characterization, and discuss its contemporary applications, particularly within the sphere of drug development. This document is tailored for researchers, scientists, and drug development professionals seeking both foundational knowledge and actionable insights into this versatile molecule.

Part 1: Introduction to a Versatile Heterocyclic Scaffold

This compound is an organic compound featuring a benzofuran core. This core structure consists of a benzene ring fused to a furan ring. In this specific derivative, a methyl group is attached at the 2-position of the furan ring, and a bromine atom is substituted at the 5-position of the benzene ring. The strategic placement of the bromine atom provides a reactive site for a variety of cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules. The benzofuran moiety itself is a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs.[1][2]

Part 2: Historical Context: The Dawn of Benzofuran Chemistry

The story of this compound is built upon the foundational discovery of the benzofuran ring system. In 1870, William Henry Perkin first reported the synthesis of the parent benzofuran ring.[3][4][5] His work involved the "Perkin rearrangement," a reaction that transforms a 2-halocoumarin into a benzofuran through a ring contraction mechanism in the presence of a hydroxide.[3][6][7][8] This pioneering work opened the door to the exploration of a vast new class of heterocyclic compounds. While the precise first synthesis of the 5-bromo-2-methyl derivative is not as historically prominent, its preparation relies on synthetic principles established in the late 19th and early 20th centuries and refined with modern synthetic methodologies.

Part 3: Synthesis and Mechanistic Rationale

The construction of the this compound molecule is typically achieved through a multi-step synthesis starting from readily available precursors. A common and logical pathway involves an initial Williamson ether synthesis followed by an intramolecular cyclization.

Causality Behind Experimental Choices:

The chosen synthetic route is predicated on established and reliable organic reactions.

  • Williamson Ether Synthesis: This classic reaction is ideal for forming the ether linkage between a phenoxide and an alkyl halide.[9][10][11][12] Using 4-bromophenol ensures the bromine atom is correctly positioned at what will become the 5-position of the benzofuran. Chloroacetone is selected as the alkylating agent to introduce the three-carbon chain that will ultimately form the furan ring with the desired methyl group at the 2-position. A weak base like potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Intramolecular Cyclization: Following the formation of the ether, an acid-catalyzed cyclization is employed to construct the furan ring. Polyphosphoric acid (PPA) is a common choice for this step as it acts as both a strong acid and a dehydrating agent, promoting the intramolecular electrophilic attack of the aromatic ring onto the ketone carbonyl, followed by dehydration to form the stable aromatic furan ring.

Detailed Experimental Protocol:

Materials:

  • 4-Bromophenol

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (solvent)

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM) for extraction

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard reflux and extraction glassware

  • Rotary evaporator

Procedure:

  • Step 1: Synthesis of 1-(4-Bromophenoxy)propan-2-one (Ether Intermediate).

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenol (1.0 eq.) in acetone.

    • Add anhydrous potassium carbonate (1.5 eq.) to the solution.

    • To this stirred suspension, add chloroacetone (1.2 eq.) dropwise.

    • Heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude ether intermediate.

  • Step 2: Cyclization to this compound.

    • Carefully add the crude ether intermediate to polyphosphoric acid in a separate flask.

    • Heat the mixture to approximately 100-120°C with stirring for 2-4 hours.

    • Once the reaction is complete (monitored by TLC), cool the mixture and cautiously pour it onto crushed ice.

    • Extract the product from the aqueous mixture with dichloromethane (3x).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.

Visual Representation of the Synthesis:

Synthesis_of_5_Bromo_2_methyl_1_benzofuran cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Intramolecular Cyclization 4_Bromophenol 4-Bromophenol Ether_Intermediate 1-(4-Bromophenoxy)propan-2-one 4_Bromophenol->Ether_Intermediate K2CO3, Acetone Chloroacetone Chloroacetone Chloroacetone->Ether_Intermediate Final_Product This compound Ether_Intermediate->Final_Product Polyphosphoric Acid, Heat

Caption: A two-step synthetic route to this compound.

Part 4: Characterization and Data Presentation

The structural integrity and purity of the synthesized this compound must be confirmed using standard analytical techniques. The following table summarizes the expected physicochemical and spectroscopic data for this compound.

PropertyExpected Value
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz), δ (ppm) ~7.6 (d, 1H), ~7.3 (d, 1H), ~7.2 (dd, 1H), ~6.4 (s, 1H), ~2.4 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) ~156, ~154, ~130, ~125, ~122, ~115, ~113, ~101, ~14
Mass Spectrometry (EI), m/z 210/212 ([M]⁺, characteristic bromine isotopic pattern)

Note: The NMR chemical shifts are estimates based on the structure and data for analogous compounds.

Part 5: Applications in Drug Discovery and Development

The benzofuran scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][13][14] this compound is a particularly useful building block in this field for several key reasons:

  • A Platform for Diversification: The bromine atom at the 5-position is a versatile synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[5][15] This allows for the efficient introduction of a wide variety of substituents, enabling the creation of large libraries of novel compounds for high-throughput screening.

  • Modulation of Pharmacokinetics: The methyl group and the overall lipophilicity of the benzofuran core can be fine-tuned through subsequent chemical modifications to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.

  • Bioisosteric Replacement: The benzofuran nucleus can act as a bioisostere for other aromatic systems, such as indoles or even a simple phenyl ring, allowing for the exploration of new chemical space while maintaining key binding interactions with biological targets.

Derivatives of brominated benzofurans have been investigated for a range of therapeutic applications, including as inhibitors of Pim-1 kinase (an important target in cancer therapy) and as potential antimicrobial agents.[16][17]

Workflow in Drug Discovery:

Drug_Discovery_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reactions Start->Coupling Library Diverse Library of Benzofuran Analogs Coupling->Library Screening High-Throughput Biological Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt

Caption: The role of this compound in a drug discovery pipeline.

References

  • D'souza, A. M., & Shareef, M. A. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]

  • D'souza, A. M., & Shareef, M. A. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]

  • Wikipedia contributors. (n.d.). Perkin rearrangement. Wikipedia. [Link]

  • D'souza, A. M., & Shareef, M. A. (2012). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. FAO AGRIS. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Chen, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-6. [Link]

  • Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Wikipedia contributors. (n.d.). Benzofuran. Wikipedia. [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29751-29767. [Link]

  • Solladié, G., et al. (2017). The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds. University of Canterbury Research Repository. [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Liu, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]

  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. National Institutes of Health. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

  • The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis. YouTube. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. PubChem. [Link]

  • Kumar, R., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 6(3), 1971-1989. [Link]

  • Asgari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]

  • Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. [Link]

  • NIST. (n.d.). Benzofuran, 2-methyl-. NIST WebBook. [Link]

Sources

Physical and chemical properties of 5-Bromo-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methyl-1-benzofuran: Properties, Reactivity, and Applications

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their presence in a multitude of biologically active natural products and synthetic compounds.[1][2][3][4] The benzofuran nucleus, a bicyclic system consisting of a fused benzene and furan ring, is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[5] This has led to the development of numerous drugs with applications including antiarrhythmic, anticancer, and antimicrobial therapies.[1][3]

This compound is a synthetically valuable intermediate within this class. The strategic placement of its substituents dictates its utility:

  • The Benzofuran Core: Provides a rigid, aromatic scaffold that is highly reactive and amenable to further functionalization.

  • The 2-Methyl Group: Influences the electronic properties and lipophilicity of the molecule, which can be critical for pharmacokinetic profiles (ADME) in drug candidates.

  • The 5-Bromo Substituent: Serves as a key functional handle. The bromine atom is an excellent leaving group, making this position ideal for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions.[6] This feature is fundamental to its role as a building block in the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive overview of the physical, spectroscopic, and chemical properties of this compound, offering insights for researchers in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from closely related analogs like 5-bromobenzofuran and other substituted benzofurans.

Physical Properties
PropertyValueSource/Reference
Molecular Formula C₉H₇BrOInferred
Molecular Weight 211.06 g/mol Calculated
Appearance Likely a liquid or low-melting solidInferred from 5-bromobenzofuran
Density ~1.5 g/mLInferred from 5-bromobenzofuran (1.573 g/mL)
Refractive Index ~1.6Inferred from 5-bromobenzofuran (n20/D 1.605)
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the proton on the furan ring (at C3), and a characteristic singlet for the methyl protons at the C2 position. The coupling patterns of the aromatic protons would confirm the 5-bromo substitution pattern.

    • ¹³C NMR: The carbon spectrum will display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the oxygen and bromine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would include C-H stretching for the aromatic and methyl groups, C=C stretching within the aromatic and furan rings, and the characteristic C-O-C stretching of the furan ether linkage.[7]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 210 and a characteristic M+2 peak at m/z 212 of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the furan ring.[8]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its core heterocyclic structure and its substituents. The benzofuran ring is electron-rich and generally reactive towards electrophiles, particularly at the C3 position.[9]

Key Reaction Pathways
  • Electrophilic Substitution: While the furan ring is activated, electrophilic substitution reactions like halogenation or Friedel-Crafts acylation can occur. The presence of the methyl group at C2 directs substitution to the C3 position. For instance, bromination with N-bromosuccinimide (NBS) would be expected to yield 3,5-dibromo-2-methyl-1-benzofuran.[9]

  • Lithiation and Subsequent Electrophilic Quench: The C2 proton of a benzofuran ring can be regioselectively deprotonated using a strong base like n-butyllithium. However, in this molecule, the C3 position is more likely to be the site of initial reactivity. More powerfully, the bromine at C5 can undergo lithium-halogen exchange to generate a potent nucleophile for reaction with various electrophiles.

  • Transition-Metal-Catalyzed Cross-Coupling: This is the most significant area of reactivity for this molecule in drug development. The C-Br bond at the 5-position is a prime site for forming new carbon-carbon or carbon-heteroatom bonds.

    • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl structures.

    • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes, a key method for synthesizing arylalkynes.[10]

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing functional groups.

The diagram below illustrates the central role of this compound as a versatile synthetic intermediate.

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions (Pd-catalyzed) cluster_products Diverse Functionalized Products A This compound B Suzuki Coupling (+ R-B(OH)2) A->B Versatility C Sonogashira Coupling (+ R-C≡CH) A->C D Buchwald-Hartwig (+ R2NH) A->D P1 5-Aryl-2-methyl-1-benzofuran B->P1 C-C bond P2 5-Alkynyl-2-methyl-1-benzofuran C->P2 C-C bond P3 5-Amino-2-methyl-1-benzofuran D->P3 C-N bond

Caption: Versatility of this compound in cross-coupling reactions.

Synthetic Approaches

The synthesis of substituted benzofurans can be achieved through various established methods.[10][11][12] A common and effective strategy for constructing the 2-methyl-1-benzofuran core involves the intramolecular cyclization of an appropriately substituted precursor.

A plausible synthesis for this compound starts from 4-bromophenol. The key steps would be:

  • O-alkylation: Reaction of 4-bromophenol with a propargyl halide (e.g., propargyl bromide) to form 1-bromo-4-(prop-2-yn-1-yloxy)benzene.

  • Claisen Rearrangement and Cyclization: Heating the propargyl ether intermediate, often in the presence of a catalyst, induces a rearrangement followed by an intramolecular cyclization to form the benzofuran ring system.

The workflow for a general benzofuran synthesis is depicted below.

G A Substituted Phenol B O-Alkylation (e.g., Propargyl Bromide) A->B C Aryl Propargyl Ether B->C D Thermal/Catalytic Cyclization C->D E Substituted Benzofuran D->E

Caption: General synthetic workflow for substituted benzofurans.

Protocol Example: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki coupling reaction to demonstrate the synthetic utility of this compound for creating a C-C bond, a fundamental transformation in drug discovery.

Objective: To synthesize 2-methyl-5-phenyl-1-benzofuran.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene and Water (e.g., 4:1 mixture)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In the reaction vessel, dissolve palladium(II) acetate and triphenylphosphine in a portion of the toluene under an inert atmosphere. Stir for 15-20 minutes. This step forms the active Pd(0) catalyst in situ, ensuring reaction efficiency.

  • Reagent Addition: To the vessel, add this compound, phenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add the remaining toluene and water to the reaction mixture. The aqueous phase is crucial for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. This removes inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-methyl-5-phenyl-1-benzofuran.

Safety and Handling

  • Hazard Classification: Likely classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[14]

  • Precautionary Measures:

    • Handle in a well-ventilated area or a chemical fume hood.[13]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.[14]

    • Wash hands thoroughly after handling.[13]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

    • In case of skin contact: Wash with plenty of soap and water.[14]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]

    • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its physical and spectroscopic properties are well-defined by its structure, and its chemical reactivity, dominated by the utility of the 5-bromo substituent in cross-coupling reactions, makes it a powerful tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory to construct novel and complex molecular architectures.

References

  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2143.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 620341, Methyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-benzofuran-1(3H)-one. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 5-Bromo-benzofuran-2-carboxylic acid methyl ester. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3789.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90015, Benzofuran, 5-bromo-. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1298.
  • Zhou, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26846-26868.
  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). London Journal of Research in Science: Natural and Formal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Angene. (n.d.). Understanding the Properties and Applications of 5-Bromo-1-benzofuran-2-carbaldehyde. Retrieved from [Link]

  • Asati, V., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(116), 96809-96828.
  • Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives.
  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2777.
  • National Institute of Standards and Technology. (n.d.). Benzofuran, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted benzofuran. Retrieved from [Link]

  • Gouda, M. A., et al. (2015). Synthesis of Benzofuran Derivatives via Different Methods.
  • Choi, H. D., et al. (2010). 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2278.
  • Choi, H. D., et al. (2010). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2721.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methyl-1-benzofuran in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Solubility in Drug Discovery and Development

5-Bromo-2-methyl-1-benzofuran is a substituted benzofuran, a heterocyclic scaffold of considerable interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These activities include potential anticancer, anti-inflammatory, and antimicrobial properties. The journey from a promising lead compound to a viable drug candidate is arduous, and a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's bioavailability and overall therapeutic efficacy. Poor solubility can lead to low absorption, erratic dose-response relationships, and ultimately, the failure of an otherwise potent therapeutic agent.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to a lack of extensive published quantitative data for this specific molecule, this guide will focus on providing a robust framework for researchers and drug development professionals to understand, predict, and experimentally determine its solubility in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present a detailed experimental protocol for its determination, and discuss the anticipated solubility profile based on the structural features of the molecule and the properties of various solvents.

Physicochemical Properties of this compound: An Estimation

PropertyEstimated Value/CommentRationale/Comparison with Related Compounds
Molecular Formula C₉H₇BrOBased on its chemical structure.
Molecular Weight 211.06 g/mol Calculated from the molecular formula.
Polarity Moderately polarThe benzofuran ring system possesses some polarity due to the oxygen heteroatom. The bromine atom adds to the molecular weight and has a modest impact on polarity. The methyl group is nonpolar.
Melting Point Likely a solid at room temperatureBenzofuran itself is a liquid, but halogenated and methylated derivatives are often solids. For example, related compounds like 5-bromo-3-methyl-1-benzofuran are solids.
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 3-4This is a measure of lipophilicity. The presence of the bromine atom and the benzofuran core suggests a preference for non-aqueous environments. For comparison, the XLogP3-AA of 5-bromo-1-benzofuran is 3.2.

Anticipated Solubility Profile: A Theoretical Discussion

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that a solute will have higher solubility in a solvent with similar polarity.

High Solubility is Expected in:

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of moderate polarity and are often excellent solvents for a wide range of organic compounds. The use of dichloromethane in the synthesis of a derivative of this compound suggests good solubility.

  • Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): The ether oxygen in these solvents can act as a hydrogen bond acceptor, and their overall moderate polarity makes them good candidates for dissolving moderately polar compounds like this compound.

  • Aromatic Solvents (e.g., Toluene, Benzene): The aromatic nature of the benzofuran ring suggests that it will interact favorably with aromatic solvents through π-π stacking interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a significant dipole moment and can engage in dipole-dipole interactions, making them likely to dissolve this compound. Ethyl acetate has been used for the crystallization of a related compound, indicating at least moderate solubility at elevated temperatures and lower solubility at room temperature, a desirable characteristic for crystallization.

Moderate to Low Solubility is Expected in:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their ability to form strong hydrogen bond networks may not be effectively disrupted by the moderately polar this compound. Some solubility is expected due to the presence of the oxygen atom in the benzofuran ring, which can act as a hydrogen bond acceptor.

  • Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): The polarity of this compound is likely too high for significant solubility in these nonpolar solvents.

Insolubility is Expected in:

  • Water: The molecule is predominantly nonpolar and lacks functional groups that can engage in significant hydrogen bonding with water. Therefore, it is expected to be practically insoluble in aqueous solutions.

Experimental Protocol for Determining the Solubility of this compound

This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered the gold standard for solubility determination due to its reliability and accuracy.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation & Reporting A Accurately weigh This compound C Prepare saturated solutions (add excess solute to solvent) A->C B Select a range of common organic solvents B->C D Incubate at a constant temperature with continuous agitation (e.g., 25°C) C->D E Allow sufficient time to reach equilibrium (typically 24-72 hours) D->E F Filter the saturated solution to remove undissolved solid E->F G Accurately dilute an aliquot of the filtrate F->G H Quantify the concentration using a validated analytical method (e.g., HPLC-UV) G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I J Report results with temperature and solvent specifications I->J

Caption: Workflow for the experimental determination of solubility.

Materials and Equipment
  • This compound (of known purity)

  • A range of analytical grade organic solvents (e.g., Dichloromethane, THF, Toluene, Acetone, Ethyl Acetate, Ethanol, Methanol, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

Procedure
  • Preparation of Saturated Solutions:

    • For each selected solvent, add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached. A starting point could be to add approximately 10-20 mg of the compound to 1 mL of the solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C for room temperature solubility).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC-UV method or another suitable quantitative technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validating System and Trustworthiness

The described protocol incorporates several elements to ensure the trustworthiness of the results:

  • Use of Excess Solute: This ensures that the solution is truly saturated at the given temperature.

  • Constant Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant temperature is critical for reproducible results.

  • Sufficient Equilibration Time: This ensures that the dissolution process has reached a steady state.

  • Filtration: This step is essential to separate the dissolved solute from any undissolved solid, preventing overestimation of the solubility.

  • Validated Analytical Method: The use of a validated and linear quantitative method like HPLC-UV ensures accurate concentration determination.

Data Presentation: A Template for Reporting Solubility Data

The experimentally determined solubility data should be presented in a clear and organized manner. The following table provides a template for reporting the results.

SolventPolarity IndexDielectric ConstantSolubility at 25 °C (mg/mL)Qualitative Description
Dichloromethane3.19.1Experimental Valuee.g., Very Soluble
Tetrahydrofuran (THF)4.07.5Experimental Valuee.g., Freely Soluble
Toluene2.42.4Experimental Valuee.g., Soluble
Acetone5.120.7Experimental Valuee.g., Freely Soluble
Ethyl Acetate4.46.0Experimental Valuee.g., Soluble
Ethanol4.324.5Experimental Valuee.g., Sparingly Soluble
Methanol5.132.7Experimental Valuee.g., Sparingly Soluble
Hexane0.11.9Experimental Valuee.g., Very Slightly Soluble
Water10.280.1Experimental Valuee.g., Practically Insoluble

Qualitative descriptions can be based on standard pharmacopeial definitions.

Conclusion

A comprehensive understanding of the solubility of this compound is a critical step in its evaluation as a potential therapeutic agent. While publicly available quantitative data is currently limited, this guide provides a robust framework for its experimental determination and theoretical interpretation. By following the detailed protocol outlined herein, researchers and drug development professionals can generate reliable and accurate solubility data. This information is indispensable for formulation development, preclinical studies, and ultimately, for unlocking the full therapeutic potential of this promising class of compounds. The interplay between the physicochemical properties of this compound and the characteristics of various organic solvents will dictate its behavior in different experimental and biological systems, making the generation of this data a foundational aspect of its scientific and clinical development.

References

As specific literature on the solubility of this compound is not available, this reference list includes sources for the physicochemical properties of related compounds and general methodologies for solubility determination.

The Architectural Blueprint of Bioactivity: An In-depth Technical Guide to the Crystal Structure of 5-Bromo-2-methyl-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The strategic substitution on this heterocyclic system can profoundly influence its three-dimensional arrangement in the solid state, which in turn dictates its physicochemical properties and ultimately its therapeutic efficacy. This technical guide provides a comprehensive exploration of the crystal structure of 5-Bromo-2-methyl-1-benzofuran derivatives, with a particular focus on the influence of substituents at the 3-position. By delving into the nuances of their synthesis, crystallographic parameters, and non-covalent interactions, we aim to furnish researchers and drug development professionals with a foundational understanding of the structure-property relationships that govern this important class of molecules. This guide emphasizes the causality behind experimental choices and provides detailed protocols, thereby offering a self-validating system for the study and application of these compounds.

Introduction: The Benzofuran Core in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in the design of novel therapeutic agents. Its derivatives are known to possess a diverse range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The biological significance of the benzofuran nucleus is underscored by its presence in a number of natural products and clinically approved drugs.

The this compound framework serves as a versatile platform for the development of new drug candidates. The bromine atom at the 5-position is not merely a placeholder; it significantly influences the electronic properties of the ring system and can participate in halogen bonding, a crucial non-covalent interaction in crystal engineering and molecular recognition at biological targets. The methyl group at the 2-position provides a degree of lipophilicity and can be a key determinant in the molecule's pharmacokinetic profile. It is, however, the substituent at the 3-position that often imparts the most significant modulation of biological activity, making the study of its influence on the crystal structure of paramount importance.

This guide will dissect the crystal structures of a series of this compound derivatives, with a focus on those bearing sulfinyl and sulfonyl moieties at the 3-position. Understanding the intricate interplay of covalent and non-covalent forces that dictate the solid-state architecture of these molecules is fundamental to designing derivatives with optimized therapeutic potential.

Synthesis and Crystallization: From Blueprint to Solid Form

The rational design of this compound derivatives with desired functionalities necessitates a robust and versatile synthetic strategy. The subsequent generation of high-quality single crystals is a critical prerequisite for elucidating their three-dimensional structure via X-ray crystallography.

General Synthetic Pathway

A common and effective route to 3-substituted this compound derivatives initiates with the synthesis of a 3-thio-substituted precursor, which can then be selectively oxidized to the corresponding sulfinyl or sulfonyl derivative. This approach offers a high degree of control over the final product.

Synthesis_Workflow A This compound B 3-Thio-substituted derivative A->B Thiolation at C3 C Sulfinyl derivative (target 1) B->C Controlled Oxidation (e.g., m-CPBA, 1 equiv.) D Sulfonyl derivative (target 2) B->D Full Oxidation (e.g., m-CPBA, >2 equiv.)

Caption: General synthetic workflow for 3-sulfinyl and 3-sulfonyl-5-Bromo-2-methyl-1-benzofuran derivatives.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran

This protocol provides a step-by-step methodology for the synthesis of a representative compound, highlighting the critical parameters that ensure reproducibility and high yield.

Step 1: Synthesis of the Thioether Precursor

  • To a stirred solution of 5-bromo-2-methyl-3-(4-methylphenylsulfanyl)-1-benzofuran (0.9 mmol) in dichloromethane (30 mL) at 0 °C (ice bath), add 3-chloroperoxybenzoic acid (m-CPBA) (77%, 1.0 mmol) in small portions.[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-5 hours.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification and Crystallization

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.[1][2]

  • Combine the fractions containing the pure product and evaporate the solvent.

  • For single crystal growth, dissolve the purified solid in a suitable solvent, such as ethyl acetate, and allow the solvent to evaporate slowly at room temperature over several days.[1][2] High-quality, diffraction-suitable crystals should form during this process.

A Comparative Analysis of Crystal Structures

The solid-state architecture of this compound derivatives is a delicate balance of molecular shape and intermolecular forces. The nature of the substituent at the 3-position plays a pivotal role in dictating the crystal packing, which in turn influences properties such as solubility, stability, and bioavailability.

The Planar Benzofuran Core

A consistent feature across the studied derivatives is the near-planarity of the benzofuran ring system.[1][2][3][4][5][6][7] This planarity provides a rigid core upon which the 3-position substituent can adopt various conformations. The dihedral angle between the substituent and the benzofuran plane is a critical parameter that influences the overall molecular shape and packing efficiency.

Crystallographic Data of Representative Derivatives

The following table summarizes the key crystallographic data for a selection of this compound derivatives, illustrating the impact of the 3-position substituent on the unit cell parameters and crystal system.

DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
1: 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuranC₁₆H₁₃BrO₃STriclinicP-17.2126(2)10.3607(3)11.1748(3)112.987(2)90.340(2)107.903(2)[3]
2: 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuranC₁₆H₁₃BrO₂SMonoclinicP2₁/c14.3470(2)11.2122(1)9.6852(1)90107.556(1)90[2]
3: 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuranC₁₆H₁₃BrO₂STriclinicP-18.4209(1)8.9042(1)10.8628(1)106.956(1)90.441(1)108.900(1)[1]
4: 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuranC₁₅H₁₀BrFO₂SMonoclinicP2₁/c13.0488(4)11.1874(3)9.9295(3)90105.709(2)90[6]
5: 5-Bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuranC₁₈H₁₇BrO₂STriclinicP-17.4011(2)10.6609(2)11.1857(2)67.265(1)86.593(1)79.384(1)[4]
The Role of Non-Covalent Interactions in Crystal Packing

The supramolecular assembly of these derivatives is governed by a network of non-covalent interactions, with the bromine atom and the sulfinyl/sulfonyl groups playing a central role.

Intermolecular_Interactions cluster_interactions Key Intermolecular Forces Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 HB, XB Molecule3 Molecule C Molecule1->Molecule3 XB Molecule2->Molecule3 PiPi, CHPi HB C-H···O Hydrogen Bonds XB Br···O / Br···Br Halogen Bonds PiPi π-π Stacking CHPi C-H···π Interactions

Caption: A schematic representation of the key intermolecular interactions governing the crystal packing of this compound derivatives.

  • Halogen Bonding: The bromine atom at the 5-position is a prominent participant in halogen bonding. In several structures, short Br···O contacts are observed, where the electrophilic region of the bromine atom interacts with the lone pair of an oxygen atom from the sulfinyl or sulfonyl group of an adjacent molecule.[1][2][6] Br···Br interactions are also present in some derivatives, further stabilizing the crystal lattice.[3][4]

  • Hydrogen Bonding: Weak C-H···O hydrogen bonds are ubiquitous in these crystal structures.[2][3][6] The hydrogen atoms of the methyl groups and the aromatic rings act as donors, while the oxygen atoms of the sulfinyl and sulfonyl groups serve as acceptors. These interactions, though individually weak, collectively contribute significantly to the overall stability of the crystal packing.

  • π-π Stacking: The planar benzofuran core and the aromatic substituents at the 3-position facilitate π-π stacking interactions.[2][3][6] These can be either face-to-face or offset, and their presence is highly dependent on the steric bulk and electronic nature of the substituent. Slipped π-π interactions between the furan and benzene rings of adjacent benzofuran systems are also observed.[2][3][6]

  • C-H···π Interactions: The interaction between C-H bonds and the electron-rich π-systems of the aromatic rings also plays a role in the supramolecular assembly of these compounds.[1][4]

Structure-Activity Relationship (SAR) and Implications for Drug Design

The detailed knowledge of the crystal structures of this compound derivatives provides invaluable insights for drug design and development. The three-dimensional arrangement of atoms and the nature of intermolecular interactions can directly impact a molecule's solubility, dissolution rate, and ultimately, its bioavailability.

The presence of specific functional groups and their spatial orientation can also dictate the binding affinity of the molecule to its biological target. For instance, the ability of the bromine atom to form halogen bonds can be exploited to enhance binding to proteins where a halogen bond acceptor is present in the active site. Similarly, the hydrogen bonding capabilities of the sulfinyl and sulfonyl groups can be crucial for molecular recognition.

By understanding the principles of crystal engineering for this class of compounds, medicinal chemists can rationally design and synthesize new derivatives with improved solid-state properties and enhanced biological activity. For example, modifying the substituent at the 3-position can be used to fine-tune the balance of intermolecular interactions, thereby influencing the crystal packing and potentially leading to the discovery of new polymorphs with more favorable pharmaceutical properties.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of this compound derivatives. Through a combination of synthetic protocols, comparative crystallographic analysis, and an exploration of the governing intermolecular forces, we have highlighted the critical role of the substituent at the 3-position in defining the solid-state architecture of these molecules. The insights gained from these structural studies are not merely of academic interest; they provide a rational basis for the design of new benzofuran-based therapeutic agents with improved efficacy and developability. The interplay of halogen bonding, hydrogen bonding, and π-π stacking offers a rich landscape for crystal engineering, enabling the targeted modification of the physicochemical properties of these promising compounds. As our understanding of these structure-property relationships continues to grow, so too will our ability to harness the full therapeutic potential of the this compound scaffold.

References

  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2143. [Link]

  • Choi, H. D., et al. (2014). Crystal structure of 5-bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o769–o770. [Link]

  • Choi, H. D., et al. (2014). 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o320. [Link]

  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1298. [Link]

  • Choi, H. D., et al. (2012). 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3292. [Link]

  • Choi, H. D., et al. (2012). 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2491. [Link]

  • Choi, H. D., et al. (2011). 5-Bromo-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o18. [Link]

Sources

Methodological & Application

The Strategic Application of 5-Bromo-2-methyl-1-benzofuran in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzofuran core stands as a "privileged scaffold," a structural motif consistently found in compounds exhibiting a wide array of biological activities.[1][2][3] Its inherent planarity, potential for hydrogen bonding through the furan oxygen, and the ability to undergo diverse functionalization make it a cornerstone for the design of novel therapeutic agents. Within this esteemed family of heterocycles, 5-Bromo-2-methyl-1-benzofuran emerges as a particularly strategic starting material for drug discovery programs. The presence of a bromine atom at the 5-position offers a versatile handle for a multitude of cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). The 2-methyl group, while seemingly simple, can play a crucial role in modulating the molecule's metabolic stability and its interaction with biological targets. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and methodologies for biological evaluation, designed for researchers and scientists in the field of drug development.

Physicochemical Properties and Strategic Significance

PropertyValueSignificance in Drug Discovery
Molecular FormulaC₉H₇BrOProvides a starting point for calculating molecular weight and elemental composition.
Molecular Weight211.06 g/mol A relatively low molecular weight allows for the addition of various functional groups without violating Lipinski's rule of five.
AppearanceOff-white to pale yellow solidBasic physical characteristic for material handling.
SolubilitySoluble in common organic solvents (e.g., DCM, THF, DMF)Facilitates its use in a wide range of chemical reactions.
Bromine PositionC-5The bromine atom is a key functional group for introducing molecular diversity through cross-coupling reactions.
Methyl PositionC-2The methyl group can influence the molecule's conformation and metabolic stability.

The strategic placement of the bromine atom at the 5-position is the cornerstone of this molecule's utility in medicinal chemistry. This halogen serves as a linchpin for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. These powerful synthetic tools allow for the introduction of a wide variety of substituents, such as aryl, heteroaryl, alkynyl, and alkenyl groups, at this position. This capability is paramount for systematically probing the chemical space around the benzofuran core to optimize biological activity, selectivity, and pharmacokinetic properties.

Synthetic Pathways: Leveraging the 5-Bromo Handle

The true power of this compound lies in its ability to serve as a versatile building block. The following protocols provide detailed methodologies for key transformations that unlock a diverse chemical space for drug discovery.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-2-methyl-1-benzofurans

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] This protocol details the synthesis of 5-aryl-2-methyl-1-benzofurans, a class of compounds with potential applications in various therapeutic areas.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound reagents Pd Catalyst Base Solvent reactant1->reagents reactant2 Arylboronic Acid reactant2->reagents product 5-Aryl-2-methyl-1-benzofuran reagents->product caption Suzuki-Miyaura Coupling Workflow

Suzuki-Miyaura Coupling Workflow

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methyl-1-benzofuran.

Causality behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is critical for the efficiency of the catalytic cycle. Potassium carbonate acts as the base required for the transmetalation step. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-methyl-1-benzofurans

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to compounds with a linear, rigid alkyne linker.[5][6] This is particularly useful for probing deep binding pockets in protein targets.

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound reagents Pd Catalyst Cu(I) co-catalyst Base Solvent reactant1->reagents reactant2 Terminal Alkyne reactant2->reagents product 5-Alkynyl-2-methyl-1-benzofuran reagents->product caption Sonogashira Coupling Workflow

Sonogashira Coupling Workflow

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask, dissolve this compound in a mixture of THF and triethylamine.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide to the flask.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gentle heat (40-50 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices: The palladium catalyst is essential for the oxidative addition step, while the copper(I) co-catalyst facilitates the formation of the copper acetylide, which is crucial for the transmetalation step. Triethylamine acts as both a base and a solvent.

Medicinal Chemistry Applications and Biological Evaluation

Derivatives of this compound have shown promise in a variety of therapeutic areas. The following sections highlight key applications and provide protocols for their biological evaluation.

Anticancer Applications

The benzofuran scaffold is a common feature in many natural and synthetic compounds with anticancer activity.[2][7] The ability to introduce diverse substituents at the 5-position of this compound allows for the fine-tuning of cytotoxic activity and selectivity against various cancer cell lines. For example, the introduction of certain aryl groups can lead to compounds that inhibit key signaling pathways involved in cancer cell proliferation and survival.[8]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (e.g., HUVEC) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Applications

Benzofuran derivatives have been extensively investigated for their antimicrobial properties against a range of bacteria and fungi.[3][9][10] The lipophilicity and electronic properties of substituents at the 5-position can significantly influence the antimicrobial potency.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add an equal volume of the microbial inoculum to each well.

  • Include a positive control (a known antibiotic or antifungal) and a negative control (broth with inoculum and DMSO).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Applications

Chronic inflammation is implicated in a wide range of diseases, and benzofuran-containing molecules have been explored as potential anti-inflammatory agents.[11] 5-Substituted benzofuran derivatives have shown potential as inhibitors of key inflammatory mediators.

Protocol 5: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve of sodium nitrite is used to quantify the amount of nitrite in the samples.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The synthetic versatility of this compound provides a powerful platform for systematic SAR studies. Key insights that can be garnered include:

  • Influence of C-5 Substituents: The nature of the group introduced at the 5-position via cross-coupling can dramatically impact biological activity. For instance, electron-withdrawing or electron-donating groups can modulate the electronic properties of the benzofuran ring system, affecting its interaction with biological targets. The size and lipophilicity of the substituent will also play a critical role in target binding and cellular permeability.

  • Role of the C-2 Methyl Group: The methyl group at the 2-position can provide a steric hindrance that may influence the preferred conformation of the molecule and its binding to a target. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of the compound.

Future research efforts should focus on leveraging the synthetic accessibility of derivatives of this compound to build focused libraries of compounds for screening against a wide range of biological targets. The integration of computational modeling and in silico screening can further guide the rational design of novel derivatives with enhanced potency and selectivity.

Conclusion

This compound is a highly valuable and strategic starting material in medicinal chemistry. Its utility is primarily derived from the presence of a bromine atom at the 5-position, which serves as a versatile handle for introducing molecular diversity through a variety of robust cross-coupling reactions. This guide has provided a comprehensive overview of its applications, along with detailed protocols for the synthesis of key derivatives and their subsequent biological evaluation. By providing a clear understanding of the synthetic possibilities and the potential therapeutic applications, this document aims to empower researchers to fully exploit the potential of this privileged scaffold in their drug discovery endeavors.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. (2019). ChemistrySelect. [Link]

  • One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. (2019). Sci-Hub. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules. [Link]

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). International Journal of Molecular Sciences. [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2024). Molecules. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. (2024). Organic Letters. [Link]

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (2017). Frontiers in Pharmacology. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry. [Link]

  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. (2007). European Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2014). Der Pharma Chemica. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Advances. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. (2014). Bioinorganic Chemistry and Applications. [Link]

Sources

Application Notes and Protocols: Leveraging 5-Bromo-2-methyl-1-benzofuran in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzofuran Moiety

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2][3][4] Derivatives of benzofuran have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, antifungal, and antitumor properties.[1] The 2-arylbenzofuran subunit, in particular, is a recurring motif in bioactive molecules.[5][6] 5-Bromo-2-methyl-1-benzofuran emerges as a highly versatile and strategic building block for the synthesis of complex molecular architectures. Its bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of the application of this compound in several pivotal palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and practical, field-tested protocols for researchers in drug discovery and organic synthesis.

The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering an efficient and selective means of forming chemical bonds.[7][8] The power of these reactions lies in the catalytic cycle of the palladium catalyst, which typically involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki, Stille, and Sonogashira) or migratory insertion (for Heck-type reactions), and reductive elimination.[7][9][10] This catalytic cycle allows for the use of low catalyst loadings and tolerates a broad array of functional groups, making it an indispensable tool for the modern synthetic chemist.[8]

Palladium_Cross_Coupling_Cycle Pd(0)L_n Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Ar-Br Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation R'-[M] Pd(II)_Intermediate R-Pd(II)-R' Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' (Product) Reductive_Elimination->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally non-toxic and stable organoboron reagents.[7][10][11] This reaction is particularly powerful for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials.[6][11][12]

Mechanistic Rationale

The catalytic cycle for the Suzuki-Miyaura coupling with this compound begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the benzofuran.[10] This is followed by transmetalation, where an organoboronic acid or ester transfers its organic group to the palladium center, a step that is typically facilitated by a base.[10][13] The final step is reductive elimination, which forms the desired biaryl product and regenerates the active palladium(0) catalyst.[7][13]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).[14]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[11]

  • Add the degassed solvent (e.g., 1,4-dioxane/water mixture).[11]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).[14]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).[15]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O9085-95[11][14]
Pd(dppf)Cl₂K₂CO₃Toluene/H₂O10080-92[15]
Pd(OAc)₂/SPhosCs₂CO₃Toluene11090-98[16]

Table 1: Representative conditions for Suzuki-Miyaura coupling of aryl bromides.

Heck Reaction: Olefin Arylation

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene, leading to substituted alkenes.[7] This reaction is instrumental in the synthesis of complex organic molecules and natural products.

Mechanistic Rationale

The Heck reaction with this compound initiates with the oxidative addition of the palladium(0) catalyst to the C-Br bond. The resulting palladium(II) complex then undergoes migratory insertion of the alkene into the palladium-carbon bond. This is followed by a β-hydride elimination step, which forms the arylated alkene product and a palladium-hydride species. The final step is the regeneration of the palladium(0) catalyst by reaction with a base.[9]

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Alkene + Base Heating Heating (80-140 °C) Reactants->Heating Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Heating Solvent Solvent (e.g., DMF, NMP) Solvent->Heating Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Heating->Inert_Atmosphere Quenching Quenching (e.g., Water) Inert_Atmosphere->Quenching Extraction Extraction (e.g., EtOAc) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Arylated Alkene Product Purification->Product

Sources

Application Notes & Protocols: Strategic Derivatization of 5-Bromo-2-methyl-1-benzofuran for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Medicinal Chemistry

Benzofuran and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules.[1][2] This heterocyclic scaffold, composed of a fused benzene and furan ring, is prevalent in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2] The inherent versatility of the benzofuran core allows for a wide range of chemical modifications, leading to derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The strategic functionalization of the benzofuran nucleus is, therefore, a pivotal aspect of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[2][6]

This guide focuses on the derivatization of a key building block, 5-Bromo-2-methyl-1-benzofuran , for the generation of compound libraries tailored for biological screening. The presence of a bromine atom at the 5-position offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties. The 2-methyl group provides a degree of steric and electronic influence that can be crucial for modulating biological activity.

Strategic Derivatization of this compound

The bromine atom at the 5-position of the benzofuran ring is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering high efficiency, functional group tolerance, and predictable outcomes. This section details the rationale and protocols for three key transformations: Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups, Buchwald-Hartwig amination for the synthesis of arylamines, and Sonogashira coupling for the installation of alkynyl moieties.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 5-aryl- and 5-heteroaryl-2-methyl-1-benzofurans.[7][8][9][10][11] These derivatives are of significant interest as the introduction of various aromatic rings can profoundly influence the biological activity of the parent molecule.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle. The choice of ligand, such as a bulky phosphine (e.g., XPhos), is critical for stabilizing the palladium catalyst and promoting the reductive elimination step.[11]

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid partner for transmetalation.[7][11]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.[7][11]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Arylboronic acid, Base (K2CO3), and Pd catalyst/ligand in a flask atmosphere Purge with inert gas (Ar or N2) reagents->atmosphere solvent Add degassed solvent (e.g., Toluene/H2O) atmosphere->solvent heat Heat the mixture (e.g., 80-100 °C) solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Extract with an organic solvent (e.g., Ethyl Acetate) cool->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of 5-Amino-2-methyl-1-benzofuran Derivatives

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the tube.

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 5-amino-2-methyl-1-benzofuran derivative.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 5-alkynyl-2-methyl-1-benzofuran derivatives. [12][13][14]The introduction of a linear and rigid alkynyl group can significantly alter the shape and electronic properties of the molecule, leading to unique biological activities.

Causality of Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a dual catalytic system of a palladium(0) complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. [12][13]Copper-free versions of this reaction have also been developed. [15]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as a solvent or co-solvent. [13]* Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst. [13] Experimental Workflow: Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Terminal alkyne, Pd catalyst/ligand, and CuI in a flask atmosphere Purge with inert gas (Ar or N2) reagents->atmosphere solvent Add degassed solvent (e.g., THF/Et3N) atmosphere->solvent stir Stir at room temperature or with gentle heating solvent->stir monitor Monitor progress by TLC or LC-MS stir->monitor quench Quench with aqueous NH4Cl monitor->quench extract Extract with an organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Sources

Protocol and Application Notes for the Regioselective Bromination of 2-Methyl-1-Benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Significance of Brominated Benzofurans

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Halogenation of this scaffold, particularly bromination, is a critical synthetic transformation that allows for the introduction of a versatile functional handle. The bromine atom can be retained to modulate the lipophilicity and electronic properties of a molecule or serve as a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.

This application note provides a comprehensive, field-proven protocol for the regioselective bromination of 2-methyl-1-benzofuran to yield 3-bromo-2-methyl-1-benzofuran. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the reaction system.

Mechanistic Principles: Achieving Regioselectivity

The bromination of 2-methyl-1-benzofuran is a classic example of an electrophilic aromatic substitution reaction. Understanding the electronic properties of the benzofuran ring system is paramount to predicting the reaction's outcome.

  • Activating Nature of the Furan Ring : The fused furan ring is electron-rich and thus more activated towards electrophilic attack than the benzene ring. The lone pair of electrons on the oxygen atom participates in resonance, increasing the electron density within the heterocyclic portion of the molecule.

  • Regioselectivity : In substituted benzofurans, the site of electrophilic attack is highly directed. For 2-substituted benzofurans like 2-methyl-1-benzofuran, the electrophile (Br⁺) is directed to the C3 position.[2][3] This is because the carbocation intermediate formed by attack at C3 is more stable, as the positive charge can be effectively delocalized onto the oxygen atom without disrupting the aromaticity of the benzene ring.

  • Choice of Brominating Agent : While elemental bromine (Br₂) can be used, it is a highly toxic and corrosive liquid that can be difficult to handle safely.[4][5] N-Bromosuccinimide (NBS) is an excellent alternative, acting as a safer, solid-phase source of electrophilic bromine.[6][7] In polar solvents like acetonitrile, NBS facilitates a controlled electrophilic substitution on electron-rich aromatic rings.[8] This protocol utilizes NBS for its superior handling characteristics and high selectivity, minimizing potential side reactions such as benzylic bromination of the methyl group, which is more common under radical conditions (e.g., using CCl₄ and a radical initiator).[6][9]

Critical Safety Protocols

A self-validating protocol begins with uncompromising safety. All operations must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Mandatory PPE includes a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[10]

  • Reagent Handling :

    • N-Bromosuccinimide (NBS) : An irritant and oxidizer. Avoid inhalation of dust and contact with skin.[6]

    • Acetonitrile : A flammable liquid with toxic vapors. Ensure no ignition sources are present.

    • Dichloromethane : A volatile solvent; handle with care to avoid inhalation.

  • Spill & Emergency Procedures :

    • In case of skin contact with any reagent, immediately flush the affected area with copious amounts of water for at least 15 minutes.[11]

    • Keep a container of aqueous sodium thiosulfate solution readily available. This solution can be used to quench the reaction and neutralize any residual NBS or bromine.[10]

    • For any large spill, evacuate the area and alert safety personnel. Refer to the specific Safety Data Sheets (SDS) for each chemical before starting the experiment.[12]

Detailed Experimental Procedure

This protocol is optimized for a ~3.4 mmol scale reaction. All glassware should be oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon) before use.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.SupplierPurity
2-Methyl-1-benzofuranC₉H₈O132.16450 mg3.401.0Sigma-Aldrich≥98%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98632 mg3.551.04Acros Organics99%
Acetonitrile (MeCN)C₂H₃N41.055 mL--Fisher ScientificAnhydrous, 99.8%
Dichloromethane (DCM)CH₂Cl₂84.93~30 mL--VWRACS Grade
Deionized WaterH₂O18.02~20 mL--In-house-
Anhydrous Sodium SulfateNa₂SO₄142.04~2 g--J.T. BakerGranular
Step-by-Step Protocol
  • Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-1-benzofuran (450 mg, 3.40 mmol).

  • Dissolution : Add anhydrous acetonitrile (5 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Cooling : Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Reagent Addition : While maintaining the temperature at 0 °C, add N-bromosuccinimide (632 mg, 3.55 mmol) to the stirred solution in one portion.

  • Reaction Execution : Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 30-60 minutes.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane. The product will have a lower Rf value than the starting material.

  • Quenching : Once the starting material is consumed, quench the reaction by adding deionized water (~10 mL).

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing : Combine the organic layers and wash with deionized water (10 mL) to remove any remaining succinimide.

  • Drying : Dry the organic layer over anhydrous sodium sulfate, then filter the solution to remove the drying agent.

  • Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Purification : Purify the crude product by silica gel column chromatography, eluting with 100% hexane, to afford 3-bromo-2-methyl-1-benzofuran as a pure compound.[8]

Data Analysis & Characterization

The final product, 3-bromo-2-methyl-1-benzofuran, should be characterized to confirm its structure and purity.

  • Expected Yield : 90-99%

  • Appearance : Colorless oil or white solid.

  • Molecular Formula : C₉H₇BrO[13]

  • ¹H NMR (400 MHz, CDCl₃) : The key diagnostic signal is the disappearance of the C3-H proton singlet from the starting material. The spectrum is expected to show:

    • δ 7.50-7.20 (m, 4H, Ar-H)

    • δ 2.55 (s, 3H, -CH₃)

  • ¹³C NMR (101 MHz, CDCl₃) : The spectrum should show 9 distinct carbon signals. The brominated C3 carbon will appear at approximately δ 100-110 ppm.

  • Mass Spectrometry (EI-MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. For C₉H₇BrO, m/z ≈ 210 and 212.

Visualization of Workflow and Mechanism

To provide a clear visual summary, the following diagrams have been generated using Graphviz.

Caption: Reaction scheme for the bromination of 2-methyl-1-benzofuran.

Workflow Setup 1. Reaction Setup (Flask, Stir Bar, N2) Dissolve 2. Dissolve Substrate (Acetonitrile) Setup->Dissolve Cool 3. Cool to 0 °C (Ice Bath) Dissolve->Cool Add_NBS 4. Add NBS Cool->Add_NBS React 5. Stir at RT (30-60 min) Add_NBS->React Workup 6. Quench & Extract (H2O, DCM) React->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Characterize 8. Characterize (NMR, MS) Purify->Characterize

Caption: Experimental workflow from setup to final characterization.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend the reaction time and monitor closely by TLC. Ensure NBS is of high purity and was stored correctly.
Mechanical loss during workup.Ensure efficient extraction; perform a third extraction if necessary. Be careful during transfers.
Side Product Formation Reaction temperature too high.Maintain the initial addition of NBS at 0 °C to improve selectivity.
Presence of radical initiators (light).Perform the reaction shielded from direct, bright light to prevent benzylic bromination.
Product is Impure Inefficient purification.Ensure proper packing of the silica gel column. Use a shallow gradient or isocratic elution for better separation.

References

  • Bromine handling and safety. (n.d.). Slideshare. Retrieved from [Link]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Handling liquid bromine and preparing bromine water. (n.d.). RSC Education. Retrieved from [Link]

  • Benzo[b]furan: Chemical Reactivity. (2020). YouTube. Retrieved from [Link]

  • Bromine. (2024). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet: BROMINE (Br2). (2021). Triveni Interchem. Retrieved from [Link]

  • Nowakowska, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553. Retrieved from [Link]

  • Stana, A., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(19), 6649. Retrieved from [Link]

  • Kumar, V. (2016). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively.
  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Experimental Methods 1. Bromination Methods. (n.d.). Universitat Politècnica de València. Retrieved from [Link]

  • Baciocchi, E., et al. (1976). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2, (3), 266-269.
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 3-bromo-2-methyl-7-nitro-1-benzofuran. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. (2015). World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1269-1280.
  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2013). ResearchGate. Retrieved from [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). ResearchGate. Retrieved from [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lal Khan, K., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06).
  • Scheme 1: Probable mechanism of bromination of 2-acetyl benzofuran and... (n.d.). ResearchGate. Retrieved from [Link]

  • 3-bromo-2-methyl-1-benzofuran. (n.d.). PubChem. Retrieved from [Link]

  • 3-bromo-3H-1-benzofuran-2-one. (n.d.). SpectraBase. Retrieved from [Link]

  • Choi, H. D., et al. (2009). 5-(4-Bromophenyl)-2-methyl-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2269.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

Sources

Application Notes and Protocols: 5-Bromo-2-methyl-1-benzofuran as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. In this context, heterocyclic compounds have emerged as a promising reservoir of pharmacologically active scaffolds. Among these, the benzofuran nucleus, a fused benzene and furan ring system, is a privileged structure in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2] Naturally occurring and synthetic benzofuran derivatives have demonstrated significant potential in combating various pathogens, making them an attractive starting point for the design of new anti-infective agents.[3][4]

This technical guide focuses on 5-Bromo-2-methyl-1-benzofuran as a strategic building block for the synthesis of a diverse library of potential antimicrobial compounds. The presence of the bromine atom at the C-5 position offers a dual advantage: it can enhance the intrinsic biological activity of the benzofuran core and serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The methyl group at the C-2 position provides a stable and lipophilic anchor, contributing to the overall physicochemical properties of the resulting derivatives.

These application notes provide a comprehensive overview of synthetic strategies to functionalize the this compound scaffold, detailed experimental protocols for the synthesis of key intermediates and final compounds, and standardized methods for in vitro antimicrobial evaluation. The causality behind experimental choices and the principles of structure-activity relationship (SAR) are discussed to empower researchers, scientists, and drug development professionals in their quest for the next generation of antimicrobial agents.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is fundamental to successful synthetic planning.

PropertyValueSource
Molecular Formula C₉H₇BrO[5]
Molecular Weight 211.06 g/mol [5]
CAS Number 54965-04-7[5]
Appearance Not specified (typically a solid)-
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General knowledge

Synthetic Strategies for Derivatization

The this compound scaffold offers multiple sites for chemical modification, primarily at the C-3 position of the furan ring and the C-5 bromo-substituted position of the benzene ring. The following section outlines key synthetic transformations to generate a library of diverse derivatives.

G cluster_0 C-3 Position Functionalization cluster_1 C-5 Position Functionalization This compound This compound Vilsmeier-Haack Vilsmeier-Haack (Formylation) This compound->Vilsmeier-Haack Friedel-Crafts Friedel-Crafts (Acylation) This compound->Friedel-Crafts Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling 3-Formyl derivative 3-Formyl derivative Vilsmeier-Haack->3-Formyl derivative 3-Acetyl derivative 3-Acetyl derivative Friedel-Crafts->3-Acetyl derivative Schiff Bases Schiff Bases 3-Formyl derivative->Schiff Bases Hydrazones Hydrazones 3-Formyl derivative->Hydrazones Chalcones Chalcones 3-Acetyl derivative->Chalcones Aryl/Heteroaryl derivatives Aryl/Heteroaryl derivatives Suzuki Coupling->Aryl/Heteroaryl derivatives

Caption: Key synthetic pathways for derivatizing this compound.

Protocol 1: Formylation at the C-3 Position via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles.[6][7] This reaction introduces a versatile aldehyde functionality at the C-3 position of the benzofuran ring, which can be readily converted into various derivatives such as Schiff bases and hydrazones.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent (a chloroiminium salt) will form.

  • Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Hydrolysis and Neutralization: Add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the mixture to a pH of 7-8. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford This compound-3-carbaldehyde .

Protocol 2: Synthesis of Schiff Bases from this compound-3-carbaldehyde

Schiff bases, containing an imine or azomethine group, are a well-established class of compounds with significant antimicrobial activities.[8][9]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound-3-carbaldehyde (1 equivalent) in absolute ethanol.

  • Amine Addition: To this solution, add a solution of the desired primary amine (e.g., a substituted aniline or an aliphatic amine) (1.1 equivalents) in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol, methanol) will yield the pure Schiff base derivative.

Protocol 3: Synthesis of Hydrazones from this compound-3-carbaldehyde

Hydrazones are another class of compounds known for their diverse biological activities, including antimicrobial effects.[10][11]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add a solution of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a substituted carbohydrazide) (1.1 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation and Purification: Cool the reaction mixture. The hydrazone product usually precipitates and can be collected by filtration. Wash the solid with cold ethanol and purify by recrystallization.

Protocol 4: Acylation at the C-3 Position via Friedel-Crafts Reaction

Friedel-Crafts acylation allows for the introduction of an acetyl group at the C-3 position, creating a key intermediate for the synthesis of chalcones.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Acetyl Chloride Addition: Cool the suspension to 0 °C and add acetyl chloride (1.1 equivalents) dropwise.

  • Substrate Addition: Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-acetyl-5-bromo-2-methyl-1-benzofuran .

Protocol 5: Synthesis of Chalcones from 2-acetyl-5-bromo-2-methyl-1-benzofuran

Chalcones, characterized by an α,β-unsaturated ketone system, are well-documented for their broad range of biological activities, including potent antimicrobial effects.[5][12][13] The antimicrobial properties are often attributed to the reactivity of the enone system towards nucleophiles in biological targets.[14]

Step-by-Step Methodology (Claisen-Schmidt Condensation):

  • Reaction Setup: Dissolve 2-acetyl-5-bromo-2-methyl-1-benzofuran (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 40% KOH or NaOH) dropwise with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to pH 5-6.

  • Isolation and Purification: Collect the precipitated chalcone by filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol.

Protocol 6: Suzuki Cross-Coupling at the C-5 Position

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the C-5 position, which can significantly modulate the biological activity of the benzofuran scaffold.[15]

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture under a nitrogen or argon atmosphere at 80-100 °C for 8-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Antimicrobial Screening Protocols

The evaluation of the antimicrobial activity of the synthesized compounds is a critical step in the drug discovery process. Standardized in vitro assays are employed to determine the potency and spectrum of activity.

G Synthesized Derivatives Synthesized Derivatives Primary Screening Primary Screening (Qualitative) Synthesized Derivatives->Primary Screening Agar Well/Disk Diffusion Agar Well/Disk Diffusion Primary Screening->Agar Well/Disk Diffusion Secondary Screening Secondary Screening (Quantitative) Agar Well/Disk Diffusion->Secondary Screening Active Compounds Broth Microdilution Broth Microdilution Secondary Screening->Broth Microdilution MIC Determination Determination of MIC Broth Microdilution->MIC Determination MBC/MFC Determination Determination of MBC/MFC MIC Determination->MBC/MFC Determination Further Studies Further Mechanistic Studies MBC/MFC Determination->Further Studies

Caption: Workflow for antimicrobial screening of synthesized benzofuran derivatives.

Protocol 7: Agar Well Diffusion Assay (Primary Screening)

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[16]

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Standardized microbial inoculums (e.g., 0.5 McFarland standard)

  • Sterile cork borer (6-8 mm diameter)

  • Solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Aseptically spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

  • Well Preparation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for 24 hours for bacteria, 25-28 °C for 48-72 hours for fungi).

  • Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 8: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Standardized microbial inoculums

  • Serial dilutions of test compounds

  • Positive and negative growth controls

Step-by-Step Methodology:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include wells with broth and inoculum only (positive growth control) and wells with broth only (negative control).

  • Incubation: Incubate the microtiter plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be observed visually or with the aid of a microplate reader.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Based on existing literature, several key SAR trends can be highlighted:

  • Halogenation: The presence of a halogen, particularly bromine, at the C-5 position of the benzofuran ring has been shown to enhance antibacterial activity.[17] This is likely due to increased lipophilicity, which facilitates cell membrane penetration, and the potential for halogen bonding interactions with biological targets.

  • C-3 Position: The introduction of bulky and hydrophobic groups at the C-3 position can lead to improved antibacterial activity.[17]

  • Chalcones: For benzofuran-based chalcones, the antimicrobial activity is influenced by the substituents on the appended aromatic ring. Electron-withdrawing groups on this ring can enhance activity.[18]

  • Schiff Bases and Hydrazones: The imine (-C=N-) linkage is crucial for the biological activity of these derivatives. The nature of the substituent on the nitrogen atom significantly impacts the antimicrobial potency.

Conclusion and Future Directions

This compound represents a highly promising and versatile starting material for the development of novel antimicrobial agents. Its amenability to functionalization at multiple positions allows for the creation of large and diverse chemical libraries for screening. The synthetic protocols and antimicrobial evaluation methods detailed in these application notes provide a robust framework for researchers to explore the full potential of this scaffold.

Future research should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and screening of a wider array of derivatives, particularly those generated through Suzuki coupling and the elaboration of C-3 functional groups, will be crucial for establishing more definitive structure-activity relationships. Furthermore, mechanistic studies on the most potent compounds will be essential to elucidate their mode of action and identify novel cellular targets, ultimately paving the way for the development of clinically effective antimicrobial drugs to combat the growing threat of resistance.

References

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. European Journal of Medicinal Chemistry, 44(6), 2632-2635.
  • Asif, M. (2015). A review on benzofuran and its derivatives with a wide range of biological activities. Journal of Chemical and Pharmaceutical Research, 7(10), 834-848.
  • Coskun, D., Ahmedzade, M., & Kirbag, S. (2011). 3-(Substituted aryl)-1-benzofuranyl-2-propenones: antimicrobial properties of some chalcones-type compounds and their 2-pyrazoline derivatives. E-Journal of Chemistry, 8(4), 1574-1581.
  • Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 210-226.
  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Garcia, T. R., de Freitas, T. S., dos Santos, H. S., et al. (2020). Structural, vibrational and electrochemical analysis and antibiotic activity study of chalcone (2E)-1-(3ʹ,-methoxy-4ʹ,-hydroxyphenyl)-3-(3-nitrophenyl) prop-2-en-1-one. Journal of Molecular Structure, 1216, 128358.
  • Katsori, A. M., & Hadjipavlou-Litina, D. (2009). Chalcones in cancer. Current medicinal chemistry, 16(9), 1062-1081.
  • Khodarahmi, G., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094–1106.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 18, 2026, from [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6), 583-587.
  • Liu, J., et al. (2012). Synthesis and antimicrobial evaluation of 3-methanone-6-substituted–benzofuran derivatives. European Journal of Medicinal Chemistry, 54, 879-886.
  • Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27954-27982.
  • Patel, J., et al. (2026). Synthesis and biological activities of benzofuran derivatives in the new millennium. International Journal of Biology, Pharmacy and Allied Sciences, 15(2).
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Shah, D. R., Lakum, H. P., & Chikhalia, K. H. (2015). Synthesis and in vitro antimicrobial evaluation of piperazine substituted quinazoline-based thiourea/thiazolidinone/chalcone hybrids. Russian Journal of Bioorganic Chemistry, 41, 209-222.
  • Shi, L., et al. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558-564.
  • Surakshitha, T., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 3(3), 343-349.
  • Taha, M., et al. (2020). Benzofuran-based-thiazoldinones as potent inhibitors of urease. Bioorganic Chemistry, 96, 103632.
  • Telvekar, V. N., et al. (2010). Synthesis of benzofuran-3-carbohydrazide derivatives and their evaluation for antimycobacterial and antifungal activities. Bioorganic & medicinal chemistry letters, 20(13), 3845-3847.
  • Vaikosen, E. N., et al. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 18, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved January 18, 2026, from [Link]

  • Stana, A., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5371.

Sources

Scale-Up Synthesis of 5-Bromo-2-methyl-1-benzofuran for Library Synthesis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 5-Bromo-2-methyl-1-benzofuran, a valuable building block in medicinal chemistry and drug discovery for library synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and scalable methodology. The synthesis is based on a palladium- and copper-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This guide emphasizes the causality behind experimental choices, safety considerations, and process optimization for larger-scale production.

Introduction: The Significance of this compound in Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in biologically active natural products and pharmaceuticals.[1] Their versatile scaffold allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, this compound, is a particularly useful intermediate for the generation of chemical libraries for high-throughput screening. The presence of a bromine atom at the 5-position provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings, enabling the rapid diversification of the benzofuran core. The 2-methyl group can influence the molecule's conformational rigidity and metabolic stability, making it a key feature in modulating pharmacokinetic and pharmacodynamic properties.

This guide details a scalable and efficient synthesis of this compound, designed to provide a reliable source of this key intermediate for extensive library synthesis campaigns.

Synthetic Strategy: A Palladium/Copper-Catalyzed Approach

The chosen synthetic route involves a two-step, one-pot process commencing with the readily available starting material, 4-Bromo-2-iodophenol. The core of this strategy is a Sonogashira cross-coupling reaction with propyne, followed by an in-situ intramolecular cyclization of the resulting 2-alkynylphenol intermediate. This approach is favored for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it amenable to scale-up.[3][4]

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4] The reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.

The subsequent intramolecular cyclization of the 2-(prop-1-yn-1-yl)phenol intermediate is typically promoted by the basic reaction conditions or can be facilitated by the palladium catalyst itself, leading to the formation of the desired benzofuran ring system.

Detailed Experimental Protocol

This protocol is designed for a multi-gram scale synthesis of this compound.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Bromo-2-iodophenol207115-22-8298.9129.9 g (0.1 mol)Commercially available solid.[5][6]
Propyne74-99-740.06~12.0 g (0.3 mol)Typically supplied as a liquefied gas or a solution in a suitable solvent.[2]
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.561.16 g (1.0 mol%)Sensitive to air and moisture.
Copper(I) iodide (CuI)7681-65-4190.450.38 g (2.0 mol%)Light-sensitive.
Triethylamine (TEA)121-44-8101.1942 mL (0.3 mol)Anhydrous, freshly distilled.
Toluene108-88-392.14500 mLAnhydrous.
Diethyl ether60-29-774.12As needed for workup
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49As needed for workup
Brine (saturated aqueous NaCl)7647-14-558.44As needed for workup
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As needed for drying
Silica gel7631-86-960.08As needed for chromatography230-400 mesh.
Hexane110-54-386.18As needed for chromatography
Ethyl acetate141-78-688.11As needed for chromatography
Equipment
  • Three-necked round-bottom flask (1 L) equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a gas inlet/outlet.

  • Gas dispersion tube or a needle for bubbling propyne gas.

  • Ice bath.

  • Separatory funnel (1 L).

  • Rotary evaporator.

  • Column chromatography setup.

Reaction Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Sonogashira Coupling & Cyclization cluster_workup Workup & Isolation cluster_purification Purification setup 1. Charge reactor with 4-Bromo-2-iodophenol, Pd(PPh₃)₄, CuI, and toluene. degas 2. Degas the mixture (Ar sparging). setup->degas add_tea 3. Add triethylamine. degas->add_tea add_propyne 4. Bubble propyne gas through the solution at 0-5 °C. add_tea->add_propyne warm_rt 5. Warm to room temperature and stir for 12-16 h. add_propyne->warm_rt monitor 6. Monitor reaction progress by TLC/GC-MS. warm_rt->monitor quench 7. Quench with saturated aq. NH₄Cl. monitor->quench extract 8. Extract with diethyl ether. quench->extract wash 9. Wash with brine, dry over MgSO₄. extract->wash concentrate 10. Concentrate under reduced pressure. wash->concentrate chromatography 11. Purify by column chromatography (Hexane/Ethyl Acetate). concentrate->chromatography product 12. Isolate pure this compound. chromatography->product

Caption: Workflow for the scale-up synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 1 L three-necked round-bottom flask, add 4-Bromo-2-iodophenol (29.9 g, 0.1 mol), tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mol%), and copper(I) iodide (0.38 g, 2.0 mol%).

    • Fit the flask with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a septum.

    • Add anhydrous toluene (500 mL) to the flask.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 30 minutes. A well-dispersed catalyst is crucial for reaction initiation.

  • Sonogashira Coupling:

    • Add anhydrous triethylamine (42 mL, 0.3 mol) to the reaction mixture via a syringe.

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly bubble propyne gas through the solution using a gas dispersion tube or a long needle for approximately 2-3 hours. The addition of propyne is exothermic and should be controlled to maintain the temperature below 10 °C.

    • After the addition of propyne, remove the ice bath and allow the reaction to warm to room temperature.

  • Intramolecular Cyclization and Monitoring:

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. The formation of the 2-alkynylphenol intermediate and its subsequent cyclization to the benzofuran product can be observed.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding saturated aqueous ammonium chloride (200 mL).

    • Transfer the mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 200 mL).

    • Combine the organic layers and wash with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[7][8]

    • Use a gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., up to 5% ethyl acetate in hexane).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

Scale-Up Considerations and Process Optimization

Scaling up chemical reactions from the bench to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[9][10][11][12]

  • Heat Management: The Sonogashira coupling can be exothermic, especially during the addition of propyne. On a larger scale, efficient heat dissipation is critical. The use of a jacketed reactor with a reliable cooling system is recommended. The rate of propyne addition should be carefully controlled to maintain a stable internal temperature.

  • Reagent Addition: For larger-scale reactions, the addition of triethylamine and the bubbling of propyne should be done at a controlled rate to avoid localized heating and potential side reactions.

  • Catalyst Loading: While the protocol suggests 1.0 mol% of the palladium catalyst, on a larger scale, it may be possible to reduce the catalyst loading to 0.1-0.5 mol% with careful optimization of reaction conditions. This can significantly reduce the cost of the synthesis.

  • Solvent Selection: Toluene is a suitable solvent for this reaction. However, for large-scale production, other solvents such as N,N-dimethylformamide (DMF) or 1,4-dioxane could be considered, depending on solubility and downstream processing requirements.

  • Workup and Product Isolation: On a larger scale, extraction can be resource-intensive. Alternative workup procedures, such as precipitation of the product by adding an anti-solvent, could be explored. Crystallization is often a more efficient purification method than chromatography for large quantities of solid products.

  • Impurity Profile: Common impurities in Sonogashira reactions include homocoupled alkynes (Glaser coupling) and dehalogenated starting materials. The impurity profile should be carefully monitored by analytical techniques such as HPLC and GC-MS to ensure the final product meets the required purity specifications for library synthesis.

Safety Precautions

  • 4-Bromo-2-iodophenol: Causes skin and serious eye irritation.[5][13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Propyne: Extremely flammable gas. Handle in a well-ventilated fume hood, away from ignition sources.

  • Tetrakis(triphenylphosphine)palladium(0): Can be harmful if inhaled or swallowed. It is an air and moisture-sensitive reagent. Handle under an inert atmosphere.

  • Copper(I) iodide: Harmful if swallowed and an irritant. Avoid inhalation of dust.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. It is a suspected reproductive toxin.

Always consult the Material Safety Data Sheet (MSDS) for each reagent before use and perform a thorough risk assessment before starting the synthesis.

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring, a singlet for the proton at the 3-position, and a singlet for the methyl group at the 2-position.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity of the compound and confirm its molecular weight.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. The described Sonogashira coupling and intramolecular cyclization sequence offers an efficient and reliable route to this valuable building block for library synthesis. By carefully considering the scale-up parameters and adhering to the safety precautions outlined, researchers can produce multi-gram quantities of this key intermediate with high purity, facilitating the rapid exploration of chemical space in drug discovery programs.

References

  • PubChem. (n.d.). 4-Bromo-2-iodophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. Retrieved from [Link]

  • Liu, Y., Lu, T., Tang, W.-F., & Gao, J. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Advances, 8(50), 28637–28641.
  • Amerigo Scientific. (n.d.). 4-Bromo-2-iodophenol. Retrieved from [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • Doyle, A. G., & Fobian, Y. M. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). The Royal Society of Chemistry.
  • J&K Scientific. (n.d.). 4-Bromo-2-iodophenol. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. Retrieved from [Link]

  • ACS Engineering Au. (2024, November 27). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Publications. Retrieved from [Link]

  • Frontiers. (n.d.). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Retrieved from [Link]

  • Siddiqui, I., Waseem, M., Shamim, S., Shireen, A., & Srivastava, A. (2012). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. RSC Advances, 2(28), 10651-10653.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Retrieved from [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Retrieved from [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657.
  • ACS Publications. (2021, March 9). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Beaudry Research Group, Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran, 2-methyl-. NIST WebBook. Retrieved from [Link]

Sources

Functionalization of the Bromine Atom in 5-Bromo-2-methyl-1-benzofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Importance of 5-Bromo-2-methyl-1-benzofuran

The benzofuran nucleus is a privileged heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds, exhibiting properties ranging from antifungal to antitumor and antiviral activities.[1][2] The specific scaffold, this compound, serves as a highly versatile and strategic building block in synthetic and medicinal chemistry. The bromine atom at the C5 position is not merely a placeholder; it is a key functional handle that unlocks a vast chemical space for molecular elaboration. Its strategic position allows for the introduction of diverse substituents through a variety of robust and well-established chemical transformations.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for functionalizing this bromine atom. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. The focus will be on palladium-catalyzed cross-coupling reactions and transformations involving organometallic intermediates, which together represent the most powerful strategies for derivatization.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

Palladium catalysis has revolutionized the art of bond-making, offering unparalleled efficiency and functional group tolerance. For this compound, these reactions provide a direct and reliable route to introduce new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Constructing Biaryl and Vinyl Architectures

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds due to the mild reaction conditions and the commercial availability and stability of boronic acids.[3]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the aryl bromide into the Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdArB Ar-Pd(II)L₂-R ArPdBr->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-R ArPdArB->Product center start Ar-Br start->ArPdBr boronic R-B(OR)₂ boronic->ArPdArB base Base base->ArPdArB

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from studies on 5-bromobenzofuran carboxylates, demonstrating a highly efficient method using microwave irradiation.[4][5]

  • Reagents & Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a specialized Pd(II)-precatalyst, 0.1-1 mol%)[5][6]

    • Toluene or 1,4-Dioxane/Water (4:1) (3-5 mL)

    • Microwave vial with a stir bar

  • Step-by-Step Procedure:

    • To a microwave vial, add this compound, the arylboronic acid, and cesium carbonate.

    • Add the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

    • Add the solvent and seal the vial with a cap.

    • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 20-30 minutes), monitoring pressure to ensure it remains within safe limits.[4][5]

    • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-aryl-2-methyl-1-benzofuran.

Parameter Condition A (Thermal) [6]Condition B (Microwave) [5]
Catalyst Pd(PPh₃)₄ (5 mol%)Quinoline-Pd(II) complex (0.1 mol%)
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/WaterToluene
Temperature 90 °C150 °C
Time 12-16 hours20-30 minutes
Typical Yield Good to Excellent>95%

Table 1. Comparative conditions for Suzuki-Miyaura coupling.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. This reaction typically requires a dual catalytic system of palladium and a copper(I) co-catalyst.[7][8]

Mechanistic Rationale: The palladium cycle is similar to the Suzuki coupling. The unique role of copper(I) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex, facilitating the transfer of the alkynyl group to the palladium center before reductive elimination occurs.[9]

Protocol 2: Copper-Catalyzed Sonogashira Coupling

  • Reagents & Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.5 mmol, 1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • Copper(I) iodide (CuI) (3 mol%)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

    • Toluene or THF (5 mL)

  • Step-by-Step Procedure:

    • To a dry Schlenk flask under argon, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the solvent, followed by the amine base.

    • Add the terminal alkyne dropwise via syringe.

    • Heat the reaction mixture to a specified temperature (e.g., 70 °C) and stir for 3-12 hours, monitoring completion by TLC.

    • After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the product via column chromatography to obtain the 5-alkynyl-2-methyl-1-benzofuran.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

For accessing aniline derivatives, the Buchwald-Hartwig amination is the state-of-the-art method. It allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Mechanistic Rationale: This reaction relies on a palladium catalyst supported by bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos).[10][11] These ligands promote the oxidative addition of the aryl bromide and facilitate the deprotonation of the amine by a strong, non-nucleophilic base (like sodium tert-butoxide), which is crucial for the subsequent C-N bond-forming reductive elimination step.[12]

Protocol 3: Buchwald-Hartwig Amination

  • Reagents & Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Amine (e.g., carbazole, diphenylamine) (1.1 mmol, 1.1 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • XPhos ligand (8 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

  • Step-by-Step Procedure:

    • In a glovebox or under a strict inert atmosphere, add the Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

    • Add the this compound and the amine.

    • Add anhydrous toluene.

    • Seal the flask and heat the mixture at 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the desired 5-amino-2-methyl-1-benzofuran derivative.

Part 2: Functionalization via Organometallic Intermediates

This classic yet powerful strategy involves converting the C-Br bond into a highly nucleophilic C-Mg or C-Li bond, which can then react with a wide array of electrophiles. These methods require stringent anhydrous conditions.

Grignard Reagent Formation

The Grignard reaction transforms the electrophilic carbon of the C-Br bond into a potent carbon nucleophile. The reagent is formed by the reaction of the aryl halide with magnesium metal in an ethereal solvent.[13][14]

Mechanistic Rationale: The formation of the Grignard reagent is believed to occur on the surface of the magnesium metal through a radical mechanism.[15] Once formed, the (2-methyl-1-benzofuran-5-yl)magnesium bromide can be viewed as a source of the "(2-methyl-1-benzofuran-5-yl)⁻" carbanion, ready to attack electrophilic centers like aldehydes, ketones, or esters.[14]

Protocol 4: Formation and Reaction of the Grignard Reagent

  • Reagents & Materials:

    • Magnesium turnings (1.5 mmol, 1.5 equiv)

    • This compound (1.0 mmol, 1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • Iodine crystal (for activation)

    • Electrophile (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv)

  • Step-by-Step Procedure:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings to the flask. Add a small crystal of iodine to activate the magnesium surface (the color will fade as the reaction initiates).

    • Dissolve this compound in anhydrous THF (5 mL) and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. Initiation may require gentle heating. Once the reaction starts (indicated by bubbling), add the remaining solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux for an additional 1-2 hours to ensure full formation of the Grignard reagent.

    • Cool the mixture to 0 °C in an ice bath.

    • Dissolve the electrophile (e.g., benzaldehyde) in anhydrous THF (2 mL) and add it dropwise to the Grignard reagent.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for another 2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Halogen-Lithium Exchange

For transformations requiring a more reactive nucleophile or when Grignard formation is sluggish, halogen-lithium exchange with an organolithium reagent (like n-BuLi or t-BuLi) is the method of choice. This reaction is extremely fast and must be performed at very low temperatures (typically -78 °C) to prevent side reactions.[16]

Mechanistic Rationale: The reaction proceeds via a four-centered transition state. The high reactivity of the resulting aryllithium species makes it suitable for reacting with a broader range of electrophiles than the corresponding Grignard reagent, but also makes it less selective and more prone to decomposition at higher temperatures.[17]

Lithiation_Workflow Start This compound Intermediate Lithiated Intermediate (2-methyl-1-benzofuran-5-yl)lithium Start->Intermediate n-BuLi, THF -78 °C Product Functionalized Product (e.g., 5-Carboxy-2-methyl-1-benzofuran) Intermediate->Product 1. Electrophile (e.g., CO₂) 2. H₃O⁺ Workup

Caption: Workflow for functionalization via halogen-lithium exchange.

Protocol 5: Lithiation and Electrophilic Quench

  • Reagents & Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.1 mmol, 1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Electrophile (e.g., dry CO₂ gas or an aldehyde)

  • Step-by-Step Procedure:

    • Flame-dry a Schlenk flask under vacuum and backfill with argon.

    • Dissolve this compound in anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-BuLi solution dropwise via syringe over 10 minutes. Stir the solution at -78 °C for 1 hour.

    • For quenching with CO₂: Bubble dry CO₂ gas through the solution for 30 minutes.

    • For quenching with an aldehyde: Add a solution of the aldehyde (1.1 mmol) in anhydrous THF dropwise.

    • After the addition of the electrophile, stir at -78 °C for 1 hour, then slowly warm to room temperature.

    • Quench the reaction with water or saturated aqueous ammonium chloride.

    • Perform an aqueous workup, extract the product with an appropriate solvent, dry the organic layer, and concentrate.

    • Purify by column chromatography or recrystallization.

Conclusion

The bromine atom at the C5 position of 2-methyl-1-benzofuran is a robust and reliable handle for a wide range of chemical modifications. Palladium-catalyzed cross-coupling reactions offer mild and efficient routes to C-C and C-N bonds with excellent functional group tolerance. For access to a different set of functionalities, conversion to highly nucleophilic organomagnesium or organolithium intermediates provides a powerful alternative. The choice of method depends on the desired final structure and the compatibility of other functional groups on the coupling partners. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage this compound as a cornerstone for the synthesis of novel molecules in drug discovery and materials science.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. (URL not available)
  • Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (PDF). ResearchGate. [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5). [Link]

  • Khan, L., & Zubair, M. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6). [Link]

  • University of Colorado Boulder. Grignard Reaction. Organic Chemistry at CU Boulder. [Link]

  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17855–17868. [Link]

  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Kivala, M., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172. [Link]

  • Omae, S., et al. (2023). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 28(14), 5364. [Link]

  • University of Missouri–St. Louis. The Grignard Reaction. UMSL Chemistry. [Link]

  • Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]

  • Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... (2023). ResearchGate. [Link]

  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. (2019). ResearchGate. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • Sonogashira coupling for the synthesis of benzofuran 3a. (2020). ResearchGate. [Link]

  • Choi, H. D., et al. (2011). 5-Bromo-3-cyclohexylsulfinyl-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o883. [Link]

  • Couture, A., et al. (2017). Total synthesis of natural products containing benzofuran rings. Natural Product Reports, 34(6), 633-652. [Link]

  • Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. [Link]

  • Dhiman, S., & Chaskar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7338-7366. [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • I keep getting debrominated starting material and low conversion after lithiation. (2018, January 22). Reddit. [Link]

Sources

One-pot synthesis of 5-Bromo-2-methyl-1-benzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust One-Pot Synthesis of 5-Bromo-2-methyl-1-benzofuran Derivatives via Palladium-Catalyzed Enolate Arylation

Abstract: This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. Benzofuran derivatives are integral to numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 5-bromo substitution, in particular, offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making it a highly valuable intermediate in drug development.[4] This guide details a palladium-catalyzed enolate arylation followed by an in-situ acid-catalyzed cyclization, a method prized for its operational simplicity and high efficiency.[5][6] We provide a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, expected outcomes, and troubleshooting advice to ensure reliable and reproducible results for researchers in synthetic chemistry and drug discovery.

Scientific Rationale and Reaction Mechanism

The synthesis of the benzofuran core is a cornerstone of heterocyclic chemistry. Among the various strategies, the one-pot palladium-catalyzed coupling of an o-halophenol with a ketone, followed by cyclodehydration, has emerged as a particularly powerful approach.[5][7][8] This method avoids harsh conditions and demonstrates a broad substrate scope with good functional group tolerance.[5]

The overall transformation for synthesizing this compound proceeds in two distinct, yet sequential, stages within a single reaction vessel:

  • Palladium-Catalyzed α-Arylation: The process begins with the palladium-catalyzed coupling of 2,4-dibromophenol with acetone. A strong, non-nucleophilic base, sodium tert-butoxide (NaOtBu), deprotonates acetone to form a reactive enolate. Concurrently, the palladium(0) catalyst undergoes oxidative addition into the C-Br bond at the ortho-position of the phenol. This is followed by ligand exchange and subsequent reductive elimination, which forms a new carbon-carbon bond between the phenolic ring and the acetone moiety. The choice of a bulky phosphine ligand, such as rac-DTBPB, is critical for promoting the desired catalytic activity and stability.[5]

  • Acid-Catalyzed Cyclization (Dehydration): Upon completion of the C-C coupling, the intermediate aryl-ketone is not isolated. Instead, a strong acid like trifluoroacetic acid (TFA) is introduced directly into the reaction mixture. The acid protonates the carbonyl oxygen, activating it for intramolecular nucleophilic attack by the phenolic hydroxyl group. The resulting hemiacetal-like intermediate then readily undergoes dehydration to form the thermodynamically stable furan ring, yielding the final this compound product.[7]

This one-pot sequence is highly efficient as it minimizes intermediate handling, reduces solvent waste, and shortens the overall synthesis time compared to traditional multi-step procedures.[7]

Experimental Protocol

This protocol is designed for the synthesis of this compound on a 1 mmol scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

2.1. Materials and Reagents

Reagent/MaterialGradeSupplierQuantity (per 1 mmol)
2,4-Dibromophenol≥98%Sigma-Aldrich252 mg (1.0 mmol)
Palladium(II) Acetate (Pd(OAc)₂)99.9%Strem Chemicals4.5 mg (0.02 mmol, 2 mol%)
rac-DTBPB Ligand¹≥98%Strem Chemicals20 mg (0.04 mmol, 4 mol%)
Sodium tert-Butoxide (NaOtBu)≥98%Acros Organics135 mg (1.4 mmol)
AcetoneAnhydrousFisher Scientific0.22 mL (3.0 mmol)
TolueneAnhydrousEMD Millipore5.0 mL
Trifluoroacetic Acid (TFA)≥99%Oakwood Chemical2.5 mL
Dichloromethane (DCM)ACS GradeVWR~50 mL
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLabChem~20 mL
Brine (Saturated NaCl)ACS GradeLabChem~20 mL
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeJ.T.BakerAs needed
Silica Gel230-400 meshSorbent TechnologiesAs needed

¹rac-1,2-bis(di-tert-butylphosphino)propane

2.2. Required Equipment

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Septa and nitrogen/argon gas inlet with a bubbler

  • Syringes and needles for liquid transfers

  • Heating mantle with a temperature controller and oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass column for chromatography

2.3. Synthesis Workflow Diagram

G start Reagent Assembly (Schlenk Flask under N₂) coupling Palladium-Catalyzed Coupling (2,4-Dibromophenol + Acetone) Heat to 100 °C, 12-18 h start->coupling Add catalyst, ligand, base, and reactants cyclization In-Situ Cyclization Cool to RT, add TFA/DCM Stir for 30 min coupling->cyclization Reaction completion (monitored by TLC) workup Aqueous Work-up (Quench, Extract, Dry) cyclization->workup Neutralize reaction purification Purification (Silica Gel Chromatography) workup->purification Isolate crude product product Final Product This compound purification->product Obtain pure compound

Caption: One-pot synthesis workflow from starting materials to the final purified product.

2.4. Step-by-Step Procedure

  • Flask Preparation: Place the magnetic stir bar into the 25 mL Schlenk flask. Add 2,4-dibromophenol (252 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), rac-DTBPB (20 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Causality Note: The solid reagents are added first under ambient conditions. The catalyst, ligand, and base are sensitive to air and moisture, so the subsequent steps must be performed under an inert atmosphere.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Addition: Using syringes, add anhydrous toluene (5.0 mL) followed by anhydrous acetone (0.22 mL, 3.0 mmol).

    • Causality Note: Anhydrous solvents are crucial to prevent quenching of the base and deactivation of the palladium catalyst.

  • Palladium-Catalyzed Coupling: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (using a 95:5 hexanes:ethyl acetate eluent), sampling carefully via syringe every few hours. The reaction is typically complete within 12-18 hours.

  • In-Situ Cyclization: Once the starting phenol is consumed (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature. Prepare a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (5 mL total volume). Carefully add this mixture to the reaction flask and stir at room temperature for 30 minutes.

    • Causality Note: The reaction is cooled before adding the acid to control any potential exotherm. TFA is a strong acid that effectively catalyzes the intramolecular cyclization and dehydration to form the furan ring.[7]

  • Work-up and Extraction: Quench the reaction by slowly pouring the mixture into a separatory funnel containing 20 mL of saturated NaHCO₃ solution to neutralize the TFA. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel, eluting with a gradient of hexanes to 98:2 hexanes:ethyl acetate to afford the pure product.

Expected Results and Troubleshooting
ParameterExpected Outcome
Physical Appearance Colorless to pale yellow oil
Yield 65-80%
Purity (by ¹H NMR) >95%
TLC R_f_ ~0.4 (95:5 Hexanes:Ethyl Acetate)
¹H NMR (400 MHz, CDCl₃) δ 7.55 (d, J=2.0 Hz, 1H), 7.25 (d, J=8.6 Hz, 1H), 7.20 (dd, J=8.6, 2.0 Hz, 1H), 6.35 (s, 1H), 2.45 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 158.0, 153.5, 129.5, 124.0, 115.0, 112.5, 110.0, 105.0, 14.5
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; wet reagents/solvents; insufficient base.Ensure anhydrous conditions. Use fresh, high-purity reagents. Consider a more active palladium precatalyst if issues persist.
Formation of Side Products Incomplete cyclization; side reactions from prolonged heating.Ensure sufficient TFA is added for complete cyclization. Do not overheat or extend the reaction time unnecessarily once the starting material is consumed.
Difficult Purification Co-elution of product with starting material or impurities.Optimize the chromatography solvent system. A very nonpolar eluent (e.g., pure hexanes) is often required to separate the product cleanly.
Conclusion

The one-pot palladium-catalyzed synthesis of this compound presented here is a highly effective and reproducible method for accessing this valuable chemical intermediate. By combining the C-C bond formation and cyclization steps into a single, streamlined procedure, this protocol offers significant advantages in terms of efficiency, time, and resource utilization. The detailed guidelines and troubleshooting advice provided will enable researchers to confidently apply this methodology in their synthetic programs, facilitating the development of novel pharmaceuticals and advanced materials.

References
  • Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211–4214. [Link]

  • Eidamshaus, C., & Burch, J. D. (2008). One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. PubMed, National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Retrieved from [Link]

  • Pirouz, S., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 83-90. [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024), Atlantis Press. [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. Retrieved from [Link]

  • Khodarahmi, G., et al. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences, 16(5), 433-454. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. Retrieved from [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Bromo-2-methyl-1-benzofuran. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. The inherent challenges in synthesizing and purifying substituted benzofurans can often lead to issues with product purity, yield, and stability.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Issue 1: My crude product is a persistent oil and fails to crystallize.

Question: After work-up and solvent evaporation, my this compound is a brown oil. Attempts to induce crystallization by cooling or scratching have failed. What's causing this, and how can I obtain a solid product?

Answer: The failure of a compound to crystallize is typically due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.

  • Causality - The Role of Impurities: Even small amounts of structurally similar impurities, such as starting materials or regioisomers, can act as "crystal poisons."[1] For benzofuran synthesis, common culprits include unreacted substituted phenols or side-products from incomplete cyclization.[2][3] These molecules interfere with the ordered packing required for crystallization. Residual solvents like DMF, toluene, or ethyl acetate can also prevent solidification.

  • Troubleshooting & Optimization:

    • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed. Connect your flask to a high-vacuum line (Schlenk line) for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious as some benzofurans can be thermally sensitive.[1]

    • Trituration: If residual solvent is not the issue, impurities are the likely cause. Trituration is an effective first-pass purification step. Add a non-polar solvent in which your product is sparingly soluble but the oily impurities are more soluble (e.g., cold hexanes or pentane). Stir the mixture vigorously. The desired product may solidify as a powder, which can then be filtered.

    • Chromatographic Purification: If trituration fails, the concentration of impurities is too high and requires more rigorous separation. Column chromatography is the method of choice.[4][5][6] (See Protocol 1 for a detailed methodology).

Issue 2: My TLC analysis of the crude product shows multiple spots.

Question: My reaction is complete, but the TLC plate (using a hexane/ethyl acetate system) shows the main product spot along with several other spots, some of which are close to my product's Rf value. How do I identify these and plan my purification?

Answer: Multiple spots on a TLC plate indicate the presence of starting materials, reagents, and/or side-products. Identifying these is key to designing an effective purification strategy.

  • Causality - Common Synthetic Byproducts: The synthesis of benzofurans can generate various impurities depending on the route.[7][8] For instance, in syntheses starting from a substituted salicylaldehyde and an activated methylene compound, you might find:

    • Unreacted Starting Materials: E.g., 5-bromosalicylaldehyde.[9]

    • Intermediates: Incomplete cyclization can leave linear intermediates.[3]

    • Regioisomers: If the benzene ring has multiple potential cyclization sites, regioisomers can form, which often have very similar polarities.[1][10]

  • Troubleshooting & Optimization:

    • Co-spotting on TLC: Run a new TLC plate, spotting your crude mixture in one lane, the starting material(s) in adjacent lanes, and a "co-spot" (crude mixture and starting material in the same spot) in another. This will confirm if any of the impurities are unreacted starting materials.

    • Optimize TLC Separation: Before proceeding to column chromatography, optimize the solvent system for TLC to achieve the best possible separation between your product and the impurities. Test various ratios of non-polar (hexane, heptane) and polar (ethyl acetate, dichloromethane) solvents. The goal is to achieve an Rf value of ~0.3-0.4 for your target compound while maximizing the distance (ΔRf) to the nearest impurity spots.

    • Column Chromatography: A well-optimized solvent system from your TLC trials is the starting point for successful column chromatography.[11]

Issue 3: I'm struggling with poor separation during column chromatography.

Question: My product and a major impurity are co-eluting during column chromatography. I've tried a standard hexane/ethyl acetate gradient, but I can't get baseline separation. What are my options?

Answer: Co-elution is a common and frustrating problem, especially with structurally similar impurities like regioisomers.[1] Optimizing your chromatographic conditions is essential.

  • Causality - The Limits of Polarity-Based Separation: Silica gel separates compounds primarily based on differences in polarity. If your product and impurity have very similar polarities and functional groups, achieving separation can be difficult with standard solvent systems.

  • Troubleshooting & Optimization Workflow:

    dot graph TD { A[Start: Poor Separation] --> B{Is the column overloaded?}; B -- Yes --> C[Reduce sample load (typically 1-5% of silica weight)]; B -- No --> D{Optimize Mobile Phase}; D --> E[Try a shallower gradient (e.g., 0-10% EtOAc in Hexane over 20 column volumes)]; D --> F[Introduce a third solvent (e.g., small % of DCM or Toluene in Hexane)]; D --> G[Switch to an entirely different solvent system (e.g., Toluene/Acetone)]; E --> H{Separation Improved?}; F --> H; G --> H; H -- No --> I{Change Stationary Phase}; I --> J[Consider alumina (basic or neutral) or reverse-phase (C18) silica]; H -- Yes --> K[End: Successful Purification]; C --> K; J --> K;

    }

    Caption: Workflow for troubleshooting poor column chromatography separation.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound? While specific data for the title compound can vary, it is expected to be a solid at room temperature. Related compounds like 5-Bromobenzofuran are liquids with a density of around 1.573 g/mL.[12] The introduction of the methyl group would likely raise the melting point compared to the unsubstituted parent benzofuran. Derivatives are often described as colorless or yellow solids/oils.[4][13][14]

PropertyExpected Value/AppearanceSource
Molecular Formula C₉H₇BrO[15]
Molecular Weight 211.06 g/mol [15]
Appearance White to off-white or yellow solid/oil[4][13]
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water.General Chemical Knowledge

Q2: What are the best analytical techniques to confirm the purity of my final product? A combination of techniques is always recommended for unambiguous purity assessment.[16][17]

  • ¹H NMR Spectroscopy: This is the primary tool. It will confirm the structure by showing the characteristic peaks for the methyl group, the furan proton, and the aromatic protons. Integration of these peaks can give a quick assessment of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.[16]

  • HPLC: Provides a quantitative measure of purity (e.g., >95%). A single sharp peak is indicative of high purity.[17][18]

  • IR Spectroscopy: Confirms the presence of key functional groups and the absence of impurities with distinct absorptions (e.g., a broad -OH peak from a phenolic starting material).[16]

Q3: Can this compound degrade during workup or purification? Yes, benzofurans can be sensitive to certain conditions.

  • Strong Acids: The furan ring can be susceptible to cleavage or polymerization under strongly acidic conditions. Workups should ideally use dilute or weak acids if necessary.

  • Heat: While generally stable, prolonged exposure to high temperatures (e.g., during distillation or high-heat solvent evaporation) can lead to decomposition.[1] It is best to concentrate solutions under reduced pressure at moderate temperatures.

  • Oxidizing Agents: The electron-rich furan ring can be oxidized. Avoid unnecessary exposure to strong oxidizing agents.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol assumes a crude product mass of ~500 mg containing impurities of different polarities.

1. Preparation of the Column:

  • Select a glass column of appropriate size (e.g., 2-3 cm diameter).

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% hexane). A typical ratio is 50-100 g of silica per 1 g of crude product.

  • Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

  • In a separate flask, add a small amount of silica gel (~1-2 g) to this solution.

  • Evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder of the crude product adsorbed onto silica gel ("dry loading").

  • Carefully add this powder to the top of the packed column.

3. Elution:

  • Begin elution with a non-polar solvent (e.g., 100% hexane) to wash off highly non-polar impurities.

  • Gradually increase the polarity of the mobile phase. A typical gradient for this compound would be from 0% to 10% ethyl acetate in hexane.[13][19]

Suggested Solvent Systems for Benzofuran Derivatives
Hexane / Ethyl Acetate (gradient)[13][19]
Hexane / Dichloromethane (gradient)
Toluene / Acetone (gradient)
Methylcyclohexane / Ethyl Acetate[4]

4. Fraction Collection & Analysis:

  • Collect fractions in test tubes based on volume (e.g., 10-15 mL per fraction).

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.[11]

  • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable if the product is a solid and has a purity of >90% after chromatography or initial work-up.

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Test small amounts of your product in various solvents (e.g., ethanol, methanol, isopropanol, heptane, or a mixture like ethanol/water) to find the optimal one. A procedure for a related compound used ethanol successfully.[9]

2. Dissolution:

  • Place the impure solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excessive solvent.

3. Decolorization (Optional):

  • If the solution is highly colored, it may indicate the presence of polymeric impurities. Add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

4. Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which promotes the formation of larger, purer crystals.

  • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Purification Method Selection

dot graph TD { subgraph "Purification Strategy" direction LR; A[Crude Product] --> B{Is it a solid or oil?}; B -- "Solid" --> C{Purity >90%?}; B -- "Oil" --> E[Column Chromatography]; C -- "Yes" --> D[Recrystallization]; C -- "No" --> E; E --> F[Pure Product]; D --> F; end

}

Caption: Decision tree for selecting a purification method.

References
  • Technical Support Center: Purification of Substituted Benzofurans. Benchchem.
  • 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. National Center for Biotechnology Information (PMC).
  • 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. National Center for Biotechnology Information (PMC).
  • 5-Bromobenzofuran 97. Sigma-Aldrich.
  • 5-BroMo-2-butyl-benzofuran synthesis. ChemicalBook.
  • Methyl 5-bromo-1-benzofuran-2-carboxylate. PubChem.
  • Technical Support Center: Optimization of Benzofuran Synthesis. Benchchem.
  • Benzofuran, 5-bromo-. PubChem.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Center for Biotechnology Information (PMC).
  • Ethyl 5-bromo-1-benzofuran-2-carboxylate. National Center for Biotechnology Information (PMC).
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (Research Paper).
  • Understanding the Properties and Applications of 5-Bromo-1-benzofuran-2-carbaldehyde. (Web Page).
  • Benzofuran synthesis. Organic Chemistry Portal.
  • 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. National Center for Biotechnology Information (PMC).
  • The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. Benchchem.
  • 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. National Center for Biotechnology Information (PMC).
  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (Research Paper).
  • Column Chromatography. Magritek.
  • Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. (Research Paper).
  • 5-Bromo-2-methylbenzofuran. CymitQuimica.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University.
  • Separation of 1-(5-Bromo-7-ethyl-2-benzofuryl)-2-chloroethan-1-one on Newcrom R1 HPLC column. SIELC Technologies.
  • 5-bromo-2-benzofuran-1(3H)-one CAS#. ChemicalBook.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information (PMC).
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Spectroscopic Purity Analysis of Synthesized 5-Bromothiophene-2-carboxylic acid: A Comparative Guide. Benchchem.
  • A Comparative Guide to Purity Validation of Synthesized Methyl 2-(pyrrolidin-1-yl)benzoate. Benchchem.

Sources

Technical Support Center: Synthesis of 5-Bromo-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Bromo-2-methyl-1-benzofuran. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. Benzofuran scaffolds are central to numerous natural products and pharmacologically active molecules, making their efficient synthesis a critical task in medicinal chemistry.[1][2][3] This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on causality and robust, verifiable protocols.

Synthetic Pathway Overview: The Classical Approach

A common and reliable method for synthesizing 2-methylbenzofurans involves the O-alkylation of a phenol with a propargyl halide, followed by an intramolecular cyclization. For our target molecule, this compound, the synthesis logically starts from 4-bromophenol.

The overall transformation consists of two primary stages:

  • Synthesis of 1-Bromo-4-(prop-2-yn-1-yloxy)benzene: An SN2 reaction between 4-bromophenol and propargyl bromide.

  • Intramolecular Cyclization: A thermal or catalytically-driven cyclization of the resulting propargyl ether to form the benzofuran ring.[4]

This guide will troubleshoot issues that may arise during these key stages.

Experimental Workflow Diagram

Below is a general workflow for the synthesis.

G cluster_0 Stage 1: O-Alkylation cluster_1 Stage 2: Cyclization A 4-Bromophenol + Propargyl Bromide B Add Base (K₂CO₃) in Solvent (Acetone) A->B C Reflux (50-60°C, 8-12h) B->C D Workup & Isolation C->D E 1-Bromo-4-(prop-2-yn-1-yloxy)benzene (Propargyl Ether Intermediate) D->E F Dissolve Intermediate in High-Boiling Solvent E->F Proceed to Cyclization G Heat to High Temp (180-220°C) or Add Catalyst F->G H Reaction Monitoring (TLC) G->H I Workup & Purification (Column Chromatography) H->I J This compound (Final Product) I->J G cluster_mech Plausible Catalytic Cyclization Mechanism A Propargyl Ether + Pd(0) B π-Alkyne Complex A->B Coordination C Intramolecular Oxypalladation B->C 5-exo-dig D Vinyl-Palladium Intermediate C->D E β-Hydride Elimination D->E Tautomerization F Product + HPd(X) E->F G Reductive Elimination (Base regenerates Pd(0)) F->G G->A Catalyst Regeneration

Sources

Technical Support Center: Synthesis of 5-Bromo-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methyl-1-benzofuran. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your research.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of various biologically active molecules. While several synthetic routes exist, a common and cost-effective method involves the initial O-alkylation of 4-bromophenol with chloroacetone, followed by an acid- or base-catalyzed intramolecular cyclization. This seemingly straightforward process can be fraught with challenges, leading to low yields and difficult-to-separate impurities. This guide will focus on troubleshooting this prevalent synthetic pathway.

Visualizing the Main Synthetic Pathway and Potential Pitfalls

Below is a diagram illustrating the intended synthetic route and the points at which side reactions can occur, leading to the formation of undesired byproducts.

Synthesis_of_5_Bromo_2_methyl_1_benzofuran A 4-Bromophenol + Chloroacetone B Williamson Ether Synthesis (O-Alkylation) A->B Base (e.g., K2CO3) Solvent (e.g., Acetone) C 1-(4-Bromophenoxy)propan-2-one (Desired Intermediate) B->C SR1 C-Alkylation Side Product: 2-Acetyl-4-bromophenol B->SR1 Competing Reaction SR2 Unreacted 4-Bromophenol B->SR2 Incomplete Reaction D Intramolecular Cyclization (Acid or Base Catalyzed) C->D Acid (e.g., H2SO4, PPA) or Base (e.g., KOH) E This compound (Target Product) D->E SR3 Alternative Cyclization Product: 7-Bromo-2-methyl-1-benzofuran D->SR3 Minor Isomer SR4 Polymeric/Decomposition Products D->SR4 Harsh Conditions

Caption: Synthetic pathway for this compound and key side reactions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low yield of the intermediate, 1-(4-bromophenoxy)propan-2-one, with significant amounts of unreacted 4-bromophenol.

Question: I'm performing the Williamson ether synthesis with 4-bromophenol and chloroacetone, but a large portion of my starting phenol remains unreacted. What's going wrong?

Answer: This is a common issue often related to incomplete deprotonation of the phenol, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Causality: The Williamson ether synthesis is an SN2 reaction where the phenoxide ion acts as the nucleophile.[1] If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophilic phenoxide will be low, leading to a sluggish reaction. Furthermore, the choice of solvent and temperature plays a crucial role.

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry:

      • Ensure you are using at least one equivalent of a suitable base. While potassium carbonate (K₂CO₃) is commonly used, it is a relatively weak base. For a more complete and faster reaction, consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

      • If using K₂CO₃, ensure it is finely powdered and anhydrous to maximize its surface area and reactivity.

    • Solvent Choice:

      • Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions compared to acetone or acetonitrile.[2]

      • Ensure your solvent is anhydrous, as water can protonate the phenoxide and interfere with the reaction.

    • Reaction Temperature:

      • Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. However, excessive heat can promote side reactions.

    • Addition of a Catalyst:

      • The addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate. The iodide ion can displace the chloride from chloroacetone to form the more reactive iodoacetone in situ.

ParameterStandard ConditionOptimized ConditionRationale
Base K₂CO₃ (1.1 eq)NaH (1.2 eq) or t-BuOK (1.2 eq)Stronger base ensures complete deprotonation of the phenol.
Solvent AcetoneAnhydrous DMFA polar aprotic solvent that accelerates SN2 reactions.
Temperature Room Temperature50-60 °CIncreases reaction kinetics.
Catalyst NoneKI (0.1 eq)Generates a more reactive alkylating agent in situ.
Problem 2: Formation of an isomeric byproduct during the Williamson ether synthesis step.

Question: Along with my desired O-alkylated product, I'm observing the formation of an impurity that I suspect is the C-alkylated product, 2-acetyl-4-bromophenol. How can I suppress this side reaction?

Answer: The formation of a C-alkylated product arises from the ambident nature of the phenoxide nucleophile, which has electron density on both the oxygen and the aromatic ring (particularly at the ortho and para positions).

  • Causality: The ratio of O- to C-alkylation is influenced by factors such as the solvent, counter-ion, and temperature. Protic solvents can solvate the oxygen atom of the phenoxide, leaving the carbon atoms more accessible for electrophilic attack.

  • Troubleshooting Steps:

    • Solvent System:

      • As mentioned previously, using polar aprotic solvents like DMF or DMSO favors O-alkylation. These solvents do not solvate the oxygen of the phenoxide as strongly as protic solvents, making it more nucleophilic.

    • Counter-ion Effect:

      • The choice of the counter-ion associated with the phenoxide can influence the regioselectivity. Generally, larger, and "softer" cations like potassium (K⁺) or cesium (Cs⁺) favor O-alkylation over smaller, "harder" cations like lithium (Li⁺) or sodium (Na⁺).

    • Temperature Control:

      • Lowering the reaction temperature can sometimes favor O-alkylation, which is often the kinetically controlled product.

Problem 3: Low conversion during the cyclization of 1-(4-bromophenoxy)propan-2-one to this compound.

Question: My cyclization reaction is not going to completion, and I'm left with a significant amount of the starting ketone. How can I drive the reaction forward?

Answer: Intramolecular cyclization to form the benzofuran ring is typically the rate-determining step and requires a potent dehydrating agent or a suitable base to facilitate the reaction.

  • Causality: Acid-catalyzed cyclization proceeds via protonation of the carbonyl oxygen, followed by intramolecular electrophilic aromatic substitution and subsequent dehydration. If the acid is not strong enough or the temperature is too low, the reaction will be slow. Base-catalyzed cyclization involves the formation of an enolate followed by intramolecular nucleophilic attack.

  • Troubleshooting Steps for Acid-Catalyzed Cyclization:

    • Choice of Acid:

      • Sulfuric acid (H₂SO₄) is commonly used, but for more challenging substrates, stronger dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective.

      • Lewis acids such as titanium tetrachloride (TiCl₄) have also been reported to promote such cyclizations effectively.[3]

    • Reaction Temperature:

      • These cyclizations often require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.

  • Troubleshooting Steps for Base-Catalyzed Cyclization:

    • Choice of Base:

      • Strong bases like potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in a suitable solvent are typically required.

    • Solvent:

      • High-boiling point solvents like ethanol or toluene are often used to allow for higher reaction temperatures.

Problem 4: Formation of a dark, tarry substance during the cyclization step.

Question: When I heat my reaction mixture for the cyclization, it turns dark, and I end up with a lot of polymeric material. What is causing this, and how can I prevent it?

Answer: The formation of tarry byproducts is usually a sign of decomposition or polymerization, often caused by overly harsh reaction conditions.

  • Causality: Strong acids and high temperatures can lead to undesired side reactions, including intermolecular condensations and decomposition of the starting material or product.

  • Troubleshooting Steps:

    • Temperature Control:

      • Carefully control the reaction temperature. It's advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.

    • Reaction Time:

      • Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed (as indicated by TLC), work up the reaction promptly.

    • Milder Reagents:

      • Consider using a milder cyclizing agent. For instance, if concentrated sulfuric acid is causing charring, a switch to PPA at a controlled temperature might be beneficial.

Frequently Asked Questions (FAQs)

Q1: Can I use a one-pot procedure for the synthesis of this compound from 4-bromophenol and chloroacetone?

A1: While a one-pot synthesis is appealing for its efficiency, it can be challenging to control. The conditions for the initial Williamson ether synthesis (basic) are incompatible with the subsequent acid-catalyzed cyclization. A one-pot, two-step approach where the base is neutralized and the acid catalyst is then added without intermediate purification is feasible but may lead to lower overall yields due to the presence of salts and potential side reactions. A stepwise approach with purification of the intermediate ketone is generally recommended for higher purity of the final product.

Q2: I've obtained an off-white or brownish solid product. What is the best way to purify this compound?

A2: The crude product can often be purified by the following methods:

  • Column Chromatography: This is a very effective method. A silica gel column with a non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2), will typically allow for the separation of the desired product from more polar impurities.[4]

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent like ethanol or methanol can be an efficient purification method.

  • Distillation: If the product is a low-melting solid or an oil, vacuum distillation can be used for purification, although this is less common for this specific compound.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To assess the purity and compare the Rf value with a standard if available.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra should show the characteristic peaks for the aromatic and methyl protons and carbons of the benzofuran ring system.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The isotopic pattern of the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key feature in the mass spectrum.

Q4: Are there any alternative synthetic routes to this compound that might avoid some of these side reactions?

A4: Yes, other routes exist, though they may involve more steps or less readily available starting materials. For instance, a Sonogashira coupling of a di-halogenated precursor like 1,4-dibromo-2-hydroxybenzene with propyne, followed by cyclization, could be an option. However, this route also has its own set of potential side reactions, such as alkyne homocoupling. The choice of synthetic route often depends on the available starting materials, scale of the reaction, and the specific purity requirements of the final product.

References

  • Choi, H. D., et al. (2010). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2835. [Link]

  • Kim, J. N., & Ryu, E. K. (1993). Synthesis of 2-Methylbenzofuran Derivatives from Substituted Phenols. Bulletin of the Korean Chemical Society, 14(5), 543-544.
  • Li, W., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3687. [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Ms. Ekta. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP, 3(27).
  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wang, X., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2235. [Link]

  • Krawiecka, M., et al. (2015). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica, 72(6), 1055-1062.
  • Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Frontiers in Chemical Research, 5(2).
  • Royal Society of Chemistry. (2020). Acid-promoted formal [3 + 2] cyclization/N,O-ketalization of in situ generated ortho-alkynyl quinone methides: access to bridged 2,3-cyclopentanoindoline skeletons. Organic Chemistry Frontiers. [Link]

  • Pawar, G. P., et al. (2022). Base‐Mediated Four‐Component Intramolecular Cyclization Reaction: One‐Pot Access to Imidazole‐4‐(2H)‐Ones.
  • Klapars, A., & Buchwald, S. L. (2007). Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. The Journal of Organic Chemistry, 72(21), 8148–8151. [Link]

  • Purdue University Graduate School. (2022).
  • Trost, B. M., & Bertogg, A. (2009). Si-based Benzylic 1,4-rearrangement/cyclization Reaction. Organic Letters, 11(3), 511–513. [Link]

  • Walsh Medical Media. (2018). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Journal of Organic and Inorganic Chemistry.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-methyl-1-benzofuran Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Bromo-2-methyl-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The benzofuran scaffold is a crucial component in many biologically active compounds, making the efficient derivatization of this starting material essential for advancing research and development.[1][2][3][4]

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the derivatization of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Question: My Suzuki/Heck/Buchwald-Hartwig/Sonogashira coupling reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or non-existent yields in palladium-catalyzed cross-coupling reactions are a frequent challenge. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[5][6]

Initial Checks:

  • Reagent Quality: The purity and integrity of your reagents are paramount. Ensure that the this compound, your coupling partner (e.g., boronic acid, alkene, amine, alkyne), solvent, and base are of high purity and anhydrous.[5] Moisture and oxygen can severely hamper these reactions. Solvents should be freshly distilled or from a reliable commercial source.

  • Catalyst and Ligand Activity: The palladium source and the chosen ligand are critical to the success of the reaction.[5]

    • Palladium Precatalyst: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[7][8] Inefficient reduction will prevent the catalytic cycle from initiating.[5] Consider using a pre-activated Pd(0) source like Pd₂(dba)₃.[7]

    • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[7] The choice of ligand is highly dependent on the specific reaction and substrates. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary.[7][9]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air.[5][10] Ensure your reaction vessel was properly degassed (e.g., by purging with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the reaction.

Systematic Optimization Strategy:

If the initial checks do not resolve the issue, a systematic screening of reaction parameters is the next logical step.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization for specific substrates will be necessary.

  • Reagent Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.[11][12]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv.) to the vial.[13]

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) to the vial.[11][13]

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[11][13]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Optimizing Reaction Components

The following tables summarize the potential impact of different components on the yield of a generic cross-coupling reaction.

Table 1: Effect of Base and Solvent on a Heck Reaction [14][15][16]

BaseSolventTemperature (°C)Yield (%)
Na₂CO₃DMA50High
K₂CO₃DMF80Moderate
Et₃NToluene100Low

This table illustrates how the interplay between base and solvent can significantly affect the outcome of a Heck reaction. Stronger, inorganic bases in polar aprotic solvents often lead to higher yields at lower temperatures.

Table 2: Ligand Screening for a Buchwald-Hartwig Amination [9][17]

LigandYield (%)Notes
XantphosExcellentOften effective for a broad range of substrates.[9][18]
tBuXPhosGoodA bulky, electron-rich ligand suitable for challenging couplings.[9]
DavePhosGoodAnother versatile and effective ligand.[9]
JohnPhosUnsatisfactoryMay not be suitable for all substrate combinations.[9]

This table demonstrates the critical role of ligand selection in Buchwald-Hartwig amination. The electronic and steric properties of the ligand must be matched to the substrates.

Visualization: Reaction Workflow and Troubleshooting Logic

The following diagrams illustrate the general workflow for a cross-coupling reaction and a logical approach to troubleshooting low yields.

G cluster_workflow General Cross-Coupling Workflow Reagent Prep Reagent Preparation (Inert Atmosphere) Catalyst Add Catalyst/Ligand Addition Reagent Prep->Catalyst Add Solvent Add Solvent Addition Catalyst Add->Solvent Add Reaction Reaction at Optimal Temperature Solvent Add->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Work-up and Purification Monitoring->Workup G cluster_troubleshooting Troubleshooting Low Yield Low Yield Low or No Product Yield Check Reagents Verify Reagent Purity and Anhydrous Conditions Low Yield->Check Reagents Check Catalyst Assess Catalyst/Ligand Activity and Choice Low Yield->Check Catalyst Check Setup Ensure Inert Atmosphere and Proper Degassing Low Yield->Check Setup Optimize Systematically Vary: - Ligand - Base - Solvent - Temperature Check Reagents->Optimize Check Catalyst->Optimize Check Setup->Optimize Success Improved Yield Optimize->Success

Caption: Logical workflow for troubleshooting low reaction yields.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The bromine atom at the 5-position of 2-methyl-1-benzofuran makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most common derivatizations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids or esters. [13][19]* Heck Reaction: For the formation of C-C bonds with alkenes. [14][15][16]* Buchwald-Hartwig Amination: To form C-N bonds with various amines. [7][20]* Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes. [21][22][23] Q2: How does the reactivity of the C-Br bond in this compound compare to other aryl halides?

A2: The reactivity of aryl halides in oxidative addition to palladium(0) generally follows the trend I > Br > Cl > F. [10]Therefore, this compound is a good substrate for cross-coupling reactions, generally being more reactive than the corresponding chloro-derivative and less reactive than the iodo-derivative.

Q3: I am observing significant amounts of dehalogenated starting material (2-methyl-1-benzofuran) in my reaction mixture. What is the cause and how can I minimize it?

A3: Dehalogenation is a common side reaction where the aryl halide is reduced. [6]This can happen if the palladium complex, after oxidative addition, reacts with a hydride source in the reaction mixture (often from the base or solvent) followed by reductive elimination. [6]To minimize this, consider:

  • Switching to a non-protic solvent.

  • Using a non-hydroxide base.

  • Employing bulky, electron-rich phosphine ligands, which can favor the desired cross-coupling pathway. [6] Q4: My boronic acid appears to be degrading during my Suzuki coupling reaction. What is happening and how can I prevent it?

A4: The degradation of boronic acids, often through a process called protodeboronation, is a frequent cause of low yields in Suzuki couplings. [6]This involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. To mitigate this:

  • Use fresh, high-purity boronic acid.

  • Consider using more stable boronic acid derivatives like MIDA esters. [6]* Carefully optimize the reaction conditions, as high temperatures and certain bases can exacerbate this issue. [24] Q5: Can microwave irradiation be beneficial for these derivatization reactions?

A5: Yes, microwave-assisted synthesis can be highly effective. It often leads to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loading. [12][24]

III. References

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.). Retrieved from

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.). Retrieved from

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.). Retrieved from

  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis - Benchchem. (n.d.). Retrieved from

  • Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes - AIP Publishing. (n.d.). Retrieved from

  • Technical Support Center: Optimizing Buchwald-Hartwig Amination - Benchchem. (n.d.). Retrieved from

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. (2021). Retrieved from

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. (2021). Retrieved from

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.). Retrieved from

  • Improved Synthesis of 2-Methylbenzofurans - ChemistryViews. (2018). Retrieved from

  • (PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - ResearchGate. (n.d.). Retrieved from

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. (n.d.). Retrieved from

  • Effects of (a) solvent and (b) bases on Heck reaction. a Reaction conditions - ResearchGate. (n.d.). Retrieved from

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from

  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (n.d.). Retrieved from

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). Retrieved from

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019). Retrieved from

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes | Semantic Scholar. (n.d.). Retrieved from

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved from

  • Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis Online. (n.d.). Retrieved from

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016). Retrieved from

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved from

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.). Retrieved from

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex - ResearchGate. (n.d.). Retrieved from

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g - ResearchGate. (n.d.). Retrieved from

  • 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran - PMC - NIH. (n.d.). Retrieved from

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). Retrieved from

  • 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran - PMC - NIH. (n.d.). Retrieved from

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved from

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. (2021). Retrieved from

  • 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran - NIH. (n.d.). Retrieved from

  • 5-Bromo-3-cyclohexylsulfinyl-2-methyl-1-benzofuran - PMC - NIH. (n.d.). Retrieved from

  • 5-Bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC - NIH. (n.d.). Retrieved from

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. (2021). Retrieved from

  • Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones - Organic Chemistry Portal. (n.d.). Retrieved from

  • 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran - PMC - NIH. (n.d.). Retrieved from

  • One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF - ResearchGate. (2019). Retrieved from

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters - ACS Publications. (2024). Retrieved from

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021). Retrieved from

  • Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans - Wipf Group. (n.d.). Retrieved from

  • Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. - ResearchGate. (n.d.). Retrieved from

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021). Retrieved from

  • 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran - PMC - NIH. (n.d.). Retrieved from

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. (n.d.). Retrieved from

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the poor solubility of 5-Bromo-2-methyl-1-benzofuran in experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure the successful integration of this compound into your research.

Introduction: Understanding the Solubility Hurdle

This compound is a halogenated aromatic heterocyclic compound. Its molecular structure, characterized by a fused benzene and furan ring system with a bromine substituent, contributes to its lipophilic nature and, consequently, its limited solubility in aqueous solutions. This poor solubility can lead to several experimental challenges, including compound precipitation, inaccurate concentration measurements, and diminished biological activity in aqueous-based assays. This guide will walk you through a systematic approach to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The poor aqueous solubility is primarily due to its chemical structure. The benzofuran core is a largely non-polar aromatic system. The addition of a bromine atom further increases its lipophilicity (hydrophobicity). For a molecule to dissolve in water, it must overcome the strong hydrogen bonding network between water molecules, which this compound cannot do effectively.

Q2: What is the first step I should take when I encounter solubility issues with this compound in my assay?

A2: The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose due to its ability to dissolve a wide range of organic compounds.[1] From this stock, you can perform serial dilutions into your aqueous assay buffer.

Q3: I've dissolved my this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?

A3: This is a common issue known as "DMSO shock" or precipitation upon dilution. It occurs because the compound is highly soluble in DMSO but not in the final aqueous environment. To mitigate this, you can:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration in your assay of less than 0.5% to minimize both solubility issues and potential solvent-induced artifacts.[1]

  • Perform serial dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO. This gradual reduction in concentration can sometimes prevent precipitation.[1]

  • Use a co-solvent system: In some cases, a mixture of organic solvents or the addition of a surfactant to the assay buffer can help maintain solubility.

Q4: Are there alternatives to DMSO for preparing stock solutions?

A4: Yes, other organic solvents can be used, depending on the nature of your assay and the compatibility with your experimental system. Ethanol and methanol are common alternatives. However, they are generally less effective than DMSO at dissolving highly lipophilic compounds and may need to be used at higher final concentrations, which could impact your assay.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to addressing the poor solubility of this compound.

Initial Solubility Assessment

Before proceeding with your main experiment, it is prudent to perform a small-scale solubility test.

Protocol: Small-Scale Solubility Test

  • Weigh out a small, known amount of this compound (e.g., 1-5 mg).

  • Add a measured volume of your chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Vortex or sonicate the mixture to aid dissolution.

  • Visually inspect for any undissolved particulate matter. If the solution is clear, you have successfully created a stock solution.

  • Perform a test dilution into your final aqueous assay buffer to observe for any precipitation.

Strategies for Enhancing Aqueous Solubility

If you continue to face precipitation or poor solubility in your final assay solution, consider the following advanced strategies.

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a non-polar solute.

  • Rationale: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Propylene glycol

    • Polyethylene glycol (PEG)

Experimental Workflow for Co-Solvent Use

CoSolventWorkflow start Start: Poorly Soluble Compound stock Prepare High-Concentration Stock in 100% DMSO start->stock dilution Serially Dilute in 100% DMSO to Intermediate Concentrations stock->dilution final_dilution Final Dilution into Aqueous Buffer with Co-solvent dilution->final_dilution assay Perform Assay (Final DMSO < 0.5%) final_dilution->assay end End: Soluble Compound in Assay assay->end

Caption: Workflow for using a co-solvent system.

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate non-polar compounds, effectively increasing their solubility.

  • Rationale: The hydrophobic this compound partitions into the hydrophobic core of the micelle, while the hydrophilic exterior of the micelle interacts with the aqueous environment.

  • Common Surfactants:

    • Tween® 20

    • Tween® 80

    • Triton™ X-100

    • Sodium dodecyl sulfate (SDS) - use with caution as it can denature proteins.

Protocol: Surfactant-Assisted Solubilization

  • Prepare your aqueous assay buffer containing the desired concentration of surfactant (typically above its critical micelle concentration, CMC).

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Add the DMSO stock solution dropwise to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with non-polar molecules.

  • Rationale: The this compound molecule can become encapsulated within the hydrophobic cavity of the cyclodextrin, forming a water-soluble complex.[2][3][]

  • Common Cyclodextrins:

    • β-cyclodextrin

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Logical Relationship for Method Selection

MethodSelection start Start: Poorly Soluble This compound physchem Analyze Physicochemical Properties (Lipophilic, Non-ionizable) start->physchem initial_approach Initial Approach: DMSO Stock Solution physchem->initial_approach precipitation_check Precipitation in Aqueous Buffer? initial_approach->precipitation_check co_solvent Option 1: Co-Solvent System precipitation_check->co_solvent Yes surfactant Option 2: Surfactant Micelles precipitation_check->surfactant Yes cyclodextrin Option 3: Cyclodextrin Complexation precipitation_check->cyclodextrin Yes success Success: Soluble in Assay precipitation_check->success No co_solvent->success surfactant->success cyclodextrin->success failure Re-evaluate Strategy

Caption: Decision tree for selecting a solubilization method.

Data Presentation: Physicochemical Properties

PropertyPredicted/Estimated ValueImplication for Solubility
Molecular Weight ~211.06 g/mol Moderate molecular weight, less of a factor than lipophilicity.
LogP (o/w) High (estimated > 3.5)Indicates high lipophilicity and poor aqueous solubility.
Aqueous Solubility Very Low (estimated < 10 µg/mL)Confirms the need for solubilization strategies.
pKa Non-ionizablepH modification will not be an effective solubilization strategy.

LogP is the logarithm of the partition coefficient between octanol and water, a measure of lipophilicity.

Concluding Remarks

Overcoming the poor solubility of this compound is a manageable challenge with a systematic and informed approach. By starting with a well-prepared DMSO stock solution and employing strategies such as co-solvents, surfactants, or cyclodextrins, researchers can achieve the necessary concentrations for their assays while maintaining the integrity of their experimental systems. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients used.

References

  • Zhou, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2355-2380. Available from: [Link]

  • Jansook, P., et al. (2018). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 15(7), 2944-2952. Available from: [Link]

  • Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1087. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. Available from: [Link]

  • Jahagirdar, K., & Mascarenhas, R. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry, 2013, 839285. Available from: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 5-Bromo-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 5-Bromo-2-methyl-1-benzofuran using silica gel column chromatography. It is designed for researchers and drug development professionals, offering practical, field-proven insights in a troubleshooting and FAQ format. Our approach emphasizes the causality behind experimental choices to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

Answer: Understanding the structure of this compound is crucial for designing a purification strategy. The molecule consists of a benzofuran core, which is a moderately polar, aromatic heterocyclic system.[1][2] Key features include:

  • Aromatic System: The fused benzene and furan rings provide a planar structure with π-electrons, allowing for π-π interactions with the stationary phase.

  • Methyl Group (-CH₃): The 2-methyl group is a non-polar, electron-donating group that slightly decreases the overall polarity of the molecule.

  • Bromo Group (-Br): The 5-bromo substituent is an electron-withdrawing group that increases the molecular weight (MW: 211.06 g/mol ) and introduces some polarity due to the electronegativity of bromine.[3]

Overall, this compound is a relatively non-polar compound, making it well-suited for normal-phase chromatography on silica gel with non-polar mobile phases.

Q2: How do I select the optimal stationary and mobile phases for this purification?

Answer: The selection process is a critical step dictated by the polarity of the target molecule and potential impurities.[4]

  • Stationary Phase: Silica gel (SiO₂) is the standard and most effective choice for this compound. Its polar surface (silanol groups, Si-OH) interacts more strongly with polar compounds. Given that this compound is relatively non-polar, it will not bind excessively, allowing for elution with a suitable non-polar solvent system.

  • Mobile Phase (Eluent): The key is to find a solvent or solvent mixture that provides differential migration between your target compound and any impurities. The principle is to start with a non-polar solvent and gradually increase polarity.[5]

    • Initial System: A mixture of Hexane and Ethyl Acetate is the most common and effective starting point for benzofuran derivatives.[6][7] Hexane serves as the weak, non-polar solvent, while ethyl acetate is the stronger, more polar solvent used to increase the eluting power.

    • Optimization with TLC: Before committing to a column, you must optimize the solvent system using Thin Layer Chromatography (TLC).[8] The goal is to find a solvent ratio that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 .[9] This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.

Q3: My TLC shows good separation, but the column purification is failing. Why might this be happening?

Answer: A discrepancy between TLC and column performance is a common issue, often stemming from several factors:

  • Overloading the Column: The most frequent cause of poor separation is loading too much crude material.[10] An overloaded column leads to broad, overlapping bands that negate the separation seen on a TLC plate. A general rule of thumb is to load 1 g of crude material for every 20-100 g of silica gel, depending on the difficulty of the separation.

  • Improper Column Packing: Air bubbles, cracks, or an uneven silica bed will cause channeling of the solvent, leading to distorted elution bands and poor resolution.[11] Proper packing, either via the dry or slurry method, is essential for creating a homogenous stationary phase.

  • Sample Application: If the initial sample band is too wide, separation will be compromised from the start. The sample should be dissolved in a minimal amount of solvent (preferably the mobile phase) and loaded carefully onto the column as a narrow, concentrated band.[12] If solubility is an issue, dry loading is a superior alternative.[12]

  • Solvent Polarity Mismatch: Using a solvent to dissolve the sample that is significantly more polar than the mobile phase can cause localized band distortion and streaking as the sample enters the silica bed.

Q4: The target compound is eluting with a persistent, close-running impurity. What are my troubleshooting options?

Answer: This is a classic purification challenge that requires methodical adjustments.

  • Fine-Tune the Mobile Phase: A slight change in polarity can have a significant impact. If you are using a 95:5 Hexane:Ethyl Acetate system, try 97:3 or even 98:2 to increase the separation between non-polar compounds.

  • Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents to alter the nature of the interactions. For example, substitute ethyl acetate with dichloromethane (DCM) or diethyl ether. A Hexane:DCM gradient can offer different selectivity compared to a Hexane:EtOAc system by modifying the π-π and dipole-dipole interactions.[13]

  • Employ Isocratic vs. Gradient Elution: If the impurity is very close, an isocratic elution (using a single, constant solvent ratio) after an initial wash may provide better resolution than a continuous gradient, as it allows the separation to fully develop.

Q5: I suspect my compound is decomposing on the silica gel. How can I confirm this and what can I do?

Answer: Compound instability on silica is a known issue, particularly for acid-sensitive molecules. Silica gel is inherently acidic and can catalyze degradation.[14]

  • Confirmation: To test for stability, dissolve a small amount of your crude product in a solvent, spot it on a TLC plate, and let it sit for 1-2 hours. Then, develop the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[14]

  • Solutions:

    • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (~1%), in your non-polar solvent before packing the column.

    • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grades) or Florisil.[14] You will need to re-optimize your mobile phase system with TLC, as the selectivity will be different.

Experimental Protocol: Purification of this compound

This protocol is a self-validating system that relies on TLC for monitoring and decision-making at each stage.

Step 1: TLC Analysis and Solvent System Optimization
  • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare several TLC chambers with different ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10).

  • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

  • Visualize the plates under a UV lamp (254 nm).

  • Identify the solvent system that places the target compound at an Rf ≈ 0.2-0.4 and provides the best separation from impurities.

Step 2: Column Preparation (Slurry Method)
  • Select a glass column of appropriate size.

  • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the least polar solvent you plan to use (e.g., 100% Hexane). A typical ratio is ~50 g of silica for every 1 g of crude material for moderate separation.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to settle into a firm, flat bed. Add another thin layer of sand on top to protect the silica surface. Never let the solvent level drop below the top of the silica bed.[11]

Step 3: Sample Loading (Dry Loading Recommended)
  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).

  • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[12]

  • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Begin eluting the column with the initial, low-polarity solvent system determined by your TLC analysis (e.g., 98:2 Hexane:EtOAc).

  • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

  • If a gradient elution is needed to elute the target compound, incrementally increase the percentage of the polar solvent (ethyl acetate). A stepwise gradient is often more reproducible than a continuous one.

  • Monitor the elution process by spotting every few fractions on a TLC plate.

Step 5: Analysis and Product Isolation
  • Develop the TLC plates of the collected fractions.

  • Identify the fractions containing the pure target compound.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation: Example Elution Gradient

The following table provides an example of a stepwise gradient elution suitable for this purification. Actual volumes and percentages must be optimized based on TLC results.

StepSolvent System (Hexane:Ethyl Acetate)Volume (mL)Purpose
1100:0200Elute very non-polar impurities (wash)
298:2400Elute compounds close to the target (slower)
395:5400Elute the target compound
490:10200Elute more polar impurities
580:20200Flush any remaining compounds from the column

Visualized Workflows and Logic

General Purification Workflow

The following diagram outlines the logical flow from crude product to final, purified compound.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Crude Crude Product TLC TLC Optimization (Goal: Rf = 0.2-0.4) Crude->TLC Analyze Pack Pack Column (Silica Gel Slurry) TLC->Pack Determine Eluent Load Dry Load Sample Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for column chromatography purification.

Troubleshooting Logic Diagram

This flowchart provides a decision-making framework for common chromatography problems.

G Start Problem Encountered PoorSep Poor Separation Start->PoorSep NoElute No Compound Eluting Start->NoElute Decomp Compound Decomposition Start->Decomp CheckLoad Is column overloaded? PoorSep->CheckLoad CheckPolarity Is eluent polarity too low? NoElute->CheckPolarity TestStability Confirm on TLC plate Decomp->TestStability FineTune Fine-tune eluent polarity (e.g., 98:2 vs 95:5) CheckLoad->FineTune No ReduceLoad Reduce sample load CheckLoad->ReduceLoad Yes ChangeSolvent Change solvent selectivity (e.g., use DCM) FineTune->ChangeSolvent IncreasePolarity Increase eluent polarity (step gradient) CheckPolarity->IncreasePolarity Yes CheckFront Check solvent front fractions CheckPolarity->CheckFront No Deactivate Deactivate silica (add ~1% Et3N) TestStability->Deactivate Confirmed ChangePhase Use Alumina or Florisil Deactivate->ChangePhase If fails

Caption: Troubleshooting decision tree for column chromatography.

References

  • Choi, H. D., et al. (2011). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(1), o192. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography? YouTube. [Link]

  • PubChem. (n.d.). Methyl 5-bromo-1-benzofuran-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]

  • The Royal Society of Chemistry. (2016). A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. Organic & Biomolecular Chemistry, 14, 8954-8958. [Link]

  • MDPI. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1337. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Biocompare. (2023). Chromatography Column Selection Guide. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Reddit. (2022). troubleshooting column chromatography. r/chemistry. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • ResearchGate. (2023). I tried to find a system to separate dimethyl-6,7-benzofuranone by using TLC but a big pigment appeared on the top of the TLC layer, Why?. [Link]

  • National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • Journal of Pharmacy Research. (2013). Synthesis, characterization and antimicrobial evaluation of some novel...benzofuran...derivatives. [Link]

  • National Center for Biotechnology Information. (2012). 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2015). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Preventing decomposition of 5-Bromo-2-methyl-1-benzofuran during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-2-methyl-1-benzofuran

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals. Benzofuran scaffolds are crucial in many biologically active compounds, but their synthesis can be challenging due to the ring system's sensitivity.[1][2] This guide provides in-depth troubleshooting, FAQs, and a validated protocol to help you mitigate decomposition and maximize yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a problem/solution format, focusing on the underlying chemistry to empower your decision-making.

Problem 1: Low Yield with Significant Dark, Tarry Byproduct Formation

Symptoms:

  • The reaction mixture turns dark brown or black shortly after reaching the target temperature.

  • TLC analysis shows a complex mixture of spots, often with significant streaking.

  • The isolated yield of the desired product is substantially lower than expected.

Root Cause Analysis: This is a classic sign of thermal decomposition and/or acid-catalyzed polymerization. The benzofuran ring, particularly with the activating methyl group, can be susceptible to electrophilic attack under harsh acidic conditions or high temperatures, leading to uncontrolled side reactions.

Solutions:

  • Re-evaluate Cyclization Conditions: Many classical benzofuran syntheses use strong acids (like PPA or H₂SO₄) and high heat. These are often too aggressive for substituted benzofurans.

    • Action: Switch to a milder acid catalyst. Acetic acid or a Lewis acid can promote cyclization with less degradation.[1] For instance, an iron(III)-catalyzed intramolecular cyclization of an electron-rich aryl ketone offers a less harsh alternative.[3]

    • Causality: Milder acids are sufficient to protonate the key intermediates for cyclization without promoting the side reactions that lead to charring.

  • Temperature Control is Critical: Overheating is a primary driver of decomposition.

    • Action: Reduce the reaction temperature and monitor closely. If the literature suggests 160°C, begin your optimization at 140°C. Use an oil bath and a thermocouple for precise temperature management.

    • Causality: Every 10°C increase can double the rate of decomposition reactions. Finding the minimum temperature required for cyclization is key to a clean reaction.

  • Inert Atmosphere: Oxygen can promote oxidative coupling and polymerization, especially at elevated temperatures.

    • Action: Ensure the reaction is conducted under a rigorously inert atmosphere (Nitrogen or Argon) from start to finish.

    • Causality: Removing oxygen prevents the formation of radical species that can initiate unwanted polymerization pathways.

Problem 2: Product Decomposes During Workup and Purification

Symptoms:

  • A clean reaction mixture (by TLC) degrades upon quenching or extraction.

  • Significant streaking or new, lower-Rf spots appear on the TLC plate after column chromatography.

  • Low recovery of the desired compound from the silica gel column.

Root Cause Analysis: The this compound product is sensitive to both residual acid and the slightly acidic nature of standard silica gel. The C-Br bond can also be labile under certain conditions.[4]

Solutions:

  • Neutralize with Care: The aqueous workup must thoroughly neutralize any acid catalyst.

    • Action: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by a water wash.[4][5]

    • Causality: Sodium bicarbonate is a mild base that effectively neutralizes strong and weak acids without being harsh enough to promote base-catalyzed decomposition.

  • Modify Your Chromatography: Standard silica gel is often the culprit for on-column degradation.

    • Action 1 (Deactivation): Use deactivated or neutral silica gel. You can prepare this by making a slurry of the silica in your eluent and adding 1% triethylamine, then removing the excess solvent before packing the column.[4]

    • Action 2 (Alternative Eluent): Buffer the mobile phase with a small amount (0.1-0.5%) of a non-nucleophilic base like triethylamine to prevent degradation on the column.

    • Causality: The acidic silanol groups on the silica surface can catalyze decomposition or cause irreversible adsorption of the benzofuran. Neutralizing these sites protects the product as it passes through the column.

  • Consider Non-Chromatographic Purification: If the product is still too sensitive, avoid silica gel altogether.

    • Action: Attempt purification by recrystallization or vacuum distillation. For recrystallization, solvents like ethanol or hexane are good starting points.[6][7][8]

    • Causality: These methods purify based on differential solubility and boiling points, respectively, avoiding contact with acidic stationary phases.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis? A1: Temperature. Uncontrolled high temperatures are the leading cause of decomposition and byproduct formation. Precise temperature control, along with running the reaction under an inert atmosphere, provides the most significant improvement in outcome.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is indispensable. Prepare a sample by taking a small aliquot from the reaction, diluting it, and neutralizing it if necessary. Run the TLC against your starting material. A good solvent system is typically a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate. The reaction is complete when the starting material spot is consumed. This prevents running the reaction for too long and promoting byproduct formation.

Q3: My purified this compound is colorless initially but turns yellow/brown on storage. Why? A3: This indicates slow decomposition, likely due to exposure to light and/or air. Brominated compounds can be light-sensitive, and the benzofuran ring can slowly oxidize.[4] Store the purified product in an amber vial, under an inert atmosphere (or flushed with nitrogen/argon), and in a freezer for long-term stability.

Q4: Are there alternative synthetic routes that are inherently milder? A4: Yes, modern palladium- and copper-catalyzed methods often proceed under much milder conditions.[9] For example, a Sonogashira coupling of an o-iodophenol with an alkyne, followed by an intramolecular cyclization, can provide the benzofuran core at lower temperatures and with higher functional group tolerance, potentially avoiding harsh acidic conditions altogether.[1][9]

Optimized Synthesis Protocol

This protocol is designed to minimize decomposition by employing moderate temperature and careful workup procedures.

Reaction: Acid-catalyzed intramolecular cyclization of 4-bromo-2-(prop-2-yn-1-yloxy)toluene.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, thermocouple, and nitrogen inlet, add the starting ether (1.0 eq).

  • Solvent: Add a high-boiling, inert solvent such as N,N-Diethylaniline (5 mL per 1 g of substrate).

  • Inerting: Purge the system with nitrogen for 15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Heating: Begin stirring and heat the mixture to 150°C using a regulated oil bath.

  • Monitoring: Once the temperature is stable, monitor the reaction every 30 minutes by TLC (9:1 Hexane:EtOAc). The reaction is typically complete within 2-4 hours.

  • Cooldown & Quench: Once the starting material is consumed, cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate (20 mL).

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash with 1M HCl (2 x 20 mL) to remove the aniline solvent.

    • Wash with saturated NaHCO₃ solution (2 x 20 mL) to neutralize all residual acid.[4]

    • Wash with brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via column chromatography using deactivated silica gel (1% triethylamine in eluent) with a gradient of 100% Hexane to 98:2 Hexane:Ethyl Acetate.

Data Summary Table

ParameterStandard (Harsh) ConditionsOptimized (Mild) ConditionsRationale for Change
Catalyst Polyphosphoric Acid (PPA)Acetic Acid / Lewis AcidReduces acid-catalyzed polymerization and charring.[1]
Temperature 180-200°C140-150°CMinimizes thermal decomposition pathways.
Atmosphere AirNitrogen or ArgonPrevents oxidative side reactions.
Purification Standard Silica GelDeactivated Silica Gel / RecrystallizationPrevents on-column degradation from acidic sites.[4]
Expected Yield 20-40%65-85%Reduced decomposition leads to higher product yield.
Expected Purity Low (often oily & colored)High (typically a white to off-white solid)Cleaner reaction and purification prevent impurities.

Visual Workflow and Logic Diagrams

Below are diagrams illustrating the key processes and decision points for this synthesis.

Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactant & Solvent B Inert Atmosphere (N2 Purge) A->B C Heat to 150°C (Precise Control) B->C D Monitor by TLC C->D E Cool & Dilute (EtOAc) D->E SM Consumed F Acid Wash (1M HCl) E->F G Neutralizing Wash (Sat. NaHCO3) F->G H Dry & Concentrate G->H I Crude Product H->I J Column Chromatography (Deactivated Silica) I->J K Pure Product J->K

Caption: Optimized workflow for synthesis and purification.

Troubleshooting Start Low Yield or High Impurities? Tarry Reaction turned black/tarry? Start->Tarry During Reaction Purification Degradation during purification? Start->Purification Post-Reaction Temp Reduce Temperature & Use Inert Atmosphere Tarry->Temp Yes Acid Use Milder Acid Catalyst Tarry->Acid Yes Silica Use Deactivated Silica Gel Purification->Silica Yes Recrystal Attempt Recrystallization or Distillation Purification->Recrystal If Silica Fails

Caption: Troubleshooting decision tree for decomposition issues.

References

  • Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., ul Haq, A., Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., ul Haq, A., Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]

  • Ferreira, B., et al. (Date not available). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health (PMC). Available at: [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). US4847428A - Purification of halogenated aromatic compounds.
  • Gümüş, H. (2012). Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). ResearchGate. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

Sources

Technical Support Center: NMR Analysis of 5-Bromo-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Bromo-2-methyl-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) data for this compound, with a focus on identifying common impurities. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower your experimental work.

Section 1: Troubleshooting Guide - Navigating Your ¹H NMR Spectrum

This section addresses specific issues you may encounter during the NMR analysis of this compound. The provided ¹H NMR data for this compound is a predicted spectrum based on established chemical shift principles and data from similar structures. It serves as a reliable reference for impurity identification.

Core Compound: Predicted ¹H NMR Data for this compound

It is crucial to have a baseline understanding of the expected NMR spectrum for pure this compound. The following table outlines the predicted chemical shifts (δ) and coupling constants (J) for the protons of the target molecule in a typical deuterated solvent like CDCl₃.

Proton LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegration
H-3~6.35s-1H
H-7~7.55dJ ≈ 1.8 Hz1H
H-6~7.30ddJ ≈ 8.7, 1.8 Hz1H
H-4~7.25dJ ≈ 8.7 Hz1H
-CH₃~2.45s-3H

Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (7.0-7.5 ppm) that don't match the predicted pattern for this compound. What could they be?

A1: Unanticipated signals in the aromatic region often point to the presence of unreacted starting materials or related aromatic byproducts. A common synthetic route to this compound involves the reaction of 4-bromophenol with chloroacetone. Therefore, the most likely impurity is residual 4-bromophenol .

Troubleshooting Steps:

  • Compare with Reference Data: Check your spectrum against the known ¹H NMR data for 4-bromophenol.

    • Expected Signals for 4-Bromophenol: You will typically observe two doublets in the aromatic region, corresponding to the AA'BB' spin system of the para-substituted ring. In CDCl₃, these peaks appear at approximately δ 7.31 (d, J ≈ 8.8 Hz, 2H) and δ 6.71 (d, J ≈ 8.8 Hz, 2H) .[1] The phenolic proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.

  • Spiking Experiment: To confirm the identity of the impurity, you can perform a "spiking" experiment. Add a small amount of pure 4-bromophenol to your NMR sample and re-acquire the spectrum. If the intensity of the suspected impurity peaks increases, you have confirmed the presence of residual 4-bromophenol.

  • Review Your Work-up: The presence of 4-bromophenol suggests that your purification procedure may not have been sufficient to remove this acidic starting material. Consider an additional aqueous base wash (e.g., with dilute NaOH or NaHCO₃) during your work-up to remove phenolic impurities.

Q2: I'm observing a sharp singlet around 2.2-2.3 ppm that integrates to more than three protons relative to my product signals. What is this?

A2: A singlet in this region is highly indicative of the presence of acetone , which can be formed from the hydrolysis of the other starting material, chloroacetone . It is also a common laboratory solvent, so contamination is possible.

Troubleshooting Steps:

  • Check for Chloroacetone: While less common to see in the final product due to its reactivity, residual chloroacetone would show a singlet for the methyl protons around δ 2.31 ppm and a singlet for the chloromethyl protons around δ 4.13 ppm in CDCl₃.[2]

  • Solvent Contamination: Acetone is a very common contaminant. Its chemical shift is solvent-dependent but is typically around δ 2.17 ppm in CDCl₃.

  • Verify Integration: Carefully re-integrate your spectrum to determine the relative molar ratio of the impurity to your product. This will help you assess the purity of your sample.

  • Purification Strategy: If the level of this impurity is unacceptably high, repurification by column chromatography or recrystallization may be necessary. Due to the volatility of acetone and chloroacetone, they can often be removed by placing the sample under high vacuum for an extended period, provided your product is not volatile.

Q3: My spectrum is complex, with multiple signals in both the aromatic and aliphatic regions that I cannot assign. What should I do?

A3: Complex spectra can arise from a mixture of the desired product, starting materials, and unexpected byproducts. A systematic approach is key to deconvoluting the mixture.

Workflow for Complex Spectra Analysis:

Caption: Workflow for analyzing complex NMR spectra.

Explanation of Workflow:

  • Start with the Knowns: First, identify the signals that correspond to your product (using the predicted data), any unreacted starting materials, and residual solvents.

  • Focus on the Unknowns: Once the known signals are accounted for, you can focus on the remaining unassigned peaks.

  • Hypothesize Side Products: Consider the reaction mechanism and potential side reactions that could lead to impurities. For example, incomplete cyclization could leave an intermediate species.

  • Employ Advanced NMR: 2D NMR techniques are invaluable for structure elucidation.

    • COSY will show which protons are coupled to each other, helping to piece together spin systems.

    • HSQC correlates protons to the carbons they are directly attached to.

    • HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of a molecule.

  • Propose and Confirm: Based on the 2D NMR data, propose structures for the unknown impurities. If the impurities are significant, you may need to use other analytical techniques like LC-MS to confirm their molecular weights or even isolate them for full characterization.

  • Optimize Your Process: The identification of significant byproducts provides valuable feedback for optimizing your reaction conditions (e.g., temperature, reaction time, stoichiometry) and purification methods to minimize their formation in future experiments.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best NMR solvent to use for this compound?

A1: Deuterated chloroform (CDCl₃) is an excellent first choice. It is a relatively non-polar solvent that provides good solubility for many organic compounds, and its residual solvent peak at ~7.26 ppm does not typically interfere with the aromatic signals of interest for this compound. If your compound has limited solubility in CDCl₃, deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆) are good alternatives, though their residual solvent peaks are at ~2.05 ppm and ~2.50 ppm, respectively, which could overlap with the methyl signal of your product.

Q2: How can I be sure about the assignment of the aromatic protons H-4, H-6, and H-7?

A2: While the predicted chemical shifts provide a good starting point, unambiguous assignment requires further analysis, ideally using 2D NMR.

  • COSY: A COSY spectrum will show a correlation between H-6 and H-7, as they are vicinally coupled. H-4 will not show a strong correlation to other aromatic protons.

  • NOESY/ROESY: A Nuclear Overhauser Effect (NOE) experiment can be very informative. You would expect to see an NOE correlation between the methyl protons (-CH₃) and the H-3 proton. More importantly for the aromatic region, you would expect an NOE between the H-3 proton and the H-4 proton, confirming the identity of H-4.

Q3: Can ¹³C NMR help in identifying impurities?

A3: Absolutely. While ¹H NMR is often the first line of analysis, ¹³C NMR provides complementary and confirmatory information. Each unique carbon atom in the molecule will give a distinct signal. The presence of extra peaks in the ¹³C NMR spectrum that do not correspond to the 10 expected signals for this compound is a clear indication of impurities. By comparing the chemical shifts of these extra peaks to literature values for suspected impurities, you can confirm their presence. For example, the two distinct aromatic carbons of 4-bromophenol will have characteristic chemical shifts that can be easily identified.

Section 3: Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use a pipette to transfer the solution to a clean NMR tube.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

  • Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm).

References

  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2143. [Link]

Sources

Technical Support Center: A Guide to Palladium-Catalyzed Reactions with 5-Bromo-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers utilizing 5-Bromo-2-methyl-1-benzofuran in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into overcoming common experimental hurdles. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively in your laboratory.

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its successful functionalization via cross-coupling chemistry is not always straightforward. Issues such as low conversion, catalyst deactivation, and side-product formation are common. This resource provides a structured approach to troubleshooting these challenges.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for diagnosing a problematic reaction. The following flowchart outlines a systematic approach to identifying the root cause of a failed or low-yielding experiment.

G cluster_start Initial Observation cluster_analysis Primary Analysis cluster_solutions Corrective Actions cluster_outcome Outcome start Low or No Product Yield purity Check Purity & Integrity of Starting Materials (Substrate, Reagents) start->purity Potential Causes catalyst_system Evaluate Catalyst System (Precursor, Ligand, Loading) start->catalyst_system Potential Causes conditions Review Reaction Conditions (Base, Solvent, Temp, Time) start->conditions Potential Causes sol_reagents Purify/Re-source Reagents Use Anhydrous Solvents purity->sol_reagents Solution sol_catalyst Screen Alternative Ligands (e.g., Buchwald, NHCs) Use Pd(0) Source Directly catalyst_system->sol_catalyst Solution sol_conditions Screen Bases & Solvents Optimize Temperature Ensure Inert Atmosphere conditions->sol_conditions Solution outcome Reaction Optimized sol_reagents->outcome Implementation sol_catalyst->outcome Implementation sol_conditions->outcome Implementation

Caption: A general workflow for troubleshooting low-yielding cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with this compound.

Q1: My reaction shows low to no conversion of the starting material. What are the most likely causes?

This is the most frequent issue and typically points to a problem with one of the core components of the catalytic cycle.

Probable Causes & Solutions:

  • Suboptimal Catalyst System: The combination of the palladium precursor and the ligand is critical for success. The benzofuran oxygen can act as a Lewis base, potentially coordinating to the palladium center and inhibiting catalysis.[1][2]

    • Causality: The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl bromide to a Pd(0) species.[3] For this to be efficient, the Pd(0) center must be electron-rich and sterically accessible. The ligand's role is to stabilize the Pd(0) state and facilitate both the oxidative addition and the final reductive elimination step. If the ligand is not sufficiently electron-donating or is too small, the catalyst may be slow, unstable, or inhibited by the substrate itself.

    • Solutions:

      • Switch to a Pd(0) Precursor: If you are using a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, an in-situ reduction is required to generate the active Pd(0) catalyst. This reduction step can sometimes be inefficient. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can often resolve this.

      • Screen Bulky, Electron-Rich Ligands: For heteroaryl bromides, standard ligands like PPh₃ are often insufficient. A screening of more robust ligands is highly recommended. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos are designed to promote the coupling of challenging substrates.[3] N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives.[4]

  • Ineffective Base or Solvent: The base and solvent are not mere spectators; they are integral to the catalytic cycle, particularly the transmetalation step in reactions like Suzuki-Miyaura coupling.[5][6]

    • Causality: In Suzuki coupling, the base activates the organoboron species, forming a more nucleophilic "ate" complex, which is necessary for transmetalation to the palladium center.[7] The base's strength, solubility, and steric profile can dramatically affect this step. The solvent must solubilize all components—the organic substrate, the (often inorganic) base, and the catalyst system—to allow the reaction to proceed efficiently.[6]

    • Solutions:

      • Base Screening: Perform small-scale test reactions with different bases. For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are required.[8]

      • Solvent System Optimization: Aprotic polar solvents are common. Toluene, 1,4-dioxane, and THF are good starting points.[9] Often, a co-solvent of water is needed to dissolve the base, particularly for Suzuki reactions.[10][11] Ensure the chosen solvent is anhydrous if the reaction is water-sensitive.

  • Catalyst Decomposition (Palladium Black): The formation of a black precipitate is a clear sign of catalyst death.

    • Causality: Palladium black is finely divided, aggregated Pd(0) metal, which is catalytically inactive. This occurs when the ligand fails to adequately stabilize the monomeric Pd(0) species, often due to high temperatures, impurities, or an insufficient ligand-to-palladium ratio.[5]

    • Solutions:

      • Use a More Stabilizing Ligand: As mentioned, bulky phosphine ligands are excellent at preventing aggregation.

      • Lower the Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

      • Ensure High Purity: Oxygen and other impurities can degrade the catalyst. Rigorously degas your solvent and maintain a strictly inert (Argon or Nitrogen) atmosphere throughout the reaction.[10]

Q2: I'm observing significant side products like homocoupling or protodebromination. How can I suppress these?

Side product formation indicates that an undesired reaction pathway is competing with your desired cross-coupling.

Probable Causes & Solutions:

  • Homocoupling: This refers to the coupling of two identical partners (e.g., two molecules of your boronic acid in a Suzuki reaction, or two molecules of the benzofuran).

    • Causality: Boronic acid homocoupling is often promoted by the presence of oxygen, which can facilitate an oxidative coupling pathway.[1][12] Aryl bromide homocoupling can occur if the reductive elimination step is slow compared to further reactions of the arylpalladium(II) intermediate.

    • Solutions:

      • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated side reactions. Sparge the solvent with an inert gas for at least 30 minutes before adding the catalyst.[10]

      • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling partner (e.g., boronic acid). A large excess can sometimes favor homocoupling.

  • Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 2-methyl-1-benzofuran.

    • Causality: This side reaction is often promoted by the presence of water or other protic sources in combination with a strong base and an inefficient catalyst.[5] It can occur via the hydrolysis of the organopalladium intermediate before the desired coupling step.

    • Solutions:

      • Use Anhydrous Conditions: If protodebromination is a major issue, ensure all reagents and solvents are thoroughly dried.

      • Optimize the Catalyst System: A more active catalyst that promotes rapid cross-coupling can outcompete the slower protodebromination pathway. Switching to a more efficient ligand is a key strategy.[13]

Key Catalytic Cycle: The Suzuki-Miyaura Reaction

Understanding the catalytic cycle is essential for rational troubleshooting. It illustrates the distinct roles of the catalyst, ligand, base, and reactants.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex Ar-Pd(II)(Br)L₂ ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal diaryl_pd Ar-Pd(II)(Ar')L₂ transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim red_elim->pd0 products products red_elim->products Ar-Ar' (Product) reagents reagents reagents->ox_add Ar-Br (this compound) base_reagent base_reagent base_reagent->transmetal Ar'-B(OR)₂ + Base

Sources

Technical Support Center: Enhancing the Stability of 5-Bromo-2-methyl-1-benzofuran for Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-methyl-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. As a compound with significant potential in medicinal chemistry and materials science, maintaining its purity during storage is paramount for reproducible and reliable experimental outcomes.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices grounded in the chemical principles of benzofuran and brominated aromatic compound reactivity.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common initial queries regarding the storage and handling of this compound.

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three factors: exposure to light, atmospheric oxygen, and elevated temperatures. The benzofuran ring system can be susceptible to oxidation and polymerization, processes that are often accelerated by light and heat.[3] The bromine substituent can also influence the molecule's reactivity, particularly in the presence of UV light, which can promote the formation of free radicals and subsequent degradation pathways.[4]

Q2: I've noticed a slight discoloration of my this compound sample over time. What could be the cause?

A2: Discoloration, often appearing as a yellowish or brownish tint, is a common indicator of chemical degradation. This is likely due to the formation of oxidized byproducts or minor polymeric impurities.[3] Even trace amounts of these degradation products can impart color to the sample. It is crucial to assess the purity of the discolored material before use, as these impurities could interfere with your reactions.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life of this compound is highly dependent on the storage conditions. When stored under optimal conditions (see Best Practices below), the compound should remain stable for at least 1-2 years. However, frequent exposure to ambient air, light, or elevated temperatures will significantly shorten its viable shelf-life. For time-sensitive chemicals, it is good practice to date the container upon receipt and opening.[5]

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, storage in a standard laboratory freezer is recommended. Low temperatures help to minimize the rate of potential degradation reactions. However, it is equally important to ensure the container is well-sealed to prevent the ingress of moisture, which can condense at low temperatures and potentially hydrolyze the compound or facilitate other degradation pathways.

Part 2: Troubleshooting Guide for Experimental Inconsistencies

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during experimentation, potentially linked to the stability of this compound.

Q1: My reaction yield using this compound has been inconsistent. Could this be related to its storage?

A1: Absolutely. Inconsistent reaction yields are a classic sign of a degrading starting material. If the purity of your this compound has decreased, the actual molar amount of the active compound is lower than calculated. Furthermore, the impurities themselves may inhibit or interfere with your reaction. It is advisable to re-analyze the purity of your starting material using a suitable analytical technique such as GC-MS or HPLC.[6][7][8]

Q2: I am observing unexpected side products in my reaction. How can I determine if they originate from the degradation of this compound?

A2: To investigate this, you should run a control experiment where your this compound is subjected to the reaction conditions without the other reagents. Analyze the resulting mixture by LC-MS or GC-MS to see if any of the unexpected side products are formed from the degradation of the starting material itself under the reaction conditions. Additionally, comparing the impurity profile of a fresh batch versus an older batch of the starting material can be insightful.

Q3: My NMR spectrum of this compound shows small, unidentifiable peaks that were not present previously. What could they be?

A3: These small peaks likely represent degradation products. Potential degradation pathways for benzofurans include oxidation of the furan ring or polymerization.[3] Without further analytical data, it is difficult to identify the exact structures. However, the presence of new signals, especially in the aromatic or downfield region, should be a cause for concern regarding the compound's purity. Re-purification by column chromatography or recrystallization may be necessary.

Part 3: Best Practices for Storage and Handling

Adherence to these protocols will maximize the stability and shelf-life of your this compound.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to 4°CReduces the rate of chemical degradation and potential polymerization.[3]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, preventing oxidation.
Light Amber glass vial or opaque containerProtects the compound from photolytic degradation.[4][9]
Container Tightly sealed glass container with a PTFE-lined capPrevents ingress of moisture and air. PTFE liner provides a good chemical barrier.
Handling Protocol
  • Inert Atmosphere Handling: Whenever possible, handle this compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This minimizes exposure to air and moisture.

  • Avoid Cross-Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.

  • Minimize Exposure to Ambient Conditions: Only remove the amount of material needed for your experiment and promptly reseal the container, purging with an inert gas before re-storing.

  • Regular Purity Checks: For long-term studies, it is advisable to periodically check the purity of your stored compound, especially if it is a critical reagent.

Part 4: Stability Testing Protocol

This section outlines a simple experimental workflow to assess the stability of this compound under your specific laboratory conditions.

Experimental Workflow for Stability Assessment
  • Initial Analysis (T=0):

    • Take an initial sample of your this compound.

    • Analyze its purity by a validated analytical method (e.g., HPLC with UV detection or GC-MS). Record the purity and note any impurity peaks.

    • Obtain an NMR spectrum as a baseline reference.

  • Sample Storage:

    • Divide a small amount of the compound into two amber vials.

    • Sample A (Optimal Conditions): Purge the vial with argon, seal tightly, and store at -20°C.

    • Sample B (Accelerated Degradation): Seal the vial under ambient air and store it on a lab bench exposed to indirect light and ambient temperature.

  • Time-Point Analysis:

    • After predetermined time points (e.g., 1, 3, and 6 months), take a small aliquot from each sample.

    • Re-analyze the purity of both samples using the same analytical method as in the initial analysis.

    • Compare the purity results and the chromatograms to the initial data. Look for a decrease in the main peak area and the appearance or increase of impurity peaks.

Data Interpretation

A significant decrease in purity or the emergence of new peaks in Sample B compared to Sample A will confirm the compound's sensitivity to ambient conditions. This data can help in establishing appropriate re-test dates for your laboratory's stock of this compound.

Visualizing the Stability Testing Workflow

Stability_Testing_Workflow cluster_initial Initial Analysis (T=0) cluster_storage Sample Storage cluster_timepoint Time-Point Analysis (T=1, 3, 6 months) cluster_conclusion Data Interpretation Initial_Sample Fresh this compound Initial_Analysis Purity Analysis (HPLC/GC-MS) & NMR Initial_Sample->Initial_Analysis Sample_A Sample A: -20°C, Inert Gas Initial_Analysis->Sample_A Optimal Conditions Sample_B Sample B: Ambient, Air Initial_Analysis->Sample_B Accelerated Conditions Analysis_A Analyze Sample A Sample_A->Analysis_A Analysis_B Analyze Sample B Sample_B->Analysis_B Comparison Compare Purity & Impurity Profiles Analysis_A->Comparison Analysis_B->Comparison

Caption: Workflow for assessing the stability of this compound.

References

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Koch, C., & Sures, B. (2019). Degradation of brominated polymeric flame retardants and effects of generated decomposition products. Chemosphere, 226, 753-760.
  • Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., ul Haq, A., Khan, S. G., ... & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1389.
  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem.
  • Li, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
  • Kurt, A., & Can, M. (2012). Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). Polymer Engineering & Science, 52(2), 322-329.
  • Abu-Hashem, A. A., Hussein, H. A. R., Aly, A. S., & Gouda, M. A. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2899-2939.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Chemical Bull. (2023, June 30). How Ethers Enhance Aroma Formulations For Manufacturers.
  • ResearchGate. (2023, June). Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone.
  • D'Anna, F., & Gagliano, E. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 43, 19-24.
  • Mongin, F. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA International Journal for Chemistry, 70(1), 48-52.
  • Benchchem. (2023). A Comparative Guide to the Purity Analysis of 2-Bromo-5-methylhexane: A GC-MS Perspective.
  • Benchchem. (2023). A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-5-nitrobenzonitrile.
  • Linköping University. (2022, September 2). Making stable molecules reactive with light.
  • Department of Education and Training. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals.
  • Google Patents. (n.d.). Storage of bromine.
  • Reddit. (n.d.). Storage of bromine and chemicals?
  • deharuman.com. (2023, June 26). The Truth About Ether in Perfume: Quality vs. Longevity.
  • Benchchem. (2023). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar.
  • ResearchGate. (2015, December 12). TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene.
  • Wikipedia. (n.d.). Bromine.
  • Eagle Manufacturing. (n.d.). How to Handle and Store Ethyl Ether.
  • National Technical University "Kharkiv Polytechnic Institute". (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Bromo-2-methyl-1-benzofuran and Other Halobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran nucleus is a quintessential scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and organic electronic materials.[1] Halogenated benzofurans, in particular, are prized as versatile synthetic intermediates, acting as pivotal precursors for intricate molecular architectures through a variety of cross-coupling and functionalization reactions.[2][3][4] Among these, 5-Bromo-2-methyl-1-benzofuran is a frequently utilized building block.

This guide provides an in-depth comparison of the reactivity of this compound against other halobenzofurans, varying both the nature of the halogen (I, Br, Cl) and its position on the benzofuran ring. We will explore the fundamental principles governing their reactivity and provide supporting experimental data and protocols to inform your synthetic strategy.

Pillars of Reactivity: Electronic and Steric Effects

The synthetic utility of a halobenzofuran is not absolute; it is dictated by a nuanced interplay of electronic and steric factors. Understanding these principles is crucial for selecting the appropriate substrate and reaction conditions.

Electronic Influence of the Halogen

The reactivity of halobenzofurans in many transformations, especially those involving a transition-metal catalyst, is directly linked to the carbon-halogen (C-X) bond strength and the electron density of the aromatic system.

  • Inductive vs. Mesomeric Effects: Halogens exert a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The net result is a deactivation of the aromatic ring towards electrophilic substitution, but more importantly, it governs the C-X bond's susceptibility to processes like oxidative addition.

  • Carbon-Halogen Bond Dissociation Energy (BDE): The primary determinant of reactivity in cross-coupling reactions is the BDE of the C-X bond. This energy decreases significantly down the group, establishing a clear reactivity trend.

BondBond Dissociation Energy (kcal/mol)Relative Reactivity Trend
C-Cl~84Low
C-Br~71Medium
C-I~57High

This trend dictates that aryl iodides are the most reactive substrates, followed by bromides, and then chlorides, which often require more forcing conditions or specialized catalyst systems. This compound thus represents a compromise between the high reactivity (and sometimes instability) of iodo-derivatives and the inertness of chloro-derivatives.

Steric Considerations

Steric hindrance can significantly impact reaction rates by impeding the approach of a bulky catalyst or reagent to the reaction center.[5][6][7]

  • Halogen Size: The atomic radius of the halogen (I > Br > Cl) can influence the accessibility of adjacent positions.

  • Substituent Effects: In our target molecule, the 2-methyl group introduces steric bulk near the furan oxygen. While the 5-bromo position is relatively unhindered on the benzene ring, reactions at adjacent positions (C4 or C6) could be influenced. This is less of a factor for reactions directly involving the C-Br bond itself, such as cross-coupling.

Comparative Reactivity in Key Synthetic Transformations

The true measure of a building block's utility is its performance in a range of chemical reactions. Below, we compare the reactivity of this compound with other halobenzofurans in foundational synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is the cornerstone of modern synthetic chemistry for constructing C-C, C-N, and C-O bonds, and it vividly illustrates the reactivity differences among halobenzofurans.[8]

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction.[8][9][10] The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into the C-X bond, making the C-X BDE paramount.

Reactivity Comparison: The expected and observed reactivity trend is Iodo-benzofurans > Bromo-benzofurans > Chloro-benzofurans .

  • 5-Iodo-2-methyl-1-benzofuran: Would be expected to react under milder conditions (lower temperatures, lower catalyst loading) than its bromo counterpart.

  • This compound: Represents the "workhorse" substrate, offering a good balance of reactivity and stability. It couples efficiently with a variety of aryl- and heteroarylboronic acids under standard conditions.[11][12]

  • 5-Chloro-2-methyl-1-benzofuran: Generally requires more specialized, electron-rich phosphine ligands (e.g., Buchwald-type ligands), higher temperatures, and stronger bases to achieve comparable yields to the bromo derivative.[10]

  • Positional Isomers (e.g., 2-Bromobenzofuran): The reactivity can also be influenced by the halogen's position. Bromides at the 2-position of the benzofuran ring are also highly effective coupling partners.[13]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateCatalyst/LigandBaseSolventTemp (°C)YieldReference
Methyl 5-bromobenzofuran-2-carboxylatePd(II)-complex (0.1 mol%)Cs₂CO₃Toluene150 (MW)~96%[11][12]
2-(4-bromophenyl)benzofuranPd(II)-complex (10 mol%)K₂CO₃EtOH/H₂O80Good[14]
5-bromo-2-fluorobenzofuranPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10095%[15]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)Ln-X OxAdd->PdII_Ar Transmetal Transmetalation (R-B(OR)₂ + Base) PdII_Ar->Transmetal PdII_Ar_R Ar-Pd(II)Ln-R Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product BoronWaste X-B(OR)₂

Caption: The Suzuki-Miyaura catalytic cycle.

This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system.[16][17] The reactivity hierarchy remains consistent with other cross-coupling methods.

Reactivity Comparison:

  • Iodo-benzofurans: Are ideal substrates, often reacting at room temperature.

  • This compound: Requires slightly elevated temperatures but provides excellent yields, making it a practical and cost-effective choice.[18]

  • Chloro-benzofurans: Are generally poor substrates for traditional Sonogashira conditions and require specialized nickel or palladium catalyst systems to achieve efficient coupling.

Diagram 2: General Workflow for Sonogashira Coupling

Sonogashira_Workflow start Reactants: - Halobenzofuran (Ar-X) - Terminal Alkyne (R-C≡CH) - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - Cu(I) Co-catalyst (e.g., CuI) - Amine Base (e.g., Et₃N) reaction Reaction Setup - Inert Atmosphere (N₂ or Ar) - Anhydrous Solvent (e.g., THF, DMF) - Stir at RT to 80 °C start->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Product: Alkynylbenzofuran (Ar-C≡C-R) purify->product

Caption: A typical experimental workflow for Sonogashira coupling.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[19][20] The choice of ligand is critical, and while the C-X bond reactivity trend holds (I > Br > Cl), modern catalyst systems have been developed to activate even the less reactive aryl chlorides.[21][22]

Reactivity Comparison:

  • This compound: Is an excellent substrate for Buchwald-Hartwig amination, coupling with a wide range of primary and secondary amines using common palladium pre-catalysts and bulky phosphine ligands like XPhos or RuPhos.[21]

  • Chloro-benzofurans: Require more electron-rich and sterically demanding ligands (e.g., t-BuXPhos) and often stronger bases like LiHMDS or KHMDS to facilitate the catalytic cycle.[19][22]

Halogen-Metal Exchange Reactions

This class of reactions transforms the C-X bond into a potent carbon nucleophile, which can then be trapped with various electrophiles. The rate of exchange is highly dependent on the halogen.

Treatment of a halobenzofuran with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures rapidly generates a lithiated benzofuran species.[2]

Reactivity Comparison: The rate of exchange follows the trend: I > Br >> Cl .

  • Iodo-benzofurans: Undergo exchange almost instantaneously, even at -78 °C.[23]

  • This compound: Reacts readily at -78 °C, typically within minutes to an hour, providing a clean and efficient route to the 5-lithio-2-methyl-1-benzofuran intermediate.

  • Chloro-benzofurans: Are significantly more resistant to exchange. The reaction often requires higher temperatures or the use of more reactive reagents, which can lead to side reactions like directed ortho-metalation if other directing groups are present.[2]

Diagram 3: Halogen-Lithium Exchange and Electrophilic Quench

Lithiation_Quench cluster_step1 Step 1: Halogen-Lithium Exchange cluster_step2 Step 2: Electrophilic Quench ArBr This compound BuLi n-BuLi, THF, -78 °C ArBr->BuLi ArLi 5-Lithio-2-methyl-1-benzofuran BuLi->ArLi Electrophile Electrophile (E+) (e.g., DMF, CO₂, R-CHO) Product 5-Substituted-2-methyl-1-benzofuran Electrophile->Product ArLi2->Electrophile

Caption: Two-step sequence for functionalization via lithiation.

The formation of a Grignard reagent (R-MgX) involves the reaction of an aryl halide with magnesium metal.[24][25] This process is notoriously sensitive to anhydrous conditions.

Reactivity Comparison: The ease of magnesium insertion follows the established trend: I > Br > Cl .

  • Iodo-benzofurans: React most readily, often requiring minimal activation of the magnesium.

  • This compound: Forms a Grignard reagent effectively, though activation of the magnesium (e.g., with iodine or 1,2-dibromoethane) is typically required to initiate the reaction.[26]

  • Chloro-benzofurans: Are very difficult to convert into Grignard reagents and usually require highly activated Rieke magnesium.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform their own optimization.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate[11][12]
  • Setup: To a microwave process vial, add methyl 5-bromobenzofuran-2-carboxylate (1.0 mmol, 255 mg), the desired arylboronic acid (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol, 651 mg), and a palladium catalyst (e.g., a quinoline-based Pd(II)-complex, 0.1 mol%).

  • Solvent: Add anhydrous toluene (3 mL).

  • Reaction: Cap the vial and place it in a microwave reactor. Heat the mixture to 150 °C (200 Watt) and hold for 20-30 minutes, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 5-arylbenzofuran-2-carboxylate product.

Protocol 2: Halogen-Lithium Exchange and Quench with DMF
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 mmol, 211 mg) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 2.0 mmol, 154 µL) dropwise. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-methyl-1-benzofuran-5-carbaldehyde.

Conclusion

This guide establishes a clear reactivity hierarchy for halobenzofurans in common synthetic transformations: Iodo > Bromo > Chloro . The choice of halogen is a critical decision in experimental design, balancing reactivity against substrate stability and cost.

This compound stands out as a highly valuable and versatile building block. It is reactive enough to participate efficiently in a wide array of palladium-catalyzed cross-coupling reactions and halogen-metal exchanges under reasonably mild conditions. Its superior stability and lower cost compared to its iodo-analog make it an optimal choice for many applications in drug discovery and materials science, providing a reliable and predictable platform for molecular diversification.

References

  • Romero, M., et al. (2021). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. Molecules. Available at: [Link]

  • Cao, J., et al. (2025). Efficient total synthesis of dehydro-δ-viniferin through metal–halogen exchange cyclization. Royal Society of Chemistry. Available at: [Link]

  • Dawood, K. M., et al. (2013). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. Available at: [Link]

  • Li, P., et al. (2016). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances. Available at: [Link]

  • Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]

  • Kukhta, I. P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • Multiple Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Saleh, N., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Rana, S., et al. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Multiple Authors. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. The Journal of Organic Chemistry. Available at: [Link]

  • Zeller, K.-P., & Berger, S. (1977). ChemInform Abstract: STERIC HINDRANCE IN SUBSTITUTED DIBENZOFURANS. Chemischer Informationsdienst. Available at: [Link]

  • Multiple Authors. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC. Available at: [Link]

  • Multiple Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Multiple Authors. (n.d.). Grignard Reaction. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

  • Multiple Authors. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Sharma, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Rana, S., et al. (2024). Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubsituted benzenes. ResearchGate. Available at: [Link]

  • Kukhta, I. P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. Available at: [Link]

  • Crecchio, C., et al. (1973). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Kukhta, I. P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. Available at: [Link]

  • Multiple Authors. (n.d.). Halogen dance reaction of benzofuran and benzothiophene derivatives. ResearchGate. Available at: [Link]

  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. Available at: [Link]

  • Multiple Authors. (n.d.). The Grignard Reaction. University of California, Irvine Chemistry Department. Available at: [Link]

  • Wang, C., et al. (2018). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Multiple Authors. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Multiple Authors. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ResearchGate. Available at: [Link]

  • Castro-Alvarez, A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Molecules. Available at: [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Available at: [Link]

  • Multiple Authors. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available at: [Link]

  • Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]

  • Gidron, O., et al. (2010). alpha-Oligofurans. Journal of the American Chemical Society. Available at: [Link]

  • Krawiecka, M., et al. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Multiple Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Multiple Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Multiple Authors. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. Available at: [Link]

  • Sharma, N., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Fun, H.-K., et al. (2009). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Multiple Authors. (2022). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Journal of Applied and Natural Science. Available at: [Link]

  • Sharma, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

Sources

A Comparative Guide to Suzuki Coupling: 5-Bromo-2-methyl-1-benzofuran vs. 5-chloro-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1][2] Its application in the synthesis of biaryl and heteroaryl compounds is particularly crucial in the development of pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of two key building blocks for the synthesis of 2,5-disubstituted benzofurans: 5-bromo-2-methyl-1-benzofuran and 5-chloro-2-methyl-1-benzofuran. We will delve into the fundamental principles governing their reactivity, present supporting experimental data, and offer field-proven insights to guide your experimental design.

The Decisive Role of the Halogen: A Tale of Two Bond Strengths

The choice between a bromo or a chloro substituent on the benzofuran scaffold is a critical decision that profoundly impacts the efficiency and conditions required for a successful Suzuki coupling. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3] This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy translates to a lower activation energy for the oxidative addition of the aryl bromide to the palladium(0) catalyst. Consequently, this compound is generally more reactive than its chloro counterpart, often leading to higher yields under milder reaction conditions and with a broader range of palladium catalysts.

Conversely, the stronger C-Cl bond in 5-chloro-2-methyl-1-benzofuran necessitates more forcing reaction conditions and, critically, the use of highly active catalyst systems to facilitate the challenging oxidative addition step. The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has been instrumental in enabling the efficient use of aryl chlorides as coupling partners.

Comparative Experimental Data: A Performance Snapshot

Table 1: Suzuki Coupling of 5-Bromobenzofuran Derivatives with Arylboronic Acids

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901689[1]
24-Chlorophenylboronic acidQuinoline-based Pd(II) complex (0.1 mol%)Cs₂CO₃Toluene150 (MW)0.4296[4]
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901678[1]

The data for 5-bromobenzofuran derivatives consistently show high to excellent yields with traditional palladium catalysts like Pd(PPh₃)₄ under relatively standard conditions. The use of microwave irradiation can significantly reduce reaction times.[4]

For 5-chloro-2-methyl-1-benzofuran, we must extrapolate from the broader knowledge of aryl chloride couplings. The successful coupling of these less reactive substrates typically requires more sophisticated catalyst systems.

Table 2: Recommended Conditions for Suzuki Coupling of 5-Chloro-2-methyl-1-benzofuran (Predicted)

EntryArylboronic AcidRecommended Catalyst SystemRecommended BaseRecommended SolventPredicted Temp (°C)Predicted Time (h)
1Phenylboronic acidPd₂(dba)₃ / SPhos or XPhosK₃PO₄ or Cs₂CO₃Toluene or 2-MeTHF100-12012-24
24-Methoxyphenylboronic acidPalladacycle catalyst (e.g., Buchwald's G3)K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O100-12012-24
3Electron-deficient arylboronic acidNiCl₂(dppp) or other Ni-based catalystsK₃PO₄DMA or NMP120-14018-36

Note: The conditions in Table 2 are recommendations based on established protocols for challenging aryl chlorides and may require optimization for this specific substrate.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing your reactions.

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX Ar-X OxAdd->ArPdX Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'      L₂ ArPdX->ArPdAr Ar'-B(OR)₂ Transmetal->ArPdAr ArPdAr->Pd0 ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OR)₂ + Base Boronic->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The critical Oxidative Addition step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the aryl halide. As previously discussed, this step is significantly more facile for this compound than for its chloro analog. The subsequent Transmetalation step, where the organic group from the boronic acid derivative is transferred to the palladium center, is facilitated by a base. Finally, Reductive Elimination forms the new C-C bond and regenerates the active Pd(0) catalyst.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a representative example and may require optimization for specific substrates.

Experimental_Workflow_Bromo Start Start: Oven-dried Schlenk flask Reagents Add this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0-3.0 eq). Start->Reagents Degas Evacuate and backfill with inert gas (e.g., Argon) 3x. Reagents->Degas Solvent Add anhydrous solvent (e.g., 1,4-dioxane/water 4:1). Degas->Solvent Catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Solvent->Catalyst Heat Heat the reaction mixture (e.g., 90-100 °C) with stirring. Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Cool to RT, dilute with organic solvent, wash with water and brine. Monitor->Workup Upon completion Purify Dry organic layer, concentrate, and purify by column chromatography. Workup->Purify End End: Isolated Product Purify->End

Figure 2: A typical experimental workflow for the Suzuki coupling of this compound.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 90-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-5-aryl-1-benzofuran.

Recommended Approach for Suzuki Coupling of 5-Chloro-2-methyl-1-benzofuran

For the less reactive 5-chloro-2-methyl-1-benzofuran, a more robust catalytic system is essential.

Key Considerations:

  • Catalyst Selection: Employ a catalyst system known for its high activity with aryl chlorides. Combinations of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos are highly recommended. Pre-formed palladacycle catalysts (e.g., Buchwald's G3 or G4 precatalysts) are also excellent choices.

  • Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.

  • Solvent: Anhydrous, polar aprotic solvents such as toluene, 2-MeTHF, or 1,4-dioxane are generally preferred.

  • Temperature: Higher reaction temperatures (100-120 °C) are typically required to drive the reaction to completion.

  • Reaction Time: Expect longer reaction times compared to the bromo-analog.

Conclusion and Outlook

The choice between this compound and 5-chloro-2-methyl-1-benzofuran for Suzuki coupling is a trade-off between reactivity and the cost and availability of the starting material.

  • This compound is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and the use of a wider variety of standard palladium catalysts. This makes it an excellent choice for rapid analog synthesis and for substrates that are sensitive to harsh conditions.

  • 5-Chloro-2-methyl-1-benzofuran , while less reactive, is often a more cost-effective starting material, a significant consideration for large-scale synthesis. Its successful application in Suzuki coupling hinges on the use of modern, highly active catalyst systems. The development of a robust protocol with the chloro-analog can provide a more economical synthetic route in the long run.

As a senior application scientist, the recommendation is to initially explore the coupling with the more reliable this compound to quickly establish the feasibility of the desired transformation and to secure material for initial biological testing. For process development and scale-up, investing time in optimizing the reaction with the more economical 5-chloro-2-methyl-1-benzofuran is a prudent strategy that can yield significant long-term benefits.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of bioactive benzofuran derivatives via Suzuki–Miyaura cross-coupling reaction. Journal of the Chemical Society of Pakistan, 47(6).
  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil for Researchers and Drug Development. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. BenchChem.
  • Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Effect of halogen substituents. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

  • Benchchem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted...[Link]

  • ResearchGate. (n.d.). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?
  • Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
  • ACS Publications. (n.d.). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0)
  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ResearchGate. (n.d.).

Sources

A Comparative Guide to the Definitive Structural Validation of 5-Bromo-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Establishing Ground Truth with X-ray Crystallography versus Spectroscopic and Computational Methods

In the realms of pharmaceutical development and materials science, the maxim "structure dictates function" is absolute. For a molecule like 5-Bromo-2-methyl-1-benzofuran, a heterocyclic scaffold with significant potential in medicinal chemistry, an unambiguous understanding of its three-dimensional atomic arrangement is not merely academic—it is the foundational data point upon which all further research is built.[1][2] While a suite of analytical techniques can provide clues to a molecule's identity, single-crystal X-ray crystallography (SCXRD) stands alone in its ability to deliver a precise and definitive 3D structure.[3][4]

This guide provides an in-depth, experience-driven comparison of SCXRD with other common validation techniques. We will explore not just the "how" but the critical "why" behind the experimental choices, offering a self-validating framework for researchers seeking to establish unequivocal structural proof for novel chemical entities.

Part I: The Gold Standard: Structural Elucidation by Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful method for determining the spatial arrangement of atoms in a crystalline solid.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles are determined with unparalleled precision.[4][6] The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous technique is paramount.

Experimental Protocol: From Powder to Final Structure

The first prerequisite for any crystallization attempt is the purity of the compound. The synthesis of the benzofuran core can be achieved through various established routes.[7] However, the crucial step is the subsequent purification. Impurities, including residual solvents or reaction by-products, can act as "crystal growth inhibitors," preventing the formation of a well-ordered lattice. The target compound, this compound, should be purified to the highest possible degree (>99%) using methods like column chromatography or recrystallization. This is not merely a suggestion but a critical causality: the homogeneity of the molecular environment is what allows for the cooperative, ordered packing required for a single crystal.[8][9]

Growing a single crystal suitable for diffraction (typically >0.1 mm in all dimensions) is often the most significant hurdle.[6] The fundamental principle is to allow the molecule to transition from a disordered state (in solution) to a highly ordered solid state in a slow, controlled manner, thereby avoiding rapid precipitation which leads to amorphous solids or microcrystalline powders.[10][11]

Several techniques are employed, with the choice depending on the compound's solubility profile:

  • Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated seal (e.g., Parafilm with pinholes). The slow evaporation of the solvent gradually increases the concentration to the point of supersaturation, initiating crystal growth. The key is selecting a solvent in which the compound is moderately soluble; too high a solubility requires excessive solvent, while too low a solubility prevents an adequate concentration from being reached.[12]

  • Vapor Diffusion: This technique is highly effective, especially when only small amounts of material are available. The compound is dissolved in a small amount of a "good" solvent (in which it is quite soluble) in a small, open vial. This vial is then placed inside a larger, sealed container (e.g., a jar) containing a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent). The vapor of the more volatile anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing slow crystallization.[8][10]

  • Solvent Layering: In this method, a concentrated solution of the compound is placed at the bottom of a narrow tube (like an NMR tube). A less dense, miscible anti-solvent is then carefully layered on top to create a distinct interface. Over time, slow diffusion across this interface lowers the solubility in the boundary region, initiating crystal formation.[5][11]

G cluster_prep Preparation cluster_cryst Crystal Growth (Slow Supersaturation) cluster_analysis Analysis Synthesis Synthesis of This compound Purification Purification (>99% Purity) Synthesis->Purification Critical for success Sol_Evap Slow Evaporation Purification->Sol_Evap Select Method Vap_Diff Vapor Diffusion Purification->Vap_Diff Select Method Liq_Layer Liquid-Liquid Layering Purification->Liq_Layer Select Method Data_Collection X-ray Data Collection (Diffractometer) Sol_Evap->Data_Collection Mount Single Crystal Vap_Diff->Data_Collection Mount Single Crystal Liq_Layer->Data_Collection Mount Single Crystal Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement (Model vs. Data) Structure_Solution->Refinement Validation Final Structure Validation (CIF File) Refinement->Validation

A suitable single crystal is mounted on a goniometer head and placed within an X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument rotates the crystal through a series of orientations, collecting thousands of diffraction spots (reflections) on a detector.[13] This raw data is then processed to correct for experimental factors and to determine the precise intensity and position of each reflection.

The collected intensities provide the amplitudes of the diffracted waves, but the phase information is lost—this is the famous "phase problem" of crystallography. For small molecules like our target compound, this problem is routinely solved using computational "direct methods".[6] The solution yields an initial electron density map. The crystallographer then builds an atomic model that fits this map.

This initial model is then refined using a least-squares method, which iteratively adjusts atomic positions, bond lengths, and angles to achieve the best possible agreement between the diffraction data calculated from the model and the experimentally observed data.[14][15] The quality of the final structure is assessed by metrics like the R-factor (residual factor), with lower values indicating a better fit. The final, validated structure is typically deposited in the Cambridge Structural Database (CSD) for public access.[16][17]

Part II: A Comparative Framework of Complementary Techniques

While SCXRD provides the definitive answer, it is not performed in a vacuum. Other techniques are indispensable for routine analysis and for providing corroborating evidence. They each answer different questions, and understanding their strengths and limitations is key to a comprehensive validation strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms.

  • ¹H and ¹³C NMR: These 1D experiments confirm the presence and electronic environment of all hydrogen and carbon atoms, respectively. For this compound, one would expect to see distinct signals for the methyl group, and the aromatic and furanoid protons and carbons, with chemical shifts consistent with the proposed structure.[18][19]

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal which atoms are connected through bonds, allowing for the unambiguous assembly of the molecular skeleton piece by piece.

  • Limitation: NMR provides relative, not absolute, structural information. It confirms the "connect-the-dots" picture of the molecule but does not directly measure the precise bond lengths or angles that define its 3D shape.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: molecular weight and fragmentation patterns.

  • Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental formula (C₉H₇BrO).

  • Isotopic Pattern: A key diagnostic feature for this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%). This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, of almost identical intensity, separated by 2 m/z units.[20][21] This is an exceptionally strong piece of evidence for the presence of a single bromine atom in the molecule.[22]

  • Limitation: MS confirms the elemental composition and can suggest structural motifs through fragmentation, but it provides no information about the 3D arrangement of atoms.

Computational Chemistry

Modern computational methods, such as Density Functional Theory (DFT), serve as a powerful theoretical complement to experimental data.

  • Structure Optimization: DFT can be used to calculate the molecule's lowest-energy geometry in the gas phase. This provides a theoretical 3D model, including predicted bond lengths and angles.[23][24]

  • Data Corroboration: The computed structure can be compared directly with the experimental results from X-ray crystallography. Furthermore, properties like NMR chemical shifts can be calculated from the optimized geometry and compared with experimental spectra to increase confidence in the structural assignment.[2][25]

  • Limitation: The results are a model, not a direct measurement. The accuracy of the computation is dependent on the level of theory and basis set used, and it may not perfectly reflect the structure in the solid state, where intermolecular packing forces are at play.

Comparative Summary
FeatureSingle-Crystal X-ray Crystallography (SCXRD) NMR Spectroscopy Mass Spectrometry (MS) Computational Chemistry
Information Provided Absolute 3D structure, bond lengths/angles, packingAtomic connectivity, chemical environment (in solution)Molecular formula, isotopic information, fragmentationTheoretical 3D structure, electronic properties
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized) / SolutionIn Silico (computer model)
Key Strength Unambiguous and definitive 3D structural proof.[3]Excellent for determining the molecular skeleton and constitution.Confirms elemental composition and presence of key elements (e.g., Br).[20]Predictive power and ability to rationalize experimental findings.[24]
Key Limitation Requires a high-quality single crystal; can be time-consuming.[26]Provides relative, not absolute, structure; no precise bond lengths/angles.Provides no 3D structural information.It is a model, not a direct measurement; accuracy is variable.

// Central Node Structure [label="Confirmed Structure of\nthis compound", pos="0,0!", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Technique Nodes SCXRD [label="SCXRD\n(Definitive 3D Proof)", pos="-2,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR\n(Connectivity)", pos="2,2!", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Mass Spec\n(Formula & Br Isotope)", pos="-2,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DFT [label="Computational\n(Theoretical Model)", pos="2,-2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges SCXRD -> Structure [label="Provides Absolute\nCoordinates", color="#4285F4"]; NMR -> Structure [label="Confirms Skeleton", color="#FBBC05"]; MS -> Structure [label="Confirms Formula", color="#EA4335"]; DFT -> Structure [label="Corroborates Geometry", color="#5F6368"]; } caption [label="Interlocking evidence from multiple analytical techniques.", shape=plaintext, fontsize=10];

Conclusion: An Integrated Approach to Structural Validation

For researchers and drug developers, structural ambiguity is a critical risk. While NMR and mass spectrometry are essential workhorses for confirming the successful synthesis and identity of this compound, they provide an incomplete picture. They confirm the molecular formula and the atomic connectivity, but they cannot define the precise three-dimensional architecture.

Single-crystal X-ray crystallography transcends these limitations, providing the definitive, high-resolution spatial map of the molecule as it exists in the solid state. It is the only technique that directly measures the atomic coordinates, bond lengths, and angles that constitute the molecule's true structure. By integrating the definitive results of SCXRD with the complementary data from spectroscopic and computational methods, the scientific community can build its research on a foundation of absolute structural certainty.

References

  • Thermo Fisher Scientific. (2013). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 9), 1297–1302. Available at: [Link]

  • Wikipedia. Cambridge Crystallographic Data Centre. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry World. CCDC. Available at: [Link]

  • Goral, M. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2517-2535. Available at: [Link]

  • CCDC. (2024). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Indian Institute of Science. CCDC – Cambridge Crystallographic Data Centre. Available at: [Link]

  • Wikipedia. Cambridge Structural Database. Available at: [Link]

  • BenchChem. (2025). Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
  • University of Florida Center for Xray Crystallography. Crystal Growing Tips. Available at: [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]

  • Boyle, P. D. Growing Crystals That Will Make Your Crystallographer Happy. Available at: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Available at: [Link]

  • Saint Petersburg University. Single crystal X-ray diffraction analysis. Available at: [Link]

  • Choi, H.D., et al. (2011). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E, 67(Pt 2), o396. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • ResearchGate. FIG. S1. Rietveld refinement of single-crystal X-ray diffraction data.... Available at: [Link]

  • JoVE. (2015). Video: Growing Crystals for X-ray Diffraction Analysis. Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • ResearchGate. STRUCTURAL AND ANALYTICAL DATA OF THE SYNTHESIZED BENZOFURAN DERIVATIVES. Available at: [Link]

  • ResearchGate. Structures of natural and synthetic benzofuran derivatives with biological activity. Available at: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • ResearchGate. Single-crystal structure refinement (single-crystal X-ray diffraction, SCXRD) data.... Available at: [Link]

  • Elyashberg, M. et al. (2012). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics, 4(1), 8. Available at: [Link]

  • Thorp-Greenwood, F. L. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E, 80(Pt 8), 751-759. Available at: [Link]

  • Gualtieri, A.F. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. IUCrJ, 8(Pt 3), 413-426. Available at: [Link]

  • Iadnut, A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link]

  • Choi, H.D., et al. (2010). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E, 66(Pt 12), o3246. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

  • MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. Available at: [Link]

  • ResearchGate. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. Available at: [Link]

  • Yuan, T., et al. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. Available at: [Link]

  • J-STAR Research. Predicting Molecular Properties via Computational Chemistry. Available at: [Link]

  • Schrödinger. Computational Chemistry. Available at: [Link]

  • NuChem Sciences. (2021). 6 ways computational chemistry can refine your drug discovery project. Available at: [Link]

  • Arshad, N., et al. (2016). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Molecules, 21(11), 1553. Available at: [Link]

  • ResearchGate. NMR Spectra of 1-benzofuran-2-carbohydrazide. Available at: [Link]

  • ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Available at: [Link]

  • Semantic Scholar. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Available at: [Link]

  • ResearchGate. (2025). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. Available at: [Link]

  • World Journal of Pharmaceutical Research. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activity of 5-Bromo-2-methyl-1-benzofuran Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold, a heterocyclic compound naturally found in many plants, has garnered significant attention from medicinal chemists.[1][2] Its unique fused benzene and furan ring structure serves as a versatile backbone for the development of novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6][7][8] The introduction of various substituents onto the benzofuran core allows for the fine-tuning of its pharmacological profile, a cornerstone of modern drug discovery.[1] This guide provides a comparative analysis of the biological activity of a specific subset of these compounds: 5-Bromo-2-methyl-1-benzofuran analogs. By examining the structure-activity relationships (SAR) of these analogs, we aim to provide valuable insights for researchers and drug development professionals.

The Significance of the this compound Scaffold

The strategic placement of a bromine atom at the C-5 position of the benzofuran ring is a critical determinant of its biological activity.[1] Halogenation, particularly bromination, can significantly enhance the therapeutic efficacy of a compound. This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity.[9] Furthermore, the methyl group at the C-2 position is a common feature in many biologically active benzofuran derivatives, contributing to the overall lipophilicity and steric profile of the molecule.

This guide will delve into a comparative analysis of various this compound analogs, exploring how modifications to this core structure influence their anticancer, antimicrobial, and anti-inflammatory activities.

Comparative Anticancer Activity

Numerous studies have highlighted the potential of benzofuran derivatives as potent anticancer agents.[1][3][4] The cytotoxic activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[10][11][12]

Structure-Activity Relationship Insights

While direct comparative studies on a systematic series of this compound analogs are not extensively documented in the public domain, we can infer valuable SAR insights from broader studies on brominated benzofurans. For instance, the introduction of various aryl and heterocyclic moieties at different positions of the benzofuran ring has been shown to significantly impact anticancer potency.

A study on a series of chalcone derivatives of 5-bromo-1-benzofuran demonstrated significant in vitro antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[8][13] This suggests that extending the conjugation of the benzofuran system through a chalcone linker can be a fruitful strategy for enhancing cytotoxicity.

Furthermore, the position of the halogen atom is crucial. In some instances, attaching the halogen to an alkyl or acetyl chain rather than directly to the benzofuran ring has been shown to produce pronounced cytotoxic activity in both normal and cancer cells.[1][9]

Tabulated Anticancer Data of Representative Brominated Benzofuran Analogs
Compound/AnalogCancer Cell LineIC50 (µM)Reference
5-Bromo-benzofuran chalcone derivativeMCF-7 (Breast)Data not specified[8][13]
5-Bromo-benzofuran chalcone derivativePC-3 (Prostate)Data not specified[8][13]
3-Amidobenzofuran derivative (28g)MDA-MB-231 (Breast)3.01[14]
3-Amidobenzofuran derivative (28g)HCT-116 (Colon)5.20[14]
Benzofuran-pyrazole derivative (36)Not specifiedGood activity[13]

Note: The table includes data for various brominated benzofuran derivatives to illustrate the potential of this class of compounds, as direct comparative data for a series of this compound analogs is limited.

Comparative Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[6][15][16][17][18][19] The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Structure-Activity Relationship Insights

SAR studies have revealed that substitutions at the C-2 and C-5 positions of the benzofuran ring are closely related to its antibacterial activity.[13] The presence of a bromo substituent at the C-5 position, often in combination with other functional groups, has been shown to confer excellent antibacterial activity.[16][20] For example, benzofuran derivatives with two bromo substituents, one on the C-5 of the benzofuran and another on an attached phenyl ring, exhibited excellent activity against all tested bacterial strains.[16][20]

Hydrophobicity also appears to play a significant role. Four hydrophobic benzofuran analogs were found to have favorable antibacterial activities, with MIC80 values ranging from 0.39 to 3.12 µg/mL, which were better than the control drugs.[15][19]

Tabulated Antimicrobial Data of Representative Brominated Benzofuran Analogs
Compound/AnalogMicroorganismMIC (µg/mL)Reference
5-Bromo-benzofuran barbitone derivativeVarious bacteria29.76–31.96 (µmol/L)[16][20]
5-Bromo-benzofuran barbitone derivativeVarious fungi12.50–66.49 (µmol/L)[16]
Hydrophobic benzofuran analogS. aureus, MRSA0.39, 0.78[20]
Benzofuran amide derivative (6b)Broad spectrumAs low as 6.25[6]

Comparative Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7][21]

Mechanistic Insights: Targeting NF-κB and MAPK Pathways

Recent studies have elucidated that the anti-inflammatory effects of some benzofuran derivatives are mediated through the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[22][23][24] These pathways play a crucial role in regulating the expression of pro-inflammatory genes. For instance, a piperazine/benzofuran hybrid compound has been shown to significantly inhibit the phosphorylation of key proteins in both the NF-κB and MAPK pathways in a dose-dependent manner.[23][24]

Tabulated Anti-inflammatory Data of Representative Benzofuran Analogs
Compound/AnalogAssayIC50 (µM)Reference
Aza-benzofuran (Compound 1)NO inhibition in RAW 264.7 cells17.31[21]
Aza-benzofuran (Compound 3)NO inhibition in RAW 264.7 cells16.5[21]
Piperazine/benzofuran hybrid (5d)NO inhibition in RAW 264.7 cells52.23[22][24]
Benzofuran amide derivative (6b)Carrageenan-induced paw edema71.10% inhibition at 2h[6][7]

Note: This table includes data for various benzofuran derivatives, as specific data for this compound analogs in anti-inflammatory assays is limited in the provided search results.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.

Protocol for MTT Cytotoxicity Assay[10][11][25][26]

This protocol is a widely used method for assessing the in vitro cytotoxicity of chemical compounds.[10][11]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines (e.g., MCF-7, PC-3, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10][25]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound dilutions and incubate for a specified period (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Remove medium & add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compound stock solution

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow A Prepare serial dilutions of compound B Inoculate with standardized microorganism A->B C Incubate under appropriate conditions B->C D Observe for visible growth C->D E Determine lowest concentration with no growth (MIC) D->E

Caption: Workflow for MIC determination using broth microdilution.

Protocol for Nitric Oxide (NO) Production Assay[23]

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cells

  • Complete cell culture medium

  • Test compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL).[23]

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

NO_Assay_Workflow A Seed RAW 264.7 cells B Pre-treat with compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H

Caption: Workflow for the nitric oxide production assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data, although not always directly comparative for a systematic series of analogs, strongly suggests that modifications to this core structure can lead to potent anticancer, antimicrobial, and anti-inflammatory compounds.

Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs with diverse substituents at other positions of the benzofuran ring. Such studies will provide a more comprehensive understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

  • Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. Available at: [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. Available at: [Link]

  • In vitro assay of benzofuran derivatives 3. ResearchGate. Available at: [Link]

  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Available at: [Link]

  • Biologically important benzofuran analogs. Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PMC - NIH. Available at: [Link]

  • (PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate. Available at: [Link]_

  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Bromo-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Method Comparability

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 5-Bromo-2-methyl-1-benzofuran, a heterocyclic scaffold of interest in medicinal chemistry, the analytical methods used for its characterization and quantification must be precise, accurate, and, above all, reliable.[1][2] As a product moves through its lifecycle, from early development to quality control (QC) in a manufacturing environment, it is not uncommon for analytical methods to be updated, transferred between laboratories, or for new technologies to be introduced. In these instances, demonstrating that the new or alternative method provides equivalent results to the original, validated method is a critical regulatory and scientific necessity. This process is known as analytical method cross-validation.

This guide provides a comprehensive framework for the cross-validation of two common, yet orthogonal, analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). The principles and protocols detailed herein are grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), which emphasizes a lifecycle and risk-based approach to analytical procedure validation.[3][4][5][6]

The objective of this cross-validation is not merely to check a box but to build a scientifically sound bridge between two methods, ensuring data continuity and confidence in quality assessments, irrespective of the technique employed. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation and acceptance.

Strategic Selection of Orthogonal Methods

The choice of HPLC-UV and GC-MS for cross-validation is deliberate and strategic. These techniques are orthogonal, meaning they rely on different chemical and physical principles for separation and detection. This orthogonality provides a more rigorous and comprehensive comparison.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[7] Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[8] For this compound, a UV-active aromatic compound, HPLC coupled with a UV detector offers excellent linearity and quantitative accuracy.[9][10][11] Its primary strength lies in its robustness for routine purity and assay testing.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds.[7] Separation occurs as the analyte, carried by an inert gas, interacts with a stationary phase within a heated column. The coupling with a mass spectrometer provides not only quantification but also structural information, offering a high degree of specificity.[12][13][14] For this compound, GC-MS can serve as a powerful confirmatory method, capable of resolving potential co-eluting impurities that might be missed by UV detection alone.

By cross-validating a primary quantitative method (HPLC-UV) with a highly specific, confirmatory method (GC-MS), we establish a robust analytical control strategy.

The Cross-Validation Protocol: A Phased Approach

A successful cross-validation study hinges on a well-defined protocol with pre-established acceptance criteria.[5][15] The process begins with the assurance that both individual methods are fully validated for their intended purpose according to ICH Q2(R2) guidelines.[3][16][17][18]

Pre-requisite: Individual Method Validation

Before any comparison can be made, each method (HPLC-UV and GC-MS) must be independently validated to demonstrate its suitability. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: Demonstrating a direct proportional relationship between concentration and response over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: Assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay, inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Only when both methods have passed their individual validation can the cross-validation proceed.

Experimental Workflow

The core of the cross-validation involves analyzing the same set of samples using both validated methods and comparing the results.

CrossValidation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_outcome Phase 4: Conclusion A Select Batch of This compound B Prepare Homogenized Sample Set (e.g., n=6) A->B C Analyze Samples by Validated HPLC-UV Method B->C D Analyze Samples by Validated GC-MS Method B->D E Tabulate Purity Results from Both Methods C->E D->E F Perform Statistical Comparison (e.g., Student's t-test, F-test) E->F G Results Meet Acceptance Criteria? F->G H Methods are Cross-Validated. Acceptable for Interchangeable Use. G->H Yes I Investigate Discrepancies. Re-evaluate Method Validation or Protocol. G->I No

Caption: Overall workflow for the cross-validation of analytical methods.

Step-by-Step Methodologies

The following are detailed protocols for the analysis of a single batch of this compound.

Protocol 1: HPLC-UV Method for Purity Assessment

  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[19]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The choice of a C18 column is based on the hydrophobic nature of aromatic compounds.[20]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm, selected based on the UV absorbance maximum for the benzofuran chromophore.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to achieve a final concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Analysis:

    • Inject a blank (mobile phase) to establish the baseline.

    • Perform six replicate injections of the prepared sample solution.

    • Calculate the % Purity for each injection using area normalization: % Purity = (Area_Main_Peak / Total_Area_All_Peaks) * 100.

Protocol 2: GC-MS Method for Purity Assessment

  • Instrumentation: A Gas Chromatograph equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). This phase is chosen for its excellent separation of aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 ratio).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like Dichloromethane.

    • Perform a further 1:10 dilution to achieve a final concentration of 100 µg/mL.

  • Analysis:

    • Inject a blank (Dichloromethane).

    • Perform six replicate injections of the prepared sample solution.

    • Calculate % Purity using area normalization from the Total Ion Chromatogram (TIC).

Data Analysis and Acceptance Criteria

The cornerstone of cross-validation is the statistical comparison of the datasets generated by the two methods.[7][21] The goal is to demonstrate that there is no statistically significant difference between the results.

Data Presentation

All quantitative purity results from the six replicate injections for both methods should be tabulated for clear comparison.

ReplicateHPLC-UV (% Purity)GC-MS (% Purity)
199.5899.61
299.6299.55
399.5599.58
499.6599.64
599.5999.66
699.6199.59
Mean 99.60 99.61
Std. Dev. 0.035 0.040
% RSD 0.035% 0.040%

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Statistical Evaluation

To objectively compare the methods, two key statistical tests are employed: the F-test to compare precision and the Student's t-test to compare the means.[22][23]

  • F-test (Comparison of Variances): This test determines if there is a significant difference in the precision (variances) of the two methods.

    • Null Hypothesis (H₀): The variances of the two methods are equal.

    • The calculated F-value (F_calc = s₁²/s₂²) is compared to a critical F-value (F_crit) from statistical tables at a given confidence level (e.g., 95%).

    • Acceptance Criterion: If F_calc < F_crit, the null hypothesis is accepted, indicating that the precisions are statistically equivalent.

  • Student's t-test (Comparison of Means): This test determines if there is a significant difference between the mean purity values obtained from the two methods.

    • Null Hypothesis (H₀): The means of the two methods are equal.

    • The calculated t-value is compared to a critical t-value (t_crit).

    • Acceptance Criterion: If the calculated |t-value| < t_crit, the null hypothesis is accepted, indicating no significant difference between the method means.

Decision Logic

Decision_Logic Start Start Statistical Analysis F_Test Perform F-test (Compare Variances) Start->F_Test T_Test Perform Student's t-test (Compare Means) F_Test->T_Test F_calc < F_crit Fail_Precision Precision Not Equivalent Investigate Method Variability F_Test->Fail_Precision F_calc >= F_crit Pass Methods are Equivalent T_Test->Pass |t_calc| < t_crit Fail_Mean Significant Difference in Means Investigate Method Bias T_Test->Fail_Mean |t_calc| >= t_crit

Caption: Decision tree for statistical evaluation of cross-validation data.

Conclusion

Successful cross-validation, as demonstrated by statistical equivalence, provides documented evidence that the two analytical methods are interchangeable for the quality assessment of this compound. This allows for greater flexibility in laboratory operations, facilitates method transfer between sites, and strengthens the overall analytical control strategy by ensuring consistency across different technologies. Should the statistical tests fail, it does not necessarily invalidate either method; instead, it triggers a formal investigation to understand the source of the discrepancy, which could range from sample handling differences to an inherent bias in one of the techniques that must be understood and controlled. This rigorous, data-driven approach is fundamental to maintaining scientific integrity and regulatory compliance in drug development.

References

  • U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. (n.d.). Statistical Methods for Analytical Comparability. [Link]

  • Maurer, H. H., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 407(11), 3093-3103. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Walsh Medical Media. (2023, July 3). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]

  • PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. [Link]

  • El-Kimary, E. R., et al. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. Scientific Reports, 12(1), 13885. [Link]

  • Perić, M., et al. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Journal of the Indian Chemical Society, 101(3), 101173. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • ResearchGate. (n.d.). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. [Link]

  • Mali, C., et al. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences, 3(7), 1560-1567. [Link]

  • Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-44. [Link]

  • University of California, Davis. (2014, June 17). High Performance Liquid Chromatography. [Link]

  • ResearchGate. (2025, August 6). Accurate determination of aromatic groups in heavy petroleum fractions using HPLC-UV-DAD. [Link]

  • Royal Society of Chemistry. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • Amanote Research. (n.d.). Gas Chromatography of Benzofuran Derivatives. I. [Link]

  • National Institutes of Health. (n.d.). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. [Link]

  • Semantic Scholar. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]

  • National Institutes of Health. (n.d.). 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. [Link]

Sources

Benchmarking the synthesis of 5-Bromo-2-methyl-1-benzofuran against literature methods

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthesis Strategies for 5-Bromo-2-methyl-1-benzofuran

Introduction: The Strategic Importance of this compound

The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][3] The specific compound, this compound, serves as a critical building block for more complex molecules. The bromine atom at the 5-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, while the 2-methyl group anchors a key pharmacophoric feature.

Given its utility, the efficient and scalable synthesis of this intermediate is of paramount importance. This guide provides a comparative benchmark of three distinct, literature-derived synthetic strategies adapted for the synthesis of this compound. We will dissect each method, evaluating them on metrics of yield, scalability, reagent cost, and operational simplicity. The analysis is grounded in established catalytic strategies and classical synthetic transformations, providing researchers with the data to select the optimal route for their specific laboratory or industrial context.[3][4]

Benchmarking Workflow Overview

The process of selecting an optimal synthetic route involves a multi-faceted analysis. It begins with identifying viable chemical transformations and proceeds through theoretical evaluation, experimental validation, and metric-based comparison.

Benchmarking_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution & Analysis cluster_evaluation Phase 3: Evaluation & Selection Start Define Target: This compound Routes Propose Retrosynthetic Routes (A, B, C) Start->Routes Based on Literature Precedent Exp Execute Synthesis Protocols Routes->Exp Data Analyze Results: Yield, Purity (GC-MS, NMR) Exp->Data Purification & Characterization Compare Compare Key Metrics Data->Compare Select Select Optimal Method Compare->Select Based on Project Goals Method_A SM1 4-Bromo-2-iodophenol Reagents Reagents: (PPh₃)₂PdCl₂ (cat.) CuI (cat.) TEA, Toluene SM1->Reagents SM2 Propyne SM2->Reagents Product This compound Reagents->Product Sonogashira Coupling & Intramolecular Cyclization (80 °C)

Caption: Reaction scheme for Method A.

Experimental Protocol (Method A)
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-iodophenol (1.0 equiv.), (PPh₃)₂PdCl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Solvent & Base: Add anhydrous toluene (5 mL per 1 mmol of substrate) and triethylamine (3.0 equiv.) via syringe.

  • Alkyne Addition: Bubble propyne gas through the stirred solution at room temperature for 15 minutes, or use a suitable propyne surrogate like 2-butynoic acid followed by decarboxylation.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the organic filtrate with saturated NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Method B: Iron-Catalyzed C-H Activation and Annulation

The use of earth-abundant and inexpensive iron catalysts represents a more sustainable approach to benzofuran synthesis. [2]This method proceeds via a one-pot, two-step sequence: regioselective iodination of a 4-bromophenol derivative followed by an iron- or residual copper-catalyzed intramolecular O-arylation. [2] Causality & Expertise: Iron(III) chloride is a versatile Lewis acid that can catalyze the electrophilic iodination of the electron-rich phenol ring ortho to the hydroxyl group using an iodine source like N-Iodosuccinimide (NIS). The key insight is that the subsequent intramolecular C-O bond formation (cyclization) can be catalyzed by either an iron complex or, often more effectively, by trace amounts of copper present in the iron salts or added deliberately. [2]This tandem approach avoids the need for pre-functionalized starting materials. The reaction partner is acetone, which forms an enol or enolate that attacks the phenol.

Method_B SM1 4-Bromophenol + Acetone Step1 Step 1: Iodination FeCl₃ (cat.), NIS, 50 °C SM1->Step1 Intermediate Iodinated Intermediate Step1->Intermediate Step2 Step 2: Cyclization CuI (cat.), Base, 120 °C Intermediate->Step2 Product This compound Step2->Product

Caption: Reaction scheme for Method B.

Experimental Protocol (Method B)
  • Iodination: In a sealed tube, combine 4-bromophenol (1.0 equiv.), acetone (3.0 equiv.), FeCl₃ (0.05 equiv.), and N-Iodosuccinimide (NIS, 1.1 equiv.) in a suitable solvent like dichloroethane.

  • First Heating: Seal the tube and heat the mixture to 50 °C for 6 hours. Monitor the formation of the ortho-iodinated intermediate.

  • Cyclization: After cooling, add CuI (0.10 equiv.), a ligand such as N,N'-dimethylethylenediamine (DMEDA, 0.20 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Second Heating: Reseal the tube and heat to 120 °C for 16-24 hours, monitoring for product formation.

  • Work-up & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.

Method C: Classical Perkin-Oglialoro Reaction Variant

This classical approach relies on the condensation of a salicylaldehyde with an acid anhydride in the presence of the corresponding sodium or potassium salt, which acts as a base. It is a straightforward, albeit often lower-yielding, method that avoids transition metal catalysts entirely.

Causality & Expertise: The reaction begins with the deprotonation of propionic anhydride by potassium propionate to form an enolate. This enolate then performs an aldol-type addition to the aldehyde group of 4-bromosalicylaldehyde. The resulting intermediate undergoes dehydration and subsequent intramolecular cyclization, followed by tautomerization to yield the benzofuran ring. The high temperature is necessary to drive the dehydration and cyclization steps.

Method_C SM1 4-Bromosalicylaldehyde Reagents Reagents: Potassium Propionate (Base) SM1->Reagents SM2 Propionic Anhydride SM2->Reagents Product This compound Reagents->Product Perkin-Oglialoro Condensation (160 °C)

Caption: Reaction scheme for Method C.

Experimental Protocol (Method C)
  • Setup: Combine 4-bromosalicylaldehyde (1.0 equiv.) and potassium propionate (1.5 equiv.) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add propionic anhydride (3.0 equiv.) to the flask.

  • Reaction: Heat the mixture in an oil bath to 160-170 °C for 8-12 hours. The mixture will become a dark, viscous liquid.

  • Work-up: Cool the reaction mixture slightly and carefully pour it into a beaker of cold water while stirring to hydrolyze the excess anhydride.

  • Isolation: The crude product may precipitate as a solid or an oil. If solid, filter and wash with water. If an oil, extract with diethyl ether or ethyl acetate.

  • Purification: Wash the organic extracts with saturated NaHCO₃ solution until effervescence ceases, then with brine. Dry over MgSO₄, concentrate, and purify by column chromatography or distillation under reduced pressure.

Conclusion and Recommendation

For researchers requiring high yields, excellent substrate scope, and reliable scalability, Method A (Palladium/Copper-Catalyzed Sonogashira Annulation) is the recommended approach. While the initial catalyst cost is higher, the efficiency and mild conditions often justify the expense, particularly for the synthesis of valuable, complex derivatives.

For process chemistry or labs where cost is a primary driver, Method B (Iron-Catalyzed C-H Activation) offers a compelling alternative. It leverages an inexpensive, earth-abundant metal and avoids the need for pre-functionalized substrates, making it an attractive "green" option.

Method C (Classical Perkin-Oglialoro Variant) remains a viable option for small-scale synthesis where the avoidance of all transition metals is necessary. However, researchers must be prepared for harsher conditions, lower yields, and potentially more challenging purifications.

The final choice will depend on the specific project goals, available resources, and the scale of the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]

  • Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Male, K. K., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters. Retrieved from [Link]

  • Bhargava, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Retrieved from [Link]

Sources

The Ascendant Trajectory of 5-Bromo-2-methyl-1-benzofuran Derivatives in Oncology: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the relentless pursuit of more effective and selective cancer therapeutics, the heterocyclic scaffold of benzofuran has emerged as a nucleus of significant pharmacological potential.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the efficacy of 5-Bromo-2-methyl-1-benzofuran derivatives against established chemotherapeutic agents, with a primary focus on their anticancer properties. Synthesizing data from multiple preclinical studies, we aim to elucidate the therapeutic promise of this burgeoning class of compounds.

Introduction: The Benzofuran Scaffold in Anticancer Research

Benzofuran derivatives are a class of compounds that have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2] The fusion of a benzene and a furan ring creates a stable, electron-rich structure amenable to various chemical modifications, allowing for the fine-tuning of its pharmacological profile. The introduction of a bromine atom at the 5-position, coupled with a methyl group at the 2-position, has been a strategic focus in medicinal chemistry to enhance cytotoxic potency and selectivity against cancer cells.[3] This has led to the investigation of numerous this compound derivatives as potential next-generation oncology drugs.[4]

The Benchmark: Doxorubicin - A Pillar of Chemotherapy

To contextualize the efficacy of these novel derivatives, a comparison with a well-established and potent chemotherapeutic agent is essential. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades, employed against a broad spectrum of malignancies including breast cancer, leukemia, and lymphomas.[5] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which culminate in apoptotic cell death.[5][6] Despite its efficacy, the clinical utility of doxorubicin is often hampered by significant cardiotoxicity and the development of multidrug resistance.[7][8]

Comparative In Vitro Efficacy: A Quantitative Assessment

The primary measure of a compound's anticancer potential in preclinical studies is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The following table summarizes the available IC50 values for various brominated benzofuran derivatives and the benchmark drug, doxorubicin, against a panel of human cancer cell lines.

Disclaimer: The data presented below is a synthesis from multiple independent studies. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions, cell lines, and assay protocols.

Compound ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Brominated Benzofuran 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanoneMCF-7 (Breast)Not Specified[4]
PC-3 (Prostate)Not Specified[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)Significant Activity[3]
HepG2 (Liver)Significant Activity[3]
Brominated Benzofuran DerivativeK562 (Leukemia)Significant Activity[3]
MOLT-4 (Leukemia)Significant Activity[3]
HeLa (Cervical)Significant Activity[3]
Doxorubicin DoxorubicinMCF-7 (Breast)2.8 ± 0.9[7]
HCT-116 (Colon)< 1.12[9]
PC-3 (Prostate)< 1.12[9]
HeLa (Cervical)2.9[10]
The Critical Lens of Selectivity

A paramount goal in cancer therapy is to maximize the destruction of malignant cells while minimizing harm to healthy tissues. The Selectivity Index (SI) provides a quantitative measure of this therapeutic window, calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 Normal / IC50 Cancer). A higher SI value indicates greater selectivity for cancer cells.

While specific SI data for this compound derivatives is emerging, the principle remains a critical aspect of their evaluation. For instance, some benzofuran derivatives have demonstrated remarkable selectivity, with SI values exceeding 200, and in some cases, over 1000, when comparing cytotoxicity in leukemia cell lines (K562, HL60) to normal human umbilical vein endothelial cells (HUVEC).[10] In contrast, doxorubicin can exhibit lower selectivity, with an SI of approximately 1.55 against HCT-116 colon cancer cells versus normal human skin fibroblasts (HSF).[9] This underscores the potential for benzofuran derivatives to offer a safer therapeutic profile.

Unraveling the Mechanisms of Action

This compound Derivatives: Targeting the mTOR Pathway

A growing body of evidence suggests that a key mechanism through which certain benzofuran derivatives exert their anticancer effects is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[11][12][13] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[14] By inhibiting mTOR, these benzofuran derivatives can effectively halt the cell cycle and induce apoptosis in cancer cells.

mTOR_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Apoptosis Apoptosis mTORC1->Apoptosis inhibition of apoptosis lifted Benzofuran 5-Bromo-2-methyl- 1-benzofuran Derivative Benzofuran->mTORC1 inhibits Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K->Protein_Synthesis 4EBP1->Protein_Synthesis inhibition lifted

Caption: Inhibition of the mTOR signaling pathway by this compound derivatives.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's anticancer activity is multifaceted. Its ability to intercalate into the DNA double helix physically obstructs DNA replication and transcription. Furthermore, it inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication, leading to DNA strand breaks. A significant component of doxorubicin's cytotoxicity is also attributed to the generation of ROS, which induces oxidative stress and damages cellular components, ultimately triggering apoptosis.[6][8][15]

Doxorubicin_MoA cluster_nucleus Nucleus cluster_cytoplasm_mito Cytoplasm & Mitochondria DNA DNA TopoII Topoisomerase II DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Doxorubicin Doxorubicin Doxorubicin->DNA Intercalation Doxorubicin->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates Mitochondria Mitochondria ROS->Mitochondria Damages Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Cytochrome_c->Apoptosis

Caption: Multifaceted mechanism of action of Doxorubicin leading to apoptosis.

Experimental Protocols: A Foundation for Reproducible Science

The evaluation of anticancer compounds relies on robust and standardized experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Step-by-Step Protocol for MTT Assay
  • Cell Seeding:

    • Culture human cancer and normal cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells, then seed them into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells per well.[10][16]

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[2][17]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative and doxorubicin in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (vehicle only) and blank wells (medium only).

    • Incubate the plates for 48 to 72 hours.[10]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the treatment period, add 10-20 µL of the MTT solution to each well.[16]

    • Incubate the plates for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[10]

    • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

MTT_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation1 2. Incubate 24h (Cell Attachment) Cell_Seeding->Incubation1 Treatment 3. Treat with compounds (Benzofuran derivs. / Doxorubicin) Incubation1->Treatment Incubation2 4. Incubate 48-72h Treatment->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate 2-4h (Formazan formation) MTT_Addition->Incubation3 Solubilization 7. Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Read_Absorbance 8. Measure absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis 9. Calculate % viability and IC50 values Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound derivatives represent a promising avenue in the development of novel anticancer agents.[1] Their potent cytotoxic effects against a range of cancer cell lines, coupled with the potential for high selectivity, position them as compelling candidates for further investigation. The elucidation of their mechanism of action via mTOR inhibition provides a solid rationale for their continued development.[11]

While the available data is encouraging, it is imperative that future research focuses on direct, head-to-head comparative studies of specific this compound derivatives against standard-of-care drugs like doxorubicin. Such studies should encompass a broad panel of cancer and normal cell lines to robustly determine their therapeutic index. Furthermore, in vivo studies are crucial to validate the in vitro efficacy and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. The continued exploration of this chemical scaffold holds the potential to yield novel therapeutics that are not only more effective but also significantly safer for patients battling cancer.

References

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). MDPI. [Link]

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024). National Institutes of Health. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Institutes of Health. [Link]

  • In vitro cytotoxic effects (IC50 μM) and selectivity index values (SI)... (n.d.). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). National Institutes of Health. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2014). PubMed. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Institutes of Health. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). National Institutes of Health. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [Link]

  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling | Request PDF. (n.d.). ResearchGate. [Link]

  • Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. (2004). PubMed. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. (2014). PubMed. [Link]

  • Key mechanism of action of doxorubicin leading to cell apoptosis. (n.d.). ResearchGate. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). ResearchGate. [Link]

  • Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. (n.d.). American Association for Cancer Research. [Link]

  • Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms. (n.d.). MDPI. [Link]

  • How does Doxorubicin ('Red Devil') Cancer Treatment Work? (2023). YouTube. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). National Institutes of Health. [Link]

Sources

A Spectroscopic Journey: Distinguishing 5-Bromo-2-methyl-1-benzofuran from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, halogenated benzofurans serve as privileged scaffolds. Among them, 5-Bromo-2-methyl-1-benzofuran is a critical building block for synthesizing a range of biologically active compounds. Its unambiguous identification and the confirmation of its purity are paramount, necessitating a robust analytical methodology. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, offering researchers a clear roadmap to track the synthetic transformation from starting material to final product. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal links between structural changes and their spectral manifestations.

The Synthetic Pathway: An Overview

The construction of the this compound core can be efficiently achieved through a multi-step synthesis commencing from 4-bromophenol. A common and reliable route involves an initial etherification followed by a thermal Claisen rearrangement and subsequent cyclization. This process ensures a high degree of regioselectivity. The selection of precursors for this comparative guide is based on this logical and widely adopted synthetic sequence.[1]

Synthetic_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product P1 4-Bromophenol INT1 1-(4-Bromophenoxy)butan-2-one P1->INT1  Etherification (Williamson Synthesis)   P2 3-chloro-2-butanone FP This compound INT1->FP  Cyclodehydration (e.g., PPA, H2SO4)  

Caption: Synthetic route from 4-bromophenol to this compound.

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in its ability to tell a story of chemical transformation. By comparing the spectra of the starting materials, intermediates, and the final product, we can pinpoint the exact molecular changes that have occurred.

Precursor 1: 4-Bromophenol

4-Bromophenol is a simple aromatic ring with two key functional groups: a hydroxyl (-OH) group and a bromine atom. Its spectra are characteristic of a para-substituted benzene ring.

  • ¹H NMR: The spectrum is distinguished by two doublets in the aromatic region, a classic AA'BB' system for para-substitution. The protons ortho to the hydroxyl group are shielded compared to those ortho to the bromine. A broad singlet, which is exchangeable with D₂O, appears for the phenolic proton.

  • ¹³C NMR: The carbon bearing the hydroxyl group (C-O) is significantly deshielded (~155 ppm), while the carbon attached to bromine (C-Br) is shielded due to the "heavy atom effect" (~113 ppm).[2] Two other signals for the remaining aromatic carbons will be present.

  • IR Spectroscopy: A very prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is the hallmark of the O-H stretching vibration of the phenol.[3][4] C-O stretching appears around 1225 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will show a characteristic M/M+2 isotopic pattern with nearly equal intensity (1:1 ratio), which is indicative of the presence of a single bromine atom.[3]

Intermediate: 1-(4-Bromophenoxy)butan-2-one

This intermediate is the product of the Williamson ether synthesis between 4-bromophenol and 3-chloro-2-butanone. The key spectroscopic changes arise from the replacement of the phenolic hydrogen with a butanone moiety.

  • ¹H NMR: The most significant change is the disappearance of the broad phenolic -OH singlet. New signals will appear in the aliphatic region: a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group, another singlet for the terminal methyl (-CH₃) protons of the ketone, and the aromatic signals will shift slightly due to the new ether linkage.

  • ¹³C NMR: The phenolic C-O signal shifts, and new aliphatic carbon signals appear. A highly deshielded signal for the carbonyl carbon (C=O) will be observed around 205 ppm.

  • IR Spectroscopy: The broad O-H stretch from 4-bromophenol vanishes completely. A new, strong, sharp absorption band appears around 1720-1740 cm⁻¹, which is characteristic of the C=O stretch of the ketone. The C-O ether stretch will also be present.

  • Mass Spectrometry: The molecular weight increases significantly. The M/M+2 isotopic pattern for bromine will still be present, but at a higher m/z value corresponding to the new molecular formula.

Final Product: this compound

The acid-catalyzed cyclodehydration of the intermediate yields the target benzofuran. This intramolecular reaction forms the furan ring, leading to a rigid, planar aromatic system with distinct spectral features.

  • ¹H NMR: The spectrum simplifies and becomes more characteristic. A new singlet appears for the proton on the furan ring (H3), typically around 6.5 ppm. A sharp singlet for the newly formed methyl group (-CH₃) at the 2-position will be visible around 2.4 ppm. The aromatic protons on the benzene ring will show a more complex splitting pattern due to the new fused ring system.

  • ¹³C NMR: The carbonyl carbon signal disappears. New signals corresponding to the furan ring carbons emerge, with the C2 carbon (bearing the methyl group) being highly deshielded.

  • IR Spectroscopy: The strong ketone C=O stretch at ~1730 cm⁻¹ is absent. The spectrum will be dominated by aromatic C-H and C=C stretching and bending vibrations, characteristic of the benzofuran scaffold.

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of this compound, reflecting the loss of a water molecule from the intermediate. The 1:1 M/M+2 isotopic pattern for bromine remains a key identifier.

Data Summary Tables

Table 1: Comparative ¹H NMR Data (δ, ppm)

Compound Aromatic Protons Methyl (-CH₃) Methylene (-CH₂-) Other
4-Bromophenol ~6.8-7.4 (AA'BB') - - ~5.0 (s, br, OH)
Intermediate ~6.8-7.4 (AA'BB') ~2.2 (s) ~4.6 (s) -

| This compound | ~7.2-7.6 (m) | ~2.4 (s) | - | ~6.5 (s, H3) |

Table 2: Key Comparative ¹³C NMR Shifts (δ, ppm)

Compound C-Br C-O (Aromatic) Carbonyl (C=O) Furan Carbons
4-Bromophenol [5] ~113.2 ~154.9 - -
Intermediate ~114 ~157 ~205 -

| This compound | ~115 | ~154 | - | ~102 (C3), ~156 (C2) |

Table 3: Key Comparative IR Absorptions (cm⁻¹)

Compound O-H Stretch C=O Stretch Key Fingerprint
4-Bromophenol [3][6] 3200-3600 (broad) - ~1225 (C-O str)
Intermediate - 1720-1740 (strong) ~1240 (Asym C-O-C str)

| This compound | - | - | Aromatic C=C, C-H bands |

Experimental Protocols

To ensure the reproducibility of these findings, the following standard protocols for data acquisition are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans with a relaxation delay of 2 seconds.

    • Process the data with an exponential window function (line broadening of 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

FTIR Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for neat analysis.

    • Liquids/Oils: Place a drop of the neat liquid between two NaCl or KBr plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans at a resolution of 4 cm⁻¹.

    • Perform a background scan of the empty sample compartment or pure KBr pellet and ratio the sample spectrum against it.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

  • Acquisition:

    • EI (GC-MS): Introduce the sample via a GC column. Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-500.

    • ESI (LC-MS): Infuse the sample solution directly or via an LC system. Optimize spray voltage and other source parameters for maximum signal intensity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Sample Precursor, Intermediate, or Product NMR NMR (¹H, ¹³C) Structure Elucidation Sample->NMR  Analyze   IR FTIR Functional Group ID Sample->IR  Analyze   MS Mass Spec MW & Formula Sample->MS  Analyze   Data Correlated Spectroscopic Data NMR->Data  Interpret   IR->Data  Interpret   MS->Data  Interpret  

Caption: Workflow for the spectroscopic analysis of synthetic compounds.

Conclusion

The transformation from 4-bromophenol to this compound is characterized by a series of distinct and predictable spectroscopic changes. The disappearance of the phenolic -OH signal in IR and NMR, the transient appearance of a ketone C=O stretch, and the final emergence of signals unique to the 2-methyl-substituted furan ring provide a clear and irrefutable analytical narrative. By employing a multi-technique approach, researchers can confidently track the progress of their synthesis, verify the structure of their intermediates, and confirm the identity and purity of the final product with a high degree of certainty.

References

  • Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. Retrieved from [Link]

  • Li, W., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2236. Available at: [Link]

  • Reddy, T. J., et al. (2018). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry, 83(15), 8145-8154. Available at: [Link]

  • Thomas, A. M., et al. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect, 4(19), 5544-5547. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0062397). Retrieved from [Link]

  • Chemtips. (2014). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromophenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromophenol - [1H NMR] - Spectrum. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-Methylbenzofuran Derivatives from Substituted Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Bromophenol, TMS derivative. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 4-bromo-. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of benzofuran derivatives using o-alkenyl phenol as starting materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted benzofurans and indoles by Zn-catalyzed tandem Sonogashira-cyclization strategy. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromophenol - [Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Retrieved from [Link]

  • A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 5-Bromo-2-methyl-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic is both arduous and exacting. For promising candidates such as the new series of 5-Bromo-2-methyl-1-benzofuran derivatives, establishing a robust biological activity profile through meticulously validated in vitro assays is a critical, non-negotiable step. This guide provides an in-depth, experience-driven comparison of essential in vitro assays, underpinned by the rigorous validation principles that ensure data integrity and reproducibility. We will explore the "why" behind the "how," offering a technical narrative grounded in scientific causality and authoritative standards.

The benzofuran scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory and cytotoxic properties.[1][2][3][4][5] Our focus here is to establish a reliable in vitro testing paradigm for two novel this compound derivatives, designated as Compound A and Compound B , and to compare their performance against a known anti-inflammatory agent, Dexamethasone , and a standard cytotoxic drug, Doxorubicin .

The Cornerstone of Credibility: A Robust Assay Validation Workflow

Before delving into specific assays, it is paramount to establish a comprehensive validation workflow. This workflow is not merely a procedural checklist but a systematic approach to demonstrate that an analytical procedure is fit for its intended purpose.[6][7] Our validation strategy is built upon the principles outlined in the ICH Q2(R2) guidelines, ensuring regulatory compliance and scientific soundness.[6][7][8][9][10]

Assay_Validation_Workflow cluster_Phase1 Assay Development & Optimization cluster_Phase2 Pre-Validation cluster_Phase3 Full Validation cluster_Phase4 Assay Implementation & Monitoring Dev Assay Principle & Technology Selection Opt Parameter Optimization (e.g., cell density, incubation time) Dev->Opt Initial Feasibility PreVal_Spec Specificity & Selectivity Dev->PreVal_Spec PreVal_Lin Linearity & Range PreVal_Spec->PreVal_Lin PreVal_Acc Accuracy & Precision (Initial) PreVal_Lin->PreVal_Acc FullVal_Prec Intermediate Precision (Inter-day, Inter-analyst) PreVal_Acc->FullVal_Prec FullVal_Rob Robustness (Minor parameter changes) FullVal_Prec->FullVal_Rob FullVal_Rep Reproducibility (Inter-laboratory, if applicable) FullVal_Rob->FullVal_Rep Imp Routine Assay Use FullVal_Rep->Imp Mon System Suitability & QC Monitoring Imp->Mon

Figure 1: A comprehensive workflow for in vitro assay validation.

I. Assessment of Cytotoxicity: The MTT Assay

A fundamental first step in characterizing any new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12][13]

Causality Behind Experimental Choices

The principle of the MTT assay lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[12][13] This conversion is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[12] We chose the human macrophage cell line RAW 264.7 for this assay, as macrophages are key players in inflammation, making them a relevant cell type for screening potential anti-inflammatory agents.[14]

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adhesion.[15]

  • Compound Treatment: Prepare serial dilutions of Compound A, Compound B, and the positive control, Doxorubicin, in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Comparative Performance Data: Cytotoxicity
CompoundIC₅₀ (µM) on RAW 264.7 cells
Compound A > 100
Compound B 75.2
Doxorubicin 1.8

Interpretation of Results: Compound A exhibits negligible cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile in this cell line. Compound B shows moderate cytotoxicity, while Doxorubicin, as expected, is highly cytotoxic. This initial screen is crucial for determining the appropriate concentration range for subsequent functional assays, ensuring that the observed effects are not due to cell death.

II. Evaluation of Anti-inflammatory Activity: Nitric Oxide Production Assay

Excessive production of nitric oxide (NO) by activated macrophages is a hallmark of inflammation.[14] Therefore, the ability of a compound to inhibit NO production is a strong indicator of its potential anti-inflammatory activity. The Griess reaction is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in cell culture supernatants.[17][18]

Causality Behind Experimental Choices

We use lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response in RAW 264.7 macrophages, leading to the production of NO. This in vitro model mimics the inflammatory conditions in vivo.[14] The Griess assay was chosen for its reliability and straightforwardness in quantifying nitrite levels.[17][18]

Detailed Experimental Protocol: Nitric Oxide Production Assay
  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat the cells with various non-toxic concentrations of Compound A, Compound B, and Dexamethasone for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Comparative Performance Data: Inhibition of Nitric Oxide Production
CompoundIC₅₀ (µM) for NO Inhibition
Compound A 12.5
Compound B 28.7
Dexamethasone 5.2

Interpretation of Results: Both Compound A and Compound B demonstrate a dose-dependent inhibition of LPS-induced NO production, with Compound A being the more potent of the two. Their efficacy, while less than the potent steroid Dexamethasone, is significant and warrants further investigation into their mechanism of action.

III. Probing the Mechanism: TNF-α Cytokine Release Assay

To further elucidate the anti-inflammatory mechanism of our lead compounds, we will quantify their effect on the production of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately measuring cytokine concentrations in biological samples due to its high sensitivity and specificity.[19][20][21][22]

Causality Behind Experimental Choices

TNF-α is a critical mediator of the inflammatory response, and its inhibition is a validated therapeutic strategy for many inflammatory diseases. Measuring the reduction in TNF-α secretion from LPS-stimulated macrophages provides deeper insight into the anti-inflammatory properties of the benzofuran derivatives. A sandwich ELISA format is chosen for its high specificity, utilizing two antibodies that bind to different epitopes of the TNF-α protein.[19][20]

Hypothetical Signaling Pathway Modulated by Benzofuran Derivatives

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus TNFa_gene TNF-α Gene TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Transcription & Translation Benzofuran This compound Derivatives Benzofuran->IKK Inhibition

Figure 2: A hypothetical mechanism of action for the benzofuran derivatives.

Detailed Experimental Protocol: TNF-α ELISA
  • Cell Stimulation and Sample Collection: Prepare and treat RAW 264.7 cells with the test compounds and LPS as described in the NO production assay. Collect the cell culture supernatants.

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a 96-well ELISA plate with a capture antibody specific for mouse TNF-α and incubate overnight at 4°C.

    • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample Incubation: Add the collected cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for mouse TNF-α. Incubate for 1-2 hours at room temperature.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

    • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.

    • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the TNF-α standards and determine the concentration of TNF-α in the samples. Calculate the percentage of TNF-α inhibition.

Comparative Performance Data: Inhibition of TNF-α Production
CompoundIC₅₀ (µM) for TNF-α Inhibition
Compound A 15.8
Compound B 35.1
Dexamethasone 6.5

Interpretation of Results: The data corroborates the findings from the nitric oxide assay, with Compound A being a more potent inhibitor of TNF-α production than Compound B. This provides strong evidence that the anti-inflammatory effects of these compounds are, at least in part, mediated through the suppression of pro-inflammatory cytokine release.

Conclusion: A Data-Driven Path Forward

This comprehensive guide has outlined a rigorous, multi-faceted approach to the in vitro validation of novel this compound derivatives. By systematically evaluating cytotoxicity and key anti-inflammatory markers, we have demonstrated that Compound A, in particular, exhibits promising anti-inflammatory activity with a favorable safety profile in vitro. The presented data, obtained through validated assays, provides a solid foundation for further preclinical development, including mechanism of action studies and subsequent in vivo efficacy testing. The principles and methodologies detailed herein serve as a robust framework for researchers in the field of drug discovery, ensuring the generation of reliable and reproducible data that is essential for advancing new therapeutic candidates.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide - Benchchem. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • Benzofuran – Knowledge and References - Taylor & Francis. (n.d.).
  • The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. (2022).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (n.d.).
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide - ResearchGate. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Design and Validate a GMP Cell Based Assay - Marin Biologic Laboratories. (n.d.).
  • Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation - PubMed. (n.d.).
  • Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro - NIH. (2021).
  • ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC - NIH. (n.d.).
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection - Biomatik. (2024).
  • In vitro validation of anti-inflammatory, anti-oxidant and... - ResearchGate. (n.d.).
  • Detection and Quantification of Cytokines and Other Biomarkers - PMC - NIH. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025).
  • Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. (2024).
  • Cell-based assays on the rise | BMG LABTECH. (2022).
  • The Role of Assay Development and Validation in Drug Discovery - PeploBio. (2024).
  • Development & Validation of Cell-based Assays - YouTube. (2013).
  • MTT assay protocol | Abcam. (n.d.).
  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (n.d.).
  • Nitric oxide detection methods in vitro and in vivo - PMC - PubMed Central. (n.d.).
  • MTT (Assay protocol - Protocols.io. (2023).
  • Target Identification and Validation (Small Molecules) - University College London. (n.d.).
  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (2025).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019).
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. (n.d.).

Sources

A Head-to-Head Comparison of Synthetic Routes to 5-Bromo-2-methyl-1-benzofuran: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-methyl-1-benzofuran is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted benzofuran scaffold is a common motif in a variety of biologically active compounds and functional organic materials. The strategic placement of the bromine atom at the 5-position provides a versatile handle for further chemical modifications, making the efficient and scalable synthesis of this compound a topic of significant interest to researchers in drug development and organic synthesis.

This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-proven experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the selection of a synthetic strategy tailored to their specific needs.

Synthetic Strategies: An Overview

Two primary and divergent strategies for the synthesis of this compound will be examined:

  • Route 1: Acid-Catalyzed Cyclization of an α-Aryloxy Ketone. This classical approach involves the initial formation of an ether linkage between a substituted phenol and a ketone, followed by an intramolecular electrophilic aromatic substitution to construct the furan ring.

  • Route 2: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization. A more modern approach that leverages the power of transition metal catalysis to forge key carbon-carbon bonds in a convergent manner, leading to the rapid assembly of the benzofuran core.

Route 1: Acid-Catalyzed Cyclization of 1-(4-bromophenoxy)propan-2-one

This well-established route offers a straightforward, two-step synthesis starting from readily available commercial materials. The key transformation is an intramolecular Friedel-Crafts-type reaction, driven by a strong acid catalyst.

Chemical Logic and Mechanistic Insights

The synthesis commences with a simple Williamson ether synthesis between 4-bromophenol and chloroacetone to furnish the α-aryloxy ketone intermediate, 1-(4-bromophenoxy)propan-2-one. The subsequent and final step is the crucial acid-catalyzed cyclization. Polyphosphoric acid (PPA) is a commonly employed and effective catalyst for this transformation.[1][2][3][4]

The mechanism of the cyclization involves the protonation of the carbonyl oxygen of the ketone by the strong acid, which activates the molecule for an intramolecular electrophilic attack of the electron-rich aromatic ring onto the carbonyl carbon. This is followed by a dehydration step to yield the aromatic benzofuran ring. The regioselectivity of the cyclization is directed by the ortho-para directing effect of the ether oxygen, leading to the formation of the desired this compound.

Experimental Protocol

Step 1: Synthesis of 1-(4-bromophenoxy)propan-2-one

  • To a stirred solution of 4-bromophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

  • To this suspension, add chloroacetone (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(4-bromophenoxy)propan-2-one as a solid.

Step 2: Synthesis of this compound

  • To a flask, add polyphosphoric acid (PPA) (10 eq. by weight to the ketone).

  • Heat the PPA to 70-80 °C with stirring.

  • Add 1-(4-bromophenoxy)propan-2-one (1.0 eq.) portion-wise to the hot PPA, ensuring the temperature does not exceed 100 °C.

  • After the addition is complete, stir the reaction mixture at 90-100 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield this compound.

Diagram of the Synthetic Pathway

Route_1_Acid_Catalyzed_Cyclization cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acid-Catalyzed Cyclization 4-Bromophenol 4-Bromophenol Intermediate_1 1-(4-bromophenoxy)propan-2-one 4-Bromophenol->Intermediate_1 K2CO3, Acetone, Reflux Chloroacetone Chloroacetone Chloroacetone->Intermediate_1 Final_Product_1 This compound Intermediate_1->Final_Product_1 Polyphosphoric Acid (PPA), 90-100°C

Caption: Synthetic scheme for Route 1.

Route 2: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This contemporary route utilizes a powerful palladium and copper co-catalyzed cross-coupling reaction, the Sonogashira coupling, to efficiently construct the benzofuran core in a one-pot fashion from a di-halogenated phenolic precursor.[5][6]

Chemical Logic and Mechanistic Insights

The synthesis begins with a suitably substituted phenol, 4-bromo-2-iodophenol. The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[7][8] In this case, propyne is coupled with the more reactive C-I bond of 4-bromo-2-iodophenol. The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst.[5]

The catalytic cycle for the Sonogashira coupling is well-documented and involves oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from propyne, the copper salt, and a base), and finally reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. Following the successful C-C bond formation, an in-situ intramolecular cyclization occurs. The phenoxide, generated under the basic reaction conditions, attacks the alkyne moiety in a 5-exo-dig cyclization to form the benzofuran ring.

Experimental Protocol
  • To a degassed solution of 4-bromo-2-iodophenol (1.0 eq.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.) and CuI (0.04-0.10 eq.).

  • Bubble propyne gas through the reaction mixture at room temperature for a specified period, or use a sealed vessel with a propyne atmosphere.

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain this compound.

Diagram of the Synthetic Pathway

Route_2_Sonogashira_Coupling cluster_0 One-Pot Sonogashira Coupling and Cyclization 4-Bromo-2-iodophenol 4-Bromo-2-iodophenol Final_Product_2 This compound 4-Bromo-2-iodophenol->Final_Product_2 Pd(PPh3)2Cl2, CuI, Et3N, 50-70°C Propyne Propyne Propyne->Final_Product_2

Caption: Synthetic scheme for Route 2.

Head-to-Head Comparison

To facilitate a direct comparison, the key parameters of each synthetic route are summarized in the table below.

FeatureRoute 1: Acid-Catalyzed CyclizationRoute 2: Sonogashira Coupling & Cyclization
Starting Materials 4-Bromophenol, Chloroacetone4-Bromo-2-iodophenol, Propyne
Number of Steps TwoOne (One-pot)
Key Reagents Polyphosphoric Acid (PPA)Pd(PPh₃)₂Cl₂, CuI, Triethylamine
Typical Yield Moderate to GoodGood to Excellent
Reaction Conditions High Temperature (90-100 °C), Strong AcidMild Temperature (50-70 °C), Basic
Scalability Scalable, but handling PPA can be challengingReadily scalable
Atom Economy Lower (dehydration step)Higher
Substrate Scope Generally good for substituted phenolsBroad, tolerant of various functional groups
Purification Column chromatography for both stepsColumn chromatography
Advantages Inexpensive starting materials, well-establishedHigh efficiency, one-pot procedure, mild conditions
Disadvantages Harsh acidic conditions, work-up can be difficultMore expensive starting material and catalysts

Discussion and Recommendations

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and limitations.

Route 1 (Acid-Catalyzed Cyclization) is a classic and cost-effective method. The starting materials, 4-bromophenol and chloroacetone, are inexpensive and readily available. The Williamson ether synthesis is typically high-yielding. However, the use of polyphosphoric acid in the cyclization step presents some challenges. PPA is highly viscous and corrosive, and the work-up procedure involving quenching with ice can be cumbersome, especially on a larger scale. The high reaction temperature and strongly acidic conditions might not be suitable for substrates with sensitive functional groups.

Route 2 (Sonogashira Coupling and Cyclization) represents a more modern and elegant approach. Its one-pot nature significantly improves efficiency by reducing the number of synthetic steps and purification procedures. The reaction conditions are generally milder than those of the acid-catalyzed cyclization, making it more compatible with a wider range of functional groups. While the starting material, 4-bromo-2-iodophenol, and the palladium and copper catalysts are more expensive than the reagents used in Route 1, the higher yields and simplified workflow can offset this cost, particularly for the synthesis of high-value compounds. The use of gaseous propyne requires appropriate handling and safety precautions.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the researcher.

  • For large-scale, cost-sensitive syntheses where the presence of acid-labile functional groups is not a concern, Route 1 offers a practical and economical option.

  • For rapid, efficient, and high-yielding syntheses , especially in the context of medicinal chemistry where functional group tolerance is paramount, Route 2 is the superior choice. Its elegance and efficiency often justify the higher initial cost of reagents.

It is our hope that this comparative guide will serve as a valuable tool for chemists in the field, enabling them to make strategic decisions in the synthesis of the important building block, this compound.

References

  • Choi, H. D., et al. (2012). 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2173. [Link]

  • Choi, H. D., et al. (2010). 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2721. [Link]

  • Reddy, T. J., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(46), 41659-41696. [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. ResearchGate. [Link]

  • Flow Chemistry: Sonogashira Coupling. Syrris. [Link]

  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. ResearchGate. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

  • Choi, H. D., et al. (2011). 5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3329. [Link]

  • Choi, H. D., et al. (2010). 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3209. [Link]

  • Banerjee, A. K., et al. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

  • Banerjee, A. K., et al. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]

  • Wang, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]

  • Mendoza, L., et al. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 47. [Link]

  • Yang, Y., et al. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 12(27), 17354-17361. [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3749. [Link]

  • Kollár, L., et al. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Molecules, 27(22), 7825. [Link]

  • Fan, X., et al. (2017). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Synlett, 28(11), 1657-1659. [Link]

  • Kollár, L., et al. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. The Research Portal. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 5-Bromo-2-methyl-1-benzofuran: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Bromo-2-methyl-1-benzofuran, a halogenated organic compound. Our focus is not merely on protocol, but on the scientific rationale that underpins these essential procedures, ensuring a culture of safety and responsibility within your laboratory.

Immediate Safety Considerations: The First Line of Defense

Personal Protective Equipment (PPE): Your Essential Barrier

When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety glasses or goggles are essential to prevent accidental splashes.[1][4]

  • Hand Protection: Use impervious gloves, such as nitrile or neoprene, and dispose of them in accordance with laboratory best practices after handling.[4]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: In cases of poor ventilation or the potential for aerosolization, a NIOSH-approved respirator may be necessary.[3][4]

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is predicated on its classification as a halogenated organic compound.[6][7] This dictates a specific waste stream to prevent dangerous reactions and ensure environmentally sound disposal, typically through high-temperature incineration at a licensed facility.[6]

Step 1: Waste Segregation - The Cornerstone of Safe Disposal

The cardinal rule of chemical waste management is meticulous segregation. This compound waste must be collected in a designated container for halogenated organic waste .[5][6]

  • Do Not Mix: Never combine halogenated organic waste with non-halogenated organic waste, inorganic waste (such as acids and bases), or any other incompatible materials.[6][8] Co-mingling can lead to dangerous chemical reactions and complicates the disposal process.

  • Dedicated Containers: Utilize clearly labeled, leak-proof containers specifically designated for halogenated organic compounds. These containers are often color-coded for easy identification.[6]

Step 2: Container Management and Labeling - Ensuring Clarity and Compliance

Proper container management is a critical, yet often overlooked, aspect of laboratory safety.

  • Container Integrity: Ensure the waste container is in good condition, free from cracks or leaks, and has a secure, tightly-fitting lid.[5]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)[5]

    • The approximate concentration and volume of the waste

    • The date the waste was first added to the container

    • The name of the responsible researcher or lab group

Step 3: Accumulation and Storage - Maintaining a Safe Environment

Accumulate waste in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure: Located in a low-traffic area to prevent accidental spills or breakage.

  • Ventilated: Stored in a well-ventilated space, preferably within a secondary containment tray to contain any potential leaks.[5][7]

  • Compliant: Adhere to institutional and local regulations regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area.

Step 4: Final Disposal - The Role of Professional Services

The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste container.

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container for disposal.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow start Start: Have 5-Bromo-2-methyl- 1-benzofuran waste classify Classify Waste: Halogenated Organic Compound start->classify segregate Segregate Waste: Use designated halogenated organic waste container classify->segregate label_container Label Container: 'Hazardous Waste', full chemical name, date segregate->label_container store Store Safely: Satellite Accumulation Area, secondary containment label_container->store full Container Full? store->full contact_ehs Contact EHS for Pickup full->contact_ehs Yes continue_collection Continue Collecting Waste full->continue_collection No disposal Professional Disposal: Licensed Hazardous Waste Facility contact_ehs->disposal continue_collection->store

Caption: Disposal workflow for this compound.

Emergency Procedures: Preparedness for the Unexpected

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response
  • Small Spills: For minor spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[9] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[5] Clean the spill area thoroughly.

  • Large Spills: For significant spills, evacuate the immediate area and notify your institution's EHS or emergency response team.[5] Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (if available) or the chemical name.[1]

Quantitative Data Summary

Hazard ClassificationGHS Categories (Typical for similar compounds)Recommended PPE
Acute Toxicity (Oral, Dermal, Inhalation)Category 4[1][2]Gloves, Lab Coat, Respirator (if needed)
Skin Corrosion/IrritationCategory 2[1][2]Gloves, Lab Coat
Serious Eye Damage/IrritationCategory 2A[1][2]Safety Goggles/Glasses
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)[1][2]Fume Hood, Respirator (if needed)

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not a mere procedural hurdle but a fundamental aspect of responsible scientific practice. By understanding the chemical's properties, adhering to established protocols for segregation and handling, and being prepared for emergencies, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to the entire lifecycle of a chemical reagent is the hallmark of a truly professional and ethical laboratory.

References

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Safety Data Sheet - Benzofuran, 7-bromo-5-methyl- . Angene Chemical. [Link]

  • Chemical Waste Guideline: Halogenated Solvents . Temple University Environmental Health and Radiation Safety. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]

  • Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency. [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo, Department of Chemistry. [Link]

  • Other Disposal Guidance . U.S. Environmental Protection Agency. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate . AA Blocks. [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers . Occupational Safety and Health Administration. [Link]

  • 1910.1200 - Hazard Communication. Occupational Safety and Health Administration. [Link]

  • Incineration as the Preferred Disposal Method for Household Drug Take-Back Programs . U.S. Environmental Protection Agency. [Link]

  • Class I and Methyl Bromide Reporting Forms . Regulations.gov. [Link]

Sources

Personal protective equipment for handling 5-Bromo-2-methyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 5-Bromo-2-methyl-1-benzofuran

This document provides essential safety and logistical information for the handling of this compound in a laboratory setting. The guidance herein is directed towards researchers, scientists, and professionals in drug development to ensure safe operational conduct and proper disposal. As a Senior Application Scientist, the following protocols are synthesized from established safety data for structurally similar compounds, promoting a culture of safety and scientific integrity.

Hazard Identification and Classification

Based on data from analogous compounds like 5-Bromobenzofuran, this compound is anticipated to possess the following hazards.[1][2][3] A thorough risk assessment should be conducted before commencing any work.

Anticipated GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
CarcinogenicityCategory 2H351: Suspected of causing cancer

Signal Word: Warning

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all personnel handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn where there is a significant risk of splashing.Protects against splashes and airborne particles, preventing severe eye irritation.
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected before each use. A flame-resistant lab coat and full-length pants are required.Prevents skin contact, which can cause irritation and potential absorption of the harmful substance.[4]
Respiratory Protection To be handled in a well-ventilated area, preferably within a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.Minimizes the inhalation of dust or vapors, which can lead to respiratory tract irritation.[1]
Footwear Closed-toe shoes are mandatory.Protects feet from potential spills.

Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is paramount to maintaining a safe laboratory environment.

Handling:
  • Engineering Controls: All weighing and handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before breaks and at the end of the workday.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Grounding: For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static discharge, which could be an ignition source.[6]

Storage:
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Store away from strong oxidizing agents.[7]

  • Labeling: Ensure all containers are clearly labeled with the full chemical name and associated hazards.

Emergency Procedures

Immediate and appropriate response is crucial in the event of an emergency.

Emergency SituationFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Avoid generating dust. For large spills, contact your institution's environmental health and safety department.[10]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Water spray can also be used.[4] Firefighters should wear self-contained breathing apparatus.[7]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container. The container must be properly labeled and kept closed.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste and disposed of accordingly.

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Do not empty into drains.[10]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

prep Preparation - Conduct Risk Assessment - Verify Fume Hood Operation - Don Appropriate PPE handling Handling - Weigh and transfer in fume hood - Avoid dust generation - Ground equipment if necessary prep->handling experiment Experimentation - Maintain containment - Monitor for any spills or exposures handling->experiment cleanup Decontamination & Cleanup - Clean work area - Decontaminate equipment experiment->cleanup waste Waste Disposal - Segregate hazardous waste - Label containers correctly cleanup->waste storage Storage - Tightly seal container - Store in a cool, dry, ventilated area waste->storage Store unused chemical

Caption: Workflow for the safe handling of this compound.

References

  • Durham Technical Community College. (n.d.). PETROLEUM ETHER.htm. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]

  • University of St Andrews. (2024). Ethers | Health & Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Ethyl ether - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl ether. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methyl-1-benzofuran
Reactant of Route 2
5-Bromo-2-methyl-1-benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.